molecular formula C22H41NO12S B15621286 OMs-PEG2-NHAlloc-PEG2-Boc

OMs-PEG2-NHAlloc-PEG2-Boc

Cat. No.: B15621286
M. Wt: 543.6 g/mol
InChI Key: WEUAZYKGDKREGR-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OMs-PEG2-NHAlloc-PEG2-Boc is a useful research compound. Its molecular formula is C22H41NO12S and its molecular weight is 543.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H41NO12S

Molecular Weight

543.6 g/mol

IUPAC Name

tert-butyl 2-[2-[2-[(2S)-3-[2-(2-methylsulfonyloxyethoxy)ethoxy]-2-(prop-2-enoxycarbonylamino)propoxy]ethoxy]ethoxy]acetate

InChI

InChI=1S/C22H41NO12S/c1-6-7-33-21(25)23-19(17-31-12-9-29-14-15-34-36(5,26)27)16-30-11-8-28-10-13-32-18-20(24)35-22(2,3)4/h6,19H,1,7-18H2,2-5H3,(H,23,25)/t19-/m0/s1

InChI Key

WEUAZYKGDKREGR-IBGZPJMESA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to OMs-PEG2-NHAlloc-PEG2-Boc: A Heterobifunctional PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OMs-PEG2-NHAlloc-PEG2-Boc is a specialized, heterobifunctional chemical linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, its critical role in the formation of PROTACs, and detailed experimental protocols for its application. Specifically, this document will focus on its use in the synthesis of PROTAC SMARCA2/4-degrader-28, a molecule designed to induce the degradation of the SMARCA2 and SMARCA4 proteins, which are implicated in certain cancers. The information presented herein is intended to equip researchers in drug discovery and chemical biology with the necessary knowledge to effectively utilize this linker in their research endeavors.

Introduction to this compound

This compound is a key building block in the construction of PROTACs, which are novel therapeutic agents that co-opt the body's own cellular machinery to target and degrade specific proteins. This linker is composed of several key functional groups that impart its utility:

  • OMs (Mesylate group): A good leaving group, ideal for nucleophilic substitution reactions, enabling covalent attachment to a ligand for the target protein.

  • PEG2 (Two polyethylene (B3416737) glycol units): These hydrophilic spacers enhance the solubility and pharmacokinetic properties of the final PROTAC molecule.

  • NHAlloc (Alloc-protected amine): The alloc (allyloxycarbonyl) group is a protecting group for the amine, which can be selectively removed under specific conditions to allow for further chemical modification.

  • Boc (tert-Butoxycarbonyl group): Another protecting group on a terminal amine, providing an orthogonal protection strategy that allows for sequential deprotection and ligation steps.

The strategic arrangement of these functionalities allows for the controlled and sequential attachment of a ligand for an E3 ubiquitin ligase and a ligand for the target protein, bridged by the PEG spacer.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for its handling, storage, and use in chemical reactions.

PropertyValueSource
Molecular Formula C22H41NO12SPubChem[1]
Molecular Weight 543.6 g/mol PubChem[1]
CAS Number 2376332-47-5MedChemExpress[2]
Appearance SolidN/A
Storage Conditions Room temperature in the continental US; may vary elsewhere. For long-term storage, it is recommended to store under conditions specified in the Certificate of Analysis.MedChemExpress[2]
IUPAC Name tert-butyl 2-[2-[2-[(2S)-3-[2-(2-methylsulfonyloxyethoxy)ethoxy]-2-(prop-2-enoxycarbonylamino)propoxy]ethoxy]ethoxy]acetatePubChem[1]

Role in PROTAC Synthesis: The Case of SMARCA2/4-degrader-28

This compound is a critical linker used in the synthesis of PROTAC SMARCA2/4-degrader-28.[2][3] This PROTAC is designed to target the bromodomains of SMARCA2 and SMARCA4, proteins that are part of the SWI/SNF chromatin remodeling complex and are implicated as cancer targets. The PROTAC works by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to these target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.

The synthesis of such a PROTAC is a multi-step process that leverages the specific functionalities of the this compound linker. A generalized workflow is depicted below.

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC synthesized using a heterobifunctional linker like this compound.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., SMARCA2/4-degrader-28) Ternary_Complex Ternary Complex (PROTAC-Target-E3 Ligase) PROTAC->Ternary_Complex Binds to Target & E3 Ligase Target Target Protein (e.g., SMARCA2/4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ubiquitinated_Target Ubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ubiquitinated_Target->Proteasome Enters for Degradation Proteasome->PROTAC PROTAC is Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades Protein

PROTAC Mechanism of Action

Experimental Protocols

The following sections provide a detailed, step-by-step protocol for the synthesis of a macrocyclic PROTAC, which is analogous to the synthesis of linear PROTACs that would utilize this compound. This protocol is based on the work of Testa and Ciulli (2025) and provides the level of detail required for reproduction in a laboratory setting.

Synthesis of the Linker Core

While the direct synthesis of this compound is typically performed by specialized chemical suppliers, understanding its synthesis provides insight into its reactivity. A general approach involves the sequential modification of a PEGylated backbone, incorporating the protected amine functionalities and terminating with the activation of a hydroxyl group to the mesylate.

Synthesis of a Macrocyclic PROTAC (macroPROTAC-1)

The following is a detailed protocol for the synthesis of macroPROTAC-1 as described by Testa and Ciulli in Nature Protocols (2025). This procedure highlights the general steps of coupling ligands to a linker, which is directly relevant to the use of this compound in linear PROTAC synthesis.

Materials:

  • Starting materials for the linker core

  • Ligand for the target protein (e.g., a derivative of JQ1 for BET bromodomains)

  • Ligand for the E3 ligase (e.g., a VHL ligand)

  • Appropriate solvents (e.g., DMF, DCM)

  • Coupling reagents (e.g., HATU, DIPEA)

  • Deprotection reagents (e.g., Pd(PPh3)4 for Alloc removal, TFA for Boc removal)

  • Purification supplies (e.g., silica (B1680970) gel for chromatography)

Procedure:

  • Synthesis of the Linker: The synthesis of the specialized trivalent linker for the macrocyclic PROTAC is a multi-step process detailed in the supplementary information of the primary literature.

  • Coupling of the First Ligand: The VHL ligand is coupled to the linker via a standard amidation reaction using HATU and DIPEA in DMF. The reaction is monitored by LC-MS until completion.

  • Deprotection of the Linker: The Alloc protecting group on the linker is removed using a palladium catalyst, such as Pd(PPh3)4, to reveal a free amine.

  • Coupling of the Second Ligand: The BET bromodomain ligand (JQ1 derivative) is then coupled to the newly exposed amine using similar amidation conditions as in step 2.

  • Macrocyclization: The final step involves an intramolecular cyclization reaction to form the macrocycle. This is typically carried out under high dilution conditions to favor the intramolecular reaction over intermolecular polymerization.

  • Final Deprotection and Purification: Any remaining protecting groups are removed, and the final macrocyclic PROTAC is purified by reverse-phase HPLC to yield the desired product.

Experimental Workflow for PROTAC Synthesis

The following diagram outlines the general workflow for the synthesis of a PROTAC using a heterobifunctional linker.

PROTAC_Synthesis_Workflow Start Start: Heterobifunctional Linker (this compound) Step1 Step 1: Couple Target Ligand (e.g., via SN2 reaction with OMs group) Start->Step1 Intermediate1 Intermediate 1: Target Ligand-Linker Step1->Intermediate1 Step2 Step 2: Deprotect Amine (e.g., Alloc removal) Intermediate1->Step2 Intermediate2 Intermediate 2: Target Ligand-Linker-NH2 Step2->Intermediate2 Step3 Step 3: Couple E3 Ligase Ligand (e.g., via amide coupling) Intermediate2->Step3 Intermediate3 Intermediate 3: Target Ligand-Linker-E3 Ligase Ligand Step3->Intermediate3 Step4 Step 4: Final Deprotection (e.g., Boc removal) Intermediate3->Step4 Final_PROTAC Final PROTAC Product Step4->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification

Generalized PROTAC Synthesis Workflow

Conclusion

This compound is a versatile and essential tool in the field of targeted protein degradation. Its well-defined structure and orthogonal protecting groups allow for the systematic and efficient synthesis of potent PROTAC molecules. The detailed protocols and workflows provided in this guide, based on established literature, offer a solid foundation for researchers to incorporate this linker into their drug discovery programs. As the field of PROTACs continues to expand, the demand for well-characterized and reliable linkers like this compound will undoubtedly grow, paving the way for the development of novel therapeutics.

References

An In-Depth Technical Guide to OMs-PEG2-NHAlloc-PEG2-Boc: A Heterobifunctional PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OMs-PEG2-NHAlloc-PEG2-Boc is a versatile heterobifunctional linker primarily employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. This linker is specifically designed with orthogonal protecting groups and a reactive mesylate moiety, offering a strategic advantage in the construction of complex bifunctional molecules. Its polyethylene (B3416737) glycol (PEG) backbone enhances solubility and provides optimal spacing between the two ligands of a PROTAC, which is crucial for the efficient formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

Chemical Structure and Properties

This compound, with the CAS Number 2376332-47-5, is characterized by a unique assembly of functional groups that dictate its reactivity and application.[1] The molecule consists of two PEG2 units that impart hydrophilicity, a mesylate (OMs) group which is an excellent leaving group for nucleophilic substitution, an allyloxycarbonyl (Alloc) protected amine, and a tert-butoxycarbonyl (Boc) protected functional group.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C22H41NO12S[1]
Molecular Weight 543.63 g/mol [2]
CAS Number 2376332-47-5[3]
Appearance Solid[3]
Computed XLogP3 0.2[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 12[1]
Rotatable Bond Count 23[1]
Exact Mass 543.23494692[1]
Monoisotopic Mass 543.23494692[1]

Table 2: Solubility and Storage

ParameterInformationSource
Solubility Soluble in DMSO and DMF.Inferred from typical use in organic synthesis.
Storage Store at -20°C for long-term stability. Shipped at room temperature.[4]

Core Applications in PROTAC Synthesis

The strategic placement of orthogonal protecting groups (Alloc and Boc) and a reactive mesylate group makes this compound a valuable tool for the modular synthesis of PROTACs. The mesylate group serves as a reactive handle for conjugation to a ligand for an E3 ubiquitin ligase (e.g., VHL or Cereblon ligands). The Alloc and Boc groups can be selectively deprotected to allow for the sequential attachment of a target protein ligand and for subsequent chemical modifications.

A notable application of this linker is in the structure-based design of macrocyclic PROTACs. In a study by Testa et al., this compound was a key building block in the synthesis of a macrocyclic PROTAC targeting the bromodomain and extra-terminal domain (BET) family of proteins.[5][6] The macrocyclization strategy aimed to constrain the PROTAC in its bioactive conformation, thereby enhancing its potency and selectivity.[5][7]

Experimental Protocols

The following sections detail the experimental procedures for the deprotection of the Alloc and Boc groups, which are crucial steps when utilizing this compound in a synthetic workflow.

Alloc Group Deprotection

The allyloxycarbonyl (Alloc) group is stable to acidic and basic conditions but can be selectively removed using a palladium(0) catalyst.[8] This orthogonality is highly advantageous in multi-step syntheses.[8]

Protocol: Alloc Deprotection using Pd(PPh₃)₄

  • Reaction Setup: Dissolve the Alloc-protected compound in an anhydrous, degassed solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon).

  • Reagent Addition: Add a scavenger, such as phenylsilane (B129415) (PhSiH₃) or morpholine, to the reaction mixture.

  • Catalyst Addition: Add a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture can be filtered through a pad of celite to remove the palladium catalyst. The filtrate is then concentrated, and the resulting crude product is purified by flash column chromatography.

Alloc Deprotection Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_end Product Alloc-Protected_Amine Alloc-Protected Amine Reaction Reaction in Anhydrous Solvent Alloc-Protected_Amine->Reaction Pd_Catalyst Pd(PPh₃)₄ (catalyst) Pd_Catalyst->Reaction Scavenger Scavenger (e.g., PhSiH₃) Scavenger->Reaction Free_Amine Free Amine Reaction->Free_Amine

Alloc deprotection experimental workflow.
Boc Group Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group that is readily cleaved under acidic conditions.[9]

Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA)

  • Reaction Setup: Dissolve the Boc-protected compound in a solvent such as dichloromethane (DCM).

  • Reagent Addition: Add trifluoroacetic acid (TFA) to the solution. A common concentration is 20-50% TFA in DCM.

  • Reaction Monitoring: Stir the reaction at room temperature. The deprotection is typically rapid and can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, the solvent and excess TFA are removed under reduced pressure. The resulting amine is often obtained as a TFA salt.[10]

Boc Deprotection Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_end Product Boc-Protected_Amine Boc-Protected Amine Reaction Reaction at Room Temperature Boc-Protected_Amine->Reaction Acid Trifluoroacetic Acid (TFA) Acid->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Amine_TFA_Salt Amine TFA Salt Reaction->Amine_TFA_Salt

Boc deprotection experimental workflow.

Signaling Pathways and Mechanism of Action

The ultimate goal of using this compound is to synthesize a PROTAC that can modulate a specific signaling pathway by degrading a target protein. The general mechanism of action for a PROTAC is a catalytic cycle that involves the hijacking of an E3 ubiquitin ligase.[11][12]

  • Ternary Complex Formation: The PROTAC, with its two distinct ligands, simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase (e.g., VHL or CRBN), forming a ternary complex.[12][13]

  • Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the target protein.[14]

  • Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome.[13]

  • PROTAC Recycling: The PROTAC is not degraded in this process and is released to initiate another cycle of degradation.[11]

PROTAC Mechanism of Action cluster_components Cellular Components cluster_process Degradation Cycle PROTAC PROTAC Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub Ubiquitin Ubiquitination Poly-ubiquitination of POI Ub->Ubiquitination Proteasome 26S Proteasome Degradation Proteasomal Degradation Proteasome->Degradation Ternary_Complex->Ubiquitination Ubiquitination->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

This compound is a highly functional and strategically designed linker for the synthesis of PROTACs and other complex bioconjugates. Its key features, including a hydrophilic PEG spacer, a reactive mesylate group, and orthogonally protected amines, provide researchers with the chemical tools necessary for the efficient and modular construction of molecules for targeted protein degradation. The successful application of this linker in the development of macrocyclic PROTACs underscores its potential in advancing the field of chemical biology and drug discovery.

References

An In-depth Technical Guide on the Mechanism of Action of OMs-PEG2-NHAlloc-PEG2-Boc in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Critical Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of PROTAC efficacy, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[3]

While the choice of ligands dictates target specificity, the linker is far from a passive spacer. Its length, composition, and flexibility are critical determinants of a PROTAC's overall success, profoundly influencing the stability and geometry of the ternary complex, as well as the molecule's physicochemical properties such as solubility and cell permeability.[4] Among the various linker types, those incorporating polyethylene (B3416737) glycol (PEG) chains have become a mainstay in PROTAC design.[5]

This guide provides a detailed examination of a specific and advanced PROTAC linker, OMs-PEG2-NHAlloc-PEG2-Boc , elucidating its mechanism of action, its role in the synthesis of potent protein degraders, and the experimental methodologies used to characterize its function.

Core Mechanism of Action: The Ubiquitin-Proteasome System Hijacked

The fundamental mechanism of any PROTAC, including those utilizing the this compound linker, is to act as a molecular bridge, inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. A polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein into smaller peptides. The PROTAC molecule, having catalyzed this event, is then released to engage another target protein molecule, enabling a catalytic mode of action.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ternary_Complex POI-PROTAC-E3 Ternary Complex Ub Ubiquitin Ternary_Complex->Ub Ubiquitination PolyUb_POI Polyubiquitinated POI Ub->PolyUb_POI Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Release & Recycle Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: General signaling pathway of PROTAC-mediated protein degradation.

Deconstructing the this compound Linker

The this compound linker is a sophisticated chemical tool designed for the modular and efficient synthesis of PROTACs. Each component of its structure serves a distinct and critical purpose, either during the synthesis of the final PROTAC molecule or in defining the properties of the PROTAC itself.

  • OMs (Mesylate Group): The mesylate (methanesulfonyl) group is an excellent leaving group. In the context of this linker, it provides a reactive site for conjugation with a nucleophilic functional group (such as an amine or thiol) on either the POI ligand or the E3 ligase ligand. This facilitates a stable covalent bond formation during the PROTAC synthesis.

  • PEG2 (Polyethylene Glycol, 2 units): The two polyethylene glycol units impart hydrophilicity and flexibility to the linker.[4] This is crucial for:

    • Improving Solubility: PROTACs are often large, complex molecules with poor aqueous solubility. The PEG chains enhance solubility, which is vital for biological assays and in vivo applications.[5]

    • Optimizing Ternary Complex Formation: The flexibility of the PEG chains allows the POI and E3 ligase ligands to adopt an optimal orientation for the formation of a stable and productive ternary complex.[5]

  • NHAlloc (Alloc-Protected Amine): The allyloxycarbonyl (Alloc) group is an amine protecting group. Protecting groups are essential in multi-step organic synthesis to prevent a reactive functional group (in this case, an amine) from undergoing unwanted reactions. The Alloc group is considered "orthogonal" to many other protecting groups, meaning it can be selectively removed under specific conditions (typically using a palladium catalyst) without affecting other protecting groups like Boc.[6] This allows for the sequential and controlled attachment of different parts of the PROTAC molecule.

  • PEG2 (Polyethylene Glycol, 2 units): A second set of two PEG units further extends the linker, contributing to its overall length and maintaining its favorable physicochemical properties.

  • Boc (tert-Butoxycarbonyl Group): The Boc group is another widely used amine protecting group. It is stable under a variety of conditions but can be readily removed with a strong acid, such as trifluoroacetic acid (TFA).[7] The presence of two different orthogonal protecting groups (Alloc and Boc) on the same linker provides significant synthetic flexibility, allowing for the directional and sequential coupling of the POI and E3 ligase ligands.

Linker_Synthesis_Logic cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Alloc Deprotection cluster_step3 Step 3: Second Coupling cluster_step4 Step 4: Boc Deprotection Linker This compound Intermediate1 POI-Linker-NHAlloc-PEG2-Boc Linker->Intermediate1 Reacts with POI Ligand (OMs displacement) POI_Ligand POI Ligand (with Nucleophile) E3_Ligand E3 Ligand (with Nucleophile) Intermediate3 POI-Linker-NH-E3-PEG2-Boc Intermediate2 POI-Linker-NH2-PEG2-Boc Intermediate1->Intermediate2 Pd(0) catalyst Intermediate2->Intermediate3 Reacts with E3 Ligand Final_PROTAC Final PROTAC (POI-Linker-E3) Intermediate3->Final_PROTAC Acid (TFA) Western_Blot_Workflow A Cell Seeding B PROTAC Treatment A->B C Cell Lysis B->C D Protein Quantification (BCA) C->D E SDS-PAGE D->E F Protein Transfer (Blotting) E->F G Immunoblotting (Primary & Secondary Antibodies) F->G H Signal Detection (ECL) G->H I Data Analysis (Densitometry, DC50/Dmax calculation) H->I

References

The Role of Polyethylene Glycol (PEG) Linkers in PROTAC Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two.[1] Far from being a passive spacer, the linker, particularly those incorporating polyethylene (B3416737) glycol (PEG) chains, plays a pivotal role in determining the overall efficacy and drug-like properties of a PROTAC.[1][2] This guide provides a comprehensive technical overview of the multifaceted role of PEG linkers in PROTAC design, complete with quantitative data, detailed experimental protocols, and visual diagrams to aid in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which confer a unique and advantageous combination of hydrophilicity and flexibility.[1] This addresses a primary challenge in PROTAC development: their tendency to be large, complex molecules with high molecular weight and lipophilicity, often leading to poor aqueous solubility and limited cell permeability.[3]

Enhancing Solubility and Physicochemical Properties

A significant hurdle in the development of PROTACs is achieving adequate solubility to ensure effective formulation and bioavailability.[4] The incorporation of PEG linkers is a well-established strategy to mitigate this issue. The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments and thereby enhancing solubility.[1] This modification can lead to a more favorable overall physicochemical profile, which is critical for a molecule's journey from the bench to the clinic.

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is nuanced. While the increased hydrophilicity from PEGylation can be beneficial for solubility, it can also present a barrier to passive diffusion across the lipophilic cell membrane.[3] However, the inherent flexibility of PEG linkers allows them to adopt folded conformations, which can shield the PROTAC's polar surface area.[5] This "chameleon-like" behavior can result in a more compact and less polar structure that is better suited for traversing the cell membrane.[5] It is important to note that there is an optimal PEG length for cell permeability, as excessively long chains can lead to decreased cellular uptake.[]

Optimizing Ternary Complex Formation and Degradation Efficacy

The primary function of the PROTAC is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[2] The length and flexibility of the PEG linker are critical determinants in this process. A linker that is too short may introduce steric hindrance, preventing the two proteins from coming together effectively.[] Conversely, a linker that is too long may not provide the necessary proximity for efficient ubiquitin transfer from the E3 ligase to the target protein.[2] The optimal linker length, therefore, represents a balance that allows for effective ternary complex formation, leading to efficient ubiquitination and subsequent degradation of the target protein.[2] This efficacy is often quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).[2]

Quantitative Data on the Impact of PEG Linker Length

The optimization of PEG linker length is a critical step in PROTAC design and is often determined empirically for each specific target and E3 ligase pair. The following tables summarize quantitative data from various studies, illustrating the impact of linker length on key PROTAC parameters.

Target ProteinE3 Ligase LigandLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1VHLAlkyl/Ether< 12No degradation-[7]
TBK1VHLAlkyl/Ether21396[7]
TBK1VHLAlkyl/Ether2929276[7]
BRD4CRBNPEG0 PEG units< 0.5 µM-[7]
BRD4CRBNPEG1-2 PEG units> 5 µM-[7]
BRD4CRBNPEG4-5 PEG units< 0.5 µM-[7]
ERαVHLPEG12Less Potent-[2]
ERαVHLPEG16More Potent-[2]

Table 1: Impact of Linker Length on PROTAC Degradation Efficacy. This table showcases how varying the linker length, both with alkyl/ether and PEG linkers, can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of the target protein. The optimal length is target-dependent.

PROTACLinker TypePermeability (Pₑ, 10⁻⁶ cm/s)Reference
Compound 63-unit PEGLow[8]
Compound 4Phenylacetamide43-fold higher than Compound 6[8]
MZ1AmideLow[9]
OMZ1 (ester analog of MZ1)Ester10-fold higher than MZ1[9]
PROTAC with no PEG linker (PEG0)NoneHigher cellular uptake[4]
PROTAC with 3 PEG units (PEG3)PEGLower cellular uptake than PEG0[4]
PROTAC with 5 PEG units (PEG5)PEGLower cellular uptake than PEG0[4]

Table 2: Influence of Linker Composition on PROTAC Permeability. This table illustrates how linker composition, including the presence and length of PEG chains, affects the cell permeability of PROTACs.

Key Experimental Protocols

The successful development of potent PROTACs relies on robust and reproducible experimental methodologies. This section provides detailed protocols for essential assays used to characterize PROTACs.

General Synthesis of a PEGylated PROTAC

This protocol outlines a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.

Materials:

  • POI ligand with a suitable functional group (e.g., alkyne)

  • E3 ligase ligand with a suitable functional group (e.g., amine)

  • Bifunctional PEG linker (e.g., HOOC-PEGn-N3)

  • Coupling reagents (e.g., HATU, DIPEA)

  • Copper catalyst (e.g., CuSO4), reducing agent (e.g., sodium ascorbate), and ligand (e.g., TBTA) for click chemistry

  • Solvents (e.g., DMF, t-BuOH/H2O)

  • Analytical and preparative HPLC

  • LC-MS

Procedure:

  • First Coupling Reaction (Amide Bond Formation):

    • Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the bifunctional PEG linker (e.g., HOOC-PEGn-N3) in an appropriate solvent like DMF.

    • Add coupling reagents such as HATU and DIPEA to the reaction mixture.

    • Stir the reaction at room temperature and monitor its completion by LC-MS.

    • Purify the resulting E3 ligase-linker intermediate by preparative HPLC.

  • Second Coupling Reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition - Click Chemistry):

    • Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the POI ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O).

    • Add the copper catalyst, reducing agent, and ligand.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the final PROTAC product by preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using LC-MS and NMR.

Western Blot Analysis for PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.[10][11]

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • PBS (phosphate-buffered saline)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.[11]

    • Treat the cells with a range of concentrations of the PROTAC. Include a vehicle-only control.[11]

    • Incubate the cells for a specific duration (e.g., 24 hours).[11]

  • Cell Lysis:

    • Aspirate the media and wash the cells with ice-cold PBS.[11]

    • Add ice-cold lysis buffer to each well and scrape the cells.[11]

    • Transfer the lysate to a microcentrifuge tube and incubate on ice.[11]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[11]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[10]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to each lysate and boil to denature the proteins.[11]

    • Load equal amounts of protein per lane on an SDS-PAGE gel.[11]

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

    • Block the membrane with blocking buffer.[11]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[11]

    • Wash the membrane with TBST.[11]

    • Incubate the membrane with the HRP-conjugated secondary antibody.[11]

    • Wash the membrane with TBST.[11]

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal.[10]

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[12]

In Vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to mediate the ubiquitination of its target protein in a reconstituted system.[13]

Materials:

  • Purified E1 activating enzyme

  • Purified E2 conjugating enzyme (e.g., UBE2D2)

  • Purified E3 ligase complex (e.g., VHL or CRBN complex)

  • Purified target protein of interest (POI)

  • Ubiquitin

  • ATP

  • Ubiquitination buffer

  • PROTAC of interest

  • DMSO (vehicle control)

  • SDS-PAGE gels and Western blot reagents

Procedure:

  • Reaction Setup:

    • Assemble the reaction mixture on ice, containing ubiquitination buffer, ATP, E1 enzyme, E2 enzyme, ubiquitin, and the POI.[13]

    • Add the E3 ligase complex.[13]

    • Add the PROTAC at various concentrations or DMSO for the vehicle control.[13]

    • Set up control reactions, such as omitting E1, E3, or the PROTAC, to ensure the observed ubiquitination is dependent on all components.[13]

  • Incubation:

    • Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

  • Quenching and Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Boil the samples and resolve them by SDS-PAGE.

    • Perform a Western blot using an antibody against the POI to detect the unmodified protein and higher molecular weight ubiquitinated species.[13]

Ternary Complex Formation Assays

Several biophysical techniques can be employed to characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex.

  • Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): These techniques can measure the binding kinetics and affinity of the PROTAC to the POI and E3 ligase individually, as well as the formation of the ternary complex in real-time.[14] A common setup involves immobilizing one protein on the sensor surface and flowing the other protein and the PROTAC over it.[14]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the binary and ternary complex interactions.[14]

  • NanoBRET™ Ternary Complex Assay: This is a live-cell assay that uses Bioluminescence Resonance Energy Transfer (BRET) to monitor the proximity of the POI and the E3 ligase within the cell upon PROTAC treatment. The target protein is fused to a NanoLuc® luciferase (donor), and the E3 ligase is fused to a HaloTag® protein that is labeled with a fluorescent acceptor. Ternary complex formation brings the donor and acceptor into close proximity, resulting in an energy transfer that can be measured.[15]

Visualizing Key Processes in PROTAC Drug Discovery

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex signaling pathways and experimental workflows involved in PROTAC research.

PROTAC_Signaling_Pathway cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC POI_bound POI PROTAC->POI_bound Binds E3_bound E3 Ligase PROTAC->E3_bound Binds POI Protein of Interest (POI) E3_Ligase E3 Ubiquitin Ligase PROTAC_bound PROTAC PROTAC_bound->E3_bound POI_bound->PROTAC_bound E3_bound->PROTAC Recycled Ubiquitin Ubiquitin (Ub) Poly_Ub_POI Poly-ubiquitinated POI Ubiquitin->Poly_Ub_POI Ubiquitination Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation signaling pathway.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Lead Optimization Design Rational Design (Target, E3 Ligase, Linker) Synthesis Chemical Synthesis of PROTAC Library Design->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Ternary_Complex Ternary Complex Formation (SPR, ITC, NanoBRET) Purification->Ternary_Complex Ubiquitination In Vitro Ubiquitination Assay Ternary_Complex->Ubiquitination Degradation Cellular Degradation Assay (Western Blot) Ubiquitination->Degradation Phenotypic Phenotypic Assays (e.g., Cell Viability) Degradation->Phenotypic SAR Structure-Activity Relationship (SAR) Analysis Phenotypic->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Design Iterative Design

Caption: A typical experimental workflow for PROTAC drug discovery.

Conclusion and Future Perspectives

PEG linkers are an invaluable tool in the design of efficacious PROTACs, offering a powerful method to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[3] The traditional "trial-and-error" approach to linker design is progressively being superseded by more rational, structure-guided strategies. Advances in structural biology, computational modeling, and biophysical assays will continue to illuminate the intricate interplay between the linker, the POI, and the E3 ligase. This deeper understanding will undoubtedly pave the way for the design of next-generation PROTACs with superior potency, selectivity, and drug-like properties, ultimately expanding the therapeutic potential of targeted protein degradation.

References

An In-depth Technical Guide to Bifunctional Degrader Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bifunctional Degrader Molecules

Bifunctional degrader molecules represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells. Unlike traditional inhibitors that merely block a protein's function, these novel molecules hijack the cell's own protein disposal machinery to achieve targeted protein degradation. This approach offers the potential to address disease targets previously considered "undruggable."[1]

The most prominent class of bifunctional degraders are Proteolysis Targeting Chimeras (PROTACs). These molecules are heterobifunctional, consisting of two distinct ligands connected by a linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for destruction by the 26S proteasome, the cell's natural garbage disposal system.[1][2] This catalytic process allows a single PROTAC molecule to mediate the degradation of multiple target protein molecules.

Core Components and Mechanism of Action

The elegant mechanism of bifunctional degraders relies on the interplay of three key components:

  • Target-binding Ligand (Warhead): This moiety specifically recognizes and binds to the protein of interest. The design of the warhead is crucial for the selectivity of the degrader.

  • E3 Ligase-binding Ligand: This component recruits a specific E3 ubiquitin ligase, a key enzyme in the ubiquitination cascade. The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).

  • Linker: The linker connects the target-binding and E3 ligase-binding ligands. Its length and chemical properties are critical for the formation of a stable and productive ternary complex (Target Protein - Degrader - E3 Ligase) and can significantly influence the potency and selectivity of the degrader.

The degradation process is initiated by the formation of this ternary complex. Once the target protein is brought into close proximity with the E3 ligase, the ligase facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the target protein. This polyubiquitination serves as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein into smaller peptides. The bifunctional degrader molecule itself is not degraded in this process and can go on to induce the degradation of another target protein molecule.

Signaling Pathway of PROTAC-Mediated Protein Degradation

The following diagram illustrates the catalytic cycle of a PROTAC molecule, from ternary complex formation to proteasomal degradation of the target protein.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination Cascade PROTAC PROTAC Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds Target Target Protein (POI) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ternary_Complex->PROTAC Recycled Poly_Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Produces E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->E3_Ligase Ub Transfer

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data Presentation

The efficacy of bifunctional degraders is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). DC50 represents the concentration of the degrader required to achieve 50% degradation of the target protein, while Dmax is the maximum percentage of protein degradation observed. The following tables summarize the in vitro degradation data for several well-characterized PROTAC molecules.

Table 1: Degradation Activity of Androgen Receptor (AR) Degrader ARV-110

Cell LineCancer TypeDC50 (nM)Dmax (%)Reference
VCaPProstate Cancer~1>90[3]
LNCaPProstate CancerNot explicitly stated>90[3]

Table 2: Degradation Activity of BET Degrader MZ1

Cell LineTarget ProteinDC50 (nM)Dmax (%)Reference
HeLaBRD42-20Not explicitly stated[1]
H661BRD48Not explicitly stated[4][5]
H838BRD423Not explicitly stated[4][5]
MV4;11BRD4Not explicitly stated>90 (at 50 nM)[1]
HL60BRD4Not explicitly stated>90 (at 50 nM)[1]

Table 3: Degradation Activity of BET Degrader dBET1

Cell LineTarget ProteinEC50 (nM)Reference
Breast Cancer CellsBET bromodomains430[][7]
MV4;11BRD4Not explicitly stated[8]

Experimental Protocols

The characterization of bifunctional degraders involves a series of key experiments to assess their efficacy, binding affinity, and mechanism of action.

Protocol 1: Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in the levels of a target protein following treatment with a bifunctional degrader.[9]

Workflow for Determining DC50 and Dmax of a PROTAC

WB_Workflow start Start cell_culture Cell Seeding & Culture start->cell_culture treatment Treat cells with varying concentrations of PROTAC cell_culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Membrane Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target Protein & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis & Densitometry detection->analysis calculation Calculate % Degradation vs. Control analysis->calculation curve_fitting Generate Dose-Response Curve (Determine DC50 & Dmax) calculation->curve_fitting end End curve_fitting->end

Caption: Workflow for determining DC50 and Dmax of a PROTAC.

Detailed Steps:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the bifunctional degrader or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and denature them in Laemmli buffer by heating.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin).

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein band to the corresponding loading control band.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the log of the degrader concentration to determine the DC50 and Dmax values.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the formation of the ternary complex (Target Protein - Degrader - E3 Ligase) in cells.[10]

Detailed Steps:

  • Cell Treatment and Lysis:

    • Treat cells with the bifunctional degrader or vehicle control.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an antibody against either the target protein or the E3 ligase overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Analyze the eluted samples by Western blotting using antibodies against the target protein and the E3 ligase to detect the co-precipitated proteins. The presence of both the target protein and the E3 ligase in the immunoprecipitate of one of them confirms the formation of the ternary complex.

Protocol 3: Fluorescence Polarization (FP) Assay for Binding Affinity

This assay is used to measure the binding affinity of the bifunctional degrader to its target protein and the E3 ligase, as well as to assess the formation of the ternary complex in vitro.[11][12]

Principle:

Fluorescence polarization measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization. When it binds to a larger protein, its rotation slows down, leading to an increase in polarization.

Detailed Steps:

  • Reagent Preparation:

    • Prepare a fluorescently labeled tracer corresponding to either the target-binding or E3 ligase-binding ligand of the degrader.

    • Prepare purified recombinant target protein and E3 ligase complex.

  • Binary Binding Assays:

    • To determine the binding affinity of the degrader for the target protein, perform a competition assay. Incubate a fixed concentration of the target protein and its fluorescent tracer with increasing concentrations of the unlabeled degrader.

    • Similarly, to determine the binding affinity for the E3 ligase, incubate a fixed concentration of the E3 ligase complex and its fluorescent tracer with increasing concentrations of the unlabeled degrader.

    • Measure the fluorescence polarization in a plate reader. The decrease in polarization with increasing degrader concentration allows for the calculation of the binding affinity (Ki or IC50).

  • Ternary Complex Formation Assay:

    • To assess the formation of the ternary complex, incubate the fluorescently labeled tracer for one protein (e.g., the target protein) with that protein and increasing concentrations of the bifunctional degrader. Then, add a fixed concentration of the second protein (the E3 ligase).

    • An increase in fluorescence polarization upon the addition of the second protein indicates the formation of the larger ternary complex.

Logical Relationships of Bifunctional Degrader Components

The successful design of a bifunctional degrader relies on the careful optimization of its three core components and their interplay to induce the formation of a productive ternary complex.

Degrader_Logic cluster_components Bifunctional Degrader Components Warhead Target-Binding Ligand (Warhead) Ternary_Complex Productive Ternary Complex (Target-Degrader-E3) Warhead->Ternary_Complex Binds Target Linker Linker Linker->Ternary_Complex Enables Proximity & Optimal Orientation E3_Ligand E3 Ligase-Binding Ligand E3_Ligand->Ternary_Complex Recruits E3 Ligase Degradation Target Protein Degradation Ternary_Complex->Degradation Leads to

Caption: Logical relationship of bifunctional degrader components.

Conclusion

Bifunctional degrader molecules have emerged as a powerful new therapeutic modality with the potential to target and eliminate disease-causing proteins that have been intractable to traditional small-molecule inhibitors. The modular nature of these molecules allows for rational design and optimization, although the interplay between the warhead, linker, and E3 ligase ligand in forming a productive ternary complex is complex and often requires empirical testing. The experimental protocols outlined in this guide provide a robust framework for the characterization and development of novel bifunctional degraders, paving the way for new treatments for a wide range of diseases.

References

An In-depth Technical Guide to OMs-PEG2-NHAlloc-PEG2-Boc for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative modality in drug discovery. PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The architecture of a PROTAC, consisting of a warhead for the target protein, an E3 ligase ligand, and a connecting linker, is crucial for its efficacy. The linker, far from being a passive spacer, plays a critical role in determining the physicochemical properties, cell permeability, and the overall degradation efficiency of the PROTAC.

This technical guide focuses on a specific and versatile PROTAC linker, OMs-PEG2-NHAlloc-PEG2-Boc . This linker is distinguished by its polyethylene (B3416737) glycol (PEG) core, which enhances solubility and provides flexibility, and its orthogonally protected amine functionalities (Alloc and Boc) and a terminal mesylate (OMs) group, which allow for controlled, sequential synthesis of complex PROTAC molecules. This guide will provide a comprehensive overview of its properties, synthesis, and application, with a particular focus on its use in the development of degraders for the chromatin remodeling proteins SMARCA2 and SMARCA4.

Physicochemical Properties of this compound

The rational design of PROTACs necessitates a thorough understanding of the physicochemical properties of their constituent linkers. This compound is a well-defined chemical entity with properties that make it a valuable tool in PROTAC synthesis.

PropertyValueSource
Molecular Formula C22H41NO12SPubChem[1]
Molecular Weight 543.63 g/mol PubChem[1]
CAS Number 2376332-47-5CheMondis[2]
Appearance SolidCheMondis[2]
IUPAC Name tert-butyl 2-[2-[2-[(2S)-3-[2-(2-methylsulfonyloxyethoxy)ethoxy]-2-(prop-2-enoxycarbonylamino)propoxy]ethoxy]ethoxy]acetatePubChem[1]

Core Components and their Rationale in PROTAC Design

The structure of this compound is strategically designed for modular PROTAC assembly.

G Core Components of this compound OMs OMs (Mesylate) PEG2_1 PEG2 OMs->PEG2_1 Reactive site for warhead attachment NHAlloc NHAlloc PEG2_1->NHAlloc Provides solubility and flexibility PEG2_2 PEG2 NHAlloc->PEG2_2 Orthogonally protected amine for E3 ligase ligand attachment Boc Orthogonally protected amine for further functionalization PEG2_2->Boc Provides solubility and flexibility

Core components and their functions.
  • OMs (Mesylate): The mesylate group is an excellent leaving group, making the terminal end of the linker highly reactive towards nucleophiles, such as amines or phenols, commonly found on warheads for target proteins. This allows for a robust and efficient coupling reaction.

  • PEG2 (di-polyethylene glycol): The two PEG units impart hydrophilicity to the linker, which can improve the solubility of the often large and hydrophobic PROTAC molecule. The flexibility of the PEG chain is also critical for allowing the warhead and the E3 ligase ligand to adopt an optimal orientation for the formation of a productive ternary complex.

  • NHAlloc (Alloc-protected amine): The allyloxycarbonyl (Alloc) group is a protecting group for the amine. It is stable to the acidic conditions used to remove the Boc group, allowing for orthogonal deprotection strategies. This is crucial for the sequential attachment of different parts of the PROTAC molecule.

  • Boc (tert-butoxycarbonyl): The Boc group is a widely used protecting group for amines that can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). This allows for the selective deprotection and subsequent attachment of an E3 ligase ligand.

Synthesis of this compound

While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the searched literature, a plausible synthetic route can be inferred from standard organic chemistry principles and general PROTAC linker synthesis strategies. The synthesis would likely involve a multi-step process of sequential PEGylation, introduction of the protected amine functionalities, and final activation with a mesylate group.

Application in the Synthesis of SMARCA2/4 Degraders

This compound is a key intermediate in the synthesis of PROTACs targeting the chromatin remodeling enzymes SMARCA2 and SMARCA4. Notably, it has been used in the synthesis of SMARCA2/4-degrader-28 (HY-162835).[3] The general workflow for synthesizing such a PROTAC is outlined below.

G Workflow for PROTAC Synthesis start Start Materials: - Warhead (e.g., SMARCA2/4 ligand) - this compound - E3 Ligase Ligand (e.g., Pomalidomide (B1683931) derivative) step1 Step 1: Warhead Coupling start->step1 step2 Step 2: Boc Deprotection step1->step2 Reaction of warhead nucleophile with OMs group step3 Step 3: E3 Ligase Ligand Coupling step2->step3 Treatment with acid (e.g., TFA) step4 Step 4: Alloc Deprotection step3->step4 Amide bond formation step5 Step 5: Final Modification (Optional) step4->step5 Palladium-catalyzed deprotection end Final PROTAC step5->end

General workflow for PROTAC synthesis.
Experimental Protocols

The following are generalized protocols for the key steps in the synthesis of a SMARCA2/4 degrader using this compound. These protocols are based on standard procedures in medicinal chemistry and may require optimization for specific substrates.

Protocol 1: Coupling of Warhead to the Linker

  • Dissolution: Dissolve the SMARCA2/4 warhead (containing a nucleophilic group like a phenol (B47542) or amine) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a suitable base, such as cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3), to the solution to deprotonate the nucleophile.

  • Linker Addition: Add a solution of this compound in the same solvent to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Boc Deprotection

  • Dissolution: Dissolve the product from Protocol 1 in a chlorinated solvent such as dichloromethane (B109758) (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v in DCM) at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC or LC-MS.

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine-TFA salt is often used directly in the next step without further purification.

Protocol 3: E3 Ligase Ligand Coupling

  • Activation: In a separate flask, dissolve the E3 ligase ligand (containing a carboxylic acid, e.g., a pomalidomide derivative) in anhydrous DMF. Add a peptide coupling reagent, such as HATU or HBTU, and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). Stir the mixture for 15-30 minutes to activate the carboxylic acid.

  • Coupling: Add the deprotected amine-TFA salt from Protocol 2 to the activated E3 ligase ligand solution.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Work up the reaction as described in Protocol 1 and purify the product by flash column chromatography or preparative high-performance liquid chromatography (HPLC).

Protocol 4: Alloc Deprotection

  • Dissolution: Dissolve the product from Protocol 3 in an anhydrous solvent such as DCM or THF under an inert atmosphere.

  • Catalyst and Scavenger Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), and an allyl scavenger, such as phenylsilane (B129415) or dimedone.

  • Reaction: Stir the reaction mixture at room temperature until the deprotection is complete, as monitored by TLC or LC-MS.

  • Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate and purify the final PROTAC by preparative HPLC.

Biological Context: SMARCA2/4 in Cancer and Targeted Degradation

SMARCA2 and SMARCA4 are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex, which plays a fundamental role in regulating gene expression by altering the structure of chromatin. In many cancers, mutations in the SWI/SNF complex are common. A significant subset of non-small cell lung cancers, for example, harbor loss-of-function mutations in SMARCA4. These cancer cells exhibit a synthetic lethal dependency on the paralog protein, SMARCA2, for their survival. This makes SMARCA2 an attractive therapeutic target in SMARCA4-deficient cancers.

Targeted degradation of SMARCA2 using PROTACs offers a promising therapeutic strategy. By inducing the degradation of SMARCA2, the PROTAC can selectively kill cancer cells that are dependent on this protein, while sparing healthy cells.

G SMARCA2 Degradation Pathway cluster_0 PROTAC Action cluster_1 Cellular Machinery PROTAC SMARCA2 PROTAC SMARCA2 SMARCA2 Protein PROTAC->SMARCA2 binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex (SMARCA2-PROTAC-E3 Ligase) SMARCA2->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of SMARCA2 Ternary_Complex->Ubiquitination facilitates Proteasome Proteasome Ubiquitination->Proteasome marks for Degradation Degradation of SMARCA2 Proteasome->Degradation Apoptosis Cancer Cell Apoptosis Degradation->Apoptosis leads to

PROTAC-mediated degradation of SMARCA2.

Conclusion

This compound is a sophisticated and highly versatile linker for the synthesis of PROTACs. Its design, incorporating a reactive mesylate group, flexible and solubilizing PEG chains, and orthogonally protected amines, enables the efficient and controlled assembly of complex protein degraders. Its application in the development of SMARCA2/4 degraders highlights its potential in addressing challenging therapeutic targets in oncology and beyond. This technical guide provides a foundational understanding for researchers and drug developers to leverage this valuable chemical tool in the advancement of targeted protein degradation.

References

Understanding Boc and Alloc protecting groups in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Boc and Alloc Protecting Groups in Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of two of the most widely used amine-protecting groups in organic synthesis: tert-butyloxycarbonyl (Boc) and allyloxycarbonyl (Alloc). A thorough understanding of their application, orthogonality, and the precise conditions for their introduction and removal is critical for the successful design and execution of complex synthetic strategies, particularly in the fields of peptide synthesis and drug development.

Introduction to Protecting Groups in Synthesis

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a chemical transformation occurring elsewhere in the molecule.[1] These temporary blocking groups are known as protecting groups. An ideal protecting group should be:

  • Easy and inexpensive to introduce in high yield.

  • Stable to a wide range of reaction conditions.

  • Removable selectively and in high yield under mild conditions that do not affect other functional groups.

The concept of orthogonality is central to the strategic use of protecting groups. Orthogonal protecting groups are those that can be removed in the presence of each other, as their removal conditions are fundamentally different.[2][3] This allows for the selective deprotection and subsequent reaction of specific functional groups within a complex molecule.[2] The Boc and Alloc groups, often used in conjunction with other protecting groups like fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz), form a powerful toolkit for modern synthetic chemistry.[4]

The tert-Butyloxycarbonyl (Boc) Protecting Group

The Boc group is one of the most common protecting groups for amines due to its ease of installation and its stability towards a variety of nucleophilic and basic conditions, as well as catalytic hydrogenation.[5][6] Its removal is typically achieved under acidic conditions.[4][7]

Boc Protection Mechanism

The Boc group is most commonly introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride). The reaction proceeds via a nucleophilic acyl substitution where the amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[7][8] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group.[7] This leaving group subsequently decomposes into the stable and volatile byproducts tert-butanol (B103910) and carbon dioxide.[7][8] The reaction can be performed with or without a base; a base such as triethylamine (B128534) (TEA) or 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction by deprotonating the protonated amine in the intermediate.[7]

Boc_Protection_Mechanism Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic attack Boc2O Boc₂O Boc2O->Intermediate ProtectedAmine R-NH-Boc Intermediate->ProtectedAmine Collapse tBuOH t-BuOH Intermediate->tBuOH Decomposition of leaving group CO2 CO₂ Intermediate->CO2

Caption: Boc protection of an amine using Boc anhydride.

Boc Deprotection Mechanism

Removal of the Boc group is achieved under acidic conditions, commonly with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][7] The mechanism involves the protonation of the carbamate's carbonyl oxygen, which makes it a better leaving group.[7] The protonated carbamate (B1207046) then fragments to release the free amine, carbon dioxide, and a stable tert-butyl cation.[4][7] The tert-butyl cation can be trapped by a scavenger (e.g., anisole (B1667542) or thioanisole) to prevent side reactions, or it can deprotonate to form isobutylene (B52900) gas.[7][9]

Boc_Deprotection_Mechanism ProtectedAmine R-NH-Boc ProtonatedIntermediate Protonated Carbamate ProtectedAmine->ProtonatedIntermediate Acid H⁺ (e.g., TFA, HCl) Acid->ProtonatedIntermediate FreeAmine R-NH₃⁺ ProtonatedIntermediate->FreeAmine Fragmentation tButylCation t-Butyl Cation ProtonatedIntermediate->tButylCation CO2 CO₂ ProtonatedIntermediate->CO2 Isobutylene Isobutylene tButylCation->Isobutylene - H⁺

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

The Allyloxycarbonyl (Alloc) Protecting Group

The Alloc group is another important carbamate-based protecting group for amines. A key feature of the Alloc group is its stability to both acidic and basic conditions, which allows for the selective removal of Boc and Fmoc groups, respectively, in its presence.[10][11] The Alloc group is removed under mild, neutral conditions using a palladium(0) catalyst.[10][12]

Alloc Protection Mechanism

Similar to Boc protection, the Alloc group is typically introduced by the reaction of an amine with an activated Alloc reagent, such as allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O).[12][13] The mechanism is a straightforward nucleophilic attack of the amine on the activated carbonyl group.[12]

Alloc_Protection_Mechanism Amine R-NH₂ ProtectedAmine R-NH-Alloc Amine->ProtectedAmine Nucleophilic Acyl Substitution AllocCl Alloc-Cl AllocCl->ProtectedAmine Base Base (e.g., NaHCO₃) Base->ProtectedAmine Neutralizes HCl HCl HCl

Caption: Alloc protection of an amine using allyl chloroformate.

Alloc Deprotection Mechanism

The deprotection of the Alloc group proceeds via a palladium(0)-catalyzed cycle.[12] The process is initiated by the coordination of the Pd(0) catalyst (e.g., Pd(PPh₃)₄) to the allyl group's double bond, followed by oxidative addition to form a π-allyl-palladium(II) complex.[10][12] The carbamate ligand then dissociates and decarboxylates to yield the free amine.[12] To regenerate the Pd(0) catalyst, a scavenger (or nucleophile) such as phenylsilane (B129415) (PhSiH₃), morpholine, or a β-dicarbonyl compound is required to trap the allyl group.[10][12]

Alloc_Deprotection_Mechanism Start R-NH-Alloc PiAllyl π-Allyl-Pd(II) Complex Start->PiAllyl Pd0 Pd(0)L₄ Pd0->PiAllyl PiAllyl->Pd0 Reductive Elimination Decarboxylation Decarboxylation PiAllyl->Decarboxylation Carbamate dissociation AllylScavenger Allyl-Scavenger PiAllyl->AllylScavenger FreeAmine R-NH₂ + CO₂ Decarboxylation->FreeAmine Scavenger Scavenger (Nu⁻) Scavenger->PiAllyl

Caption: Catalytic cycle for the deprotection of an Alloc group.

Orthogonality and Strategic Application

The distinct deprotection conditions for Boc and Alloc groups make them orthogonally compatible, which is highly valuable in complex syntheses, such as solid-phase peptide synthesis (SPPS).[2][4]

  • Boc: Acid-labile.

  • Alloc: Removable with Pd(0)/scavenger.

  • Fmoc: Base-labile.

This orthogonality allows for a strategic approach to synthesis. For instance, an amino acid can have its α-amino group protected with Fmoc for chain elongation, while a lysine (B10760008) side chain is protected with Boc and an aspartate side chain is protected with an allyl ester (structurally related to Alloc). Each group can be removed independently to allow for specific modifications at different points in the synthesis.[14]

Orthogonal_Strategy cluster_molecule Multiply Protected Molecule Fmoc_N Fmoc-NH-R₁ Base Base (e.g., Piperidine) Fmoc_N->Base Boc_N Boc-NH-R₂ Acid Acid (e.g., TFA) Boc_N->Acid Alloc_N Alloc-NH-R₃ Pd0 Pd(0) / Scavenger Alloc_N->Pd0 FreeAmine1 H₂N-R₁ Base->FreeAmine1 FreeAmine2 H₂N-R₂ Acid->FreeAmine2 FreeAmine3 H₂N-R₃ Pd0->FreeAmine3

Caption: Orthogonal deprotection of Fmoc, Boc, and Alloc groups.

Experimental Protocols and Data

The efficiency of protection and deprotection reactions is highly dependent on the substrate, solvent, temperature, and reagents used. The following sections provide detailed, representative experimental protocols and quantitative data.

Boc Protection and Deprotection

Table 1: Quantitative Data for Boc Protection of Primary Amines

SubstrateReagentsSolventTime (h)Yield (%)
BenzylamineBoc₂O (1.1 eq), TEA (1.2 eq)CH₂Cl₂2>95
GlycineBoc₂O (1.1 eq), NaOH (1.1 eq)H₂O/Dioxane490-98
AnilineBoc₂O (1.2 eq), DMAP (0.1 eq)ACN1292

Experimental Protocol: General Procedure for N-Boc Protection of a Primary Amine [15]

  • Dissolution: Dissolve the primary amine (1.0 mmol) in a suitable solvent (e.g., THF, CH₂Cl₂, or a mixture like H₂O/THF). If the amine is a salt, add a base like triethylamine (1.1 mmol) or sodium bicarbonate.[15]

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol) portion-wise.[15]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (if a base was used), saturated aqueous NaHCO₃, and brine.[15]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amine. Purify by column chromatography if necessary.[15]

Table 2: Quantitative Data for Boc Deprotection

SubstrateReagentsSolventTimeYield (%)
N-Boc-Alanine25% TFA in CH₂Cl₂CH₂Cl₂1 h>98
N-Boc-Indole4M HCl in DioxaneDioxane2 h>95
N-Boc-Benzylamine50% TFA in CH₂Cl₂CH₂Cl₂0.5 h>99

Experimental Protocol: General Procedure for N-Boc Deprotection using TFA [5][16]

  • Dissolution: Dissolve the Boc-protected compound (1.0 mmol) in dichloromethane (B109758) (CH₂Cl₂). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 25-50% (v/v).[16]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS.[16]

  • Workup: Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and solvent. Co-evaporation with toluene (B28343) can help remove residual TFA.[16]

  • Isolation: The product is typically obtained as the TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base (e.g., saturated sodium bicarbonate solution) until the pH of the aqueous layer is basic. Extract the aqueous layer, combine the organic extracts, dry over Na₂SO₄, and concentrate to yield the deprotected amine.[5][16]

Boc_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection p_start Dissolve Amine + Base (optional) p_add Add Boc₂O p_start->p_add p_react Stir at RT (2-12h) p_add->p_react p_workup Aqueous Workup p_react->p_workup p_isolate Isolate Product p_workup->p_isolate d_start Dissolve Boc-Amine in CH₂Cl₂ d_add Add TFA (25-50%) d_start->d_add d_react Stir at RT (1-4h) d_add->d_react d_evap Evaporate Volatiles d_react->d_evap d_isolate Isolate as Salt or Neutralize to Free Amine d_evap->d_isolate

Caption: Experimental workflow for Boc protection and deprotection.

Alloc Protection and Deprotection

Table 3: Quantitative Data for Alloc Protection and Deprotection

ProcessSubstrateReagentsSolventTimeYield (%)
ProtectionAmine (0.08 mmol)Alloc-Cl (3 eq), NaHCO₃ (6 eq)THF/H₂O12 h87
DeprotectionAlloc-Amine (8.2 mmol)Pd(PPh₃)₄ (10 mol%), PhSiH₃ (7 eq)CH₂Cl₂1 h~95 (semi-pure)

Experimental Protocol: General Procedure for N-Alloc Protection [12]

  • Dissolution: Prepare a mixture of the amine (1.0 eq), sodium bicarbonate (6.0 eq), THF, and water at room temperature.[12]

  • Reagent Addition: Add allyl chloroformate (Alloc-Cl) (3.0 eq) to the mixture.[12]

  • Reaction: Stir the reaction vigorously at room temperature for 12 hours.[12]

  • Workup: Extract the mixture with ethyl acetate. Wash the combined organic layers with saturated aqueous NaCl, dry over Na₂SO₄, and concentrate in vacuo.[12]

  • Isolation: Purify the product by column chromatography.[12]

Experimental Protocol: General Procedure for N-Alloc Deprotection [12]

  • Dissolution: Dissolve the Alloc-protected amine (1.0 eq) in CH₂Cl₂ under an inert atmosphere (e.g., Argon) and cool to 0 °C.[12]

  • Reagent Addition: Add the scavenger, phenylsilane (PhSiH₃) (7.0 eq), followed by the catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (10 mol%).[12]

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour.[12]

  • Workup: Concentrate the reaction mixture under reduced pressure.[12]

  • Isolation: Purify the resulting crude amine by column chromatography.[12]

Alloc_Workflow cluster_protection Alloc Protection cluster_deprotection Alloc Deprotection ap_start Dissolve Amine in THF/H₂O + NaHCO₃ ap_add Add Alloc-Cl ap_start->ap_add ap_react Stir at RT (12h) ap_add->ap_react ap_workup EtOAc Extraction ap_react->ap_workup ap_isolate Column Chromatography ap_workup->ap_isolate ad_start Dissolve Alloc-Amine in CH₂Cl₂ (Ar, 0 °C) ad_add Add PhSiH₃ then Pd(PPh₃)₄ ad_start->ad_add ad_react Stir at 0 °C (1h) ad_add->ad_react ad_evap Concentrate ad_react->ad_evap ad_isolate Column Chromatography ad_evap->ad_isolate

Caption: Experimental workflow for Alloc protection and deprotection.

Conclusion

The Boc and Alloc protecting groups are indispensable tools in modern organic synthesis. Their distinct and highly selective removal conditions provide the orthogonality required for the synthesis of complex molecules, including peptides and other pharmaceuticals. A comprehensive understanding of their respective mechanisms, optimal reaction conditions, and strategic application is essential for any researcher or scientist working in the field of drug discovery and development. This guide has summarized the core principles, provided quantitative data for key transformations, and outlined detailed experimental protocols to aid in the successful implementation of these critical synthetic methodologies.

References

A Technical Guide to OMs-PEG2-NHAlloc-PEG2-Boc: A Bifunctional Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the bifunctional PROTAC linker, OMs-PEG2-NHAlloc-PEG2-Boc, including its chemical properties, application in the synthesis of targeted protein degraders, and the biological rationale for its use. This document is intended to serve as a valuable resource for professionals in the fields of chemical biology and drug discovery.

Core Compound Data

This compound is a heterobifunctional linker containing a mesylate (OMs) group, an Allocyloxycarbonyl (Alloc)-protected amine, and a tert-Butoxycarbonyl (Boc)-protected amine, connected by two polyethylene (B3416737) glycol (PEG2) spacers. The mesylate group serves as a reactive handle for conjugation, while the protected amines allow for sequential and controlled introduction of ligands for a target protein and an E3 ubiquitin ligase.

PropertyValueSource
CAS Number 2376332-47-5
Molecular Weight 543.63 g/mol
Molecular Formula C₂₂H₄₁NO₁₂S
IUPAC Name tert-butyl 2-(2-(2-((S)-2-(((allyloxy)carbonyl)amino)-3-(2-(2-(methylsulfonyloxy)ethoxy)ethoxy)propoxy)ethoxy)ethoxy)acetateN/A
Common Application PROTAC Linker

Application in PROTAC Synthesis: Targeting SMARCA2/4

This compound is notably used in the synthesis of PROTAC SMARCA2/4-degrader-28. This degrader targets the ATPase subunits SMARCA2 and SMARCA4 of the SWI/SNF chromatin remodeling complex for degradation.

The Biological Rationale for Targeting SMARCA2/4

The SWI/SNF complex is a key regulator of gene expression, and its subunits are frequently mutated in a variety of cancers. SMARCA2 and SMARCA4 are mutually exclusive catalytic subunits of this complex. In some cancers, particularly those with a loss-of-function mutation in SMARCA4, the cells become dependent on the paralog protein, SMARCA2, for survival. This phenomenon, known as synthetic lethality, presents a promising therapeutic window. By inducing the degradation of SMARCA2 in SMARCA4-deficient cancer cells, it is possible to selectively kill cancer cells while sparing healthy cells.

The Role of the SWI/SNF Complex in Cancer Signaling

The SWI/SNF complex utilizes the energy from ATP hydrolysis to remodel chromatin, thereby influencing the accessibility of DNA to transcription factors. This regulation affects a multitude of cellular processes, including cell cycle progression, proliferation, and DNA damage repair. Dysregulation of the SWI/SNF complex can lead to aberrant gene expression, contributing to tumorigenesis.

SWI_SNF_Signaling cluster_nucleus Nucleus cluster_cancer Cancer Context SWI_SNF SWI/SNF Complex (with SMARCA2/4) Chromatin Chromatin SWI_SNF->Chromatin ATP-dependent remodeling SMARCA2_degradation SMARCA2 Degradation SWI_SNF->SMARCA2_degradation DNA DNA Chromatin->DNA Alters accessibility Transcription_Factors Transcription Factors DNA->Transcription_Factors Binding Gene_Expression Gene Expression (Cell Cycle, Proliferation, DNA Repair) Transcription_Factors->Gene_Expression Regulation SMARCA4_mutation SMARCA4 Loss-of-Function Mutation SMARCA2_dependence Synthetic Lethality: Dependence on SMARCA2 SMARCA4_mutation->SMARCA2_dependence Cell_Death Cancer Cell Death SMARCA2_dependence->Cell_Death PROTAC SMARCA2 PROTAC (e.g., SMARCA2/4-degrader-28) PROTAC->SWI_SNF Binds SMARCA2 Ubiquitin_Proteasome Ubiquitin-Proteasome System PROTAC->Ubiquitin_Proteasome Recruits E3 Ligase Ubiquitin_Proteasome->SWI_SNF Ubiquitination of SMARCA2 SMARCA2_degradation->Cell_Death Induces

Caption: The SWI/SNF complex, containing either SMARCA2 or SMARCA4, remodels chromatin to regulate gene expression. In SMARCA4-mutant cancers, a synthetic lethal dependency on SMARCA2 arises, which can be exploited by PROTACs that induce its degradation.

Experimental Protocols

The synthesis of a PROTAC using a bifunctional linker like this compound typically involves a multi-step process. Below are generalized protocols for key steps in the synthesis of a PROTAC, which may require optimization for specific substrates.

Protocol 1: General Synthesis of an Amide-Linked PROTAC

This protocol outlines the coupling of a carboxylic acid-functionalized component (either the target protein ligand or the E3 ligase ligand) with an amine-functionalized PEG linker, followed by deprotection and coupling to the final component.

Step 1: Amide Coupling of Component A with Amine-PEG-Boc

  • Reagents and Materials:

    • Component A-COOH (1.0 eq)

    • Amine-PEGn-Boc (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add Amine-PEGn-Boc to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous

An In-depth Technical Guide to the Solubility and Stability of OMs-PEG2-NHAlloc-PEG2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OMs-PEG2-NHAlloc-PEG2-Boc is a heterobifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its pharmacological properties, influencing its solubility, stability, and the spatial orientation of the two ligands it connects. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound based on the individual properties of its constituent functional groups. While specific experimental data for this molecule is not publicly available, this guide offers a robust theoretical framework and representative experimental protocols for its characterization.

Molecular Structure and Components

This compound is comprised of several key functional moieties, each contributing to its overall chemical behavior:

  • OMs (Mesylate): A methanesulfonyl group that functions as a good leaving group, enabling the covalent attachment of this linker to a ligand for the target protein of interest.

  • PEG2 (Polyethylene Glycol, n=2): Two discrete polyethylene (B3416737) glycol units are incorporated to enhance the hydrophilicity and overall aqueous solubility of the molecule.[1][2]

  • NHAlloc (Alloc-protected Amine): An allyloxycarbonyl-protected amine. The Alloc group is an orthogonal protecting group, stable under conditions used for the removal of other common protecting groups like Boc and Fmoc.

  • Boc (tert-Butoxycarbonyl): A tert-butoxycarbonyl-protected functional group, which is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions.

Solubility Profile

The solubility of a PROTAC linker is a critical parameter that affects its utility in both chemical synthesis and biological assays. The presence of two PEG2 units in the this compound structure is expected to significantly enhance its aqueous solubility.[1][2] PEGylation is a well-established strategy to improve the water solubility of small molecules.[1][2]

While specific quantitative solubility data for this compound is not available, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of this compound

Solvent SystemPredicted SolubilityRationale
Aqueous Buffers (e.g., PBS) Moderate to HighThe two hydrophilic PEG2 units are expected to impart good water solubility. However, the overall hydrophobicity of the molecule may limit solubility at very high concentrations.
Polar Aprotic Solvents (e.g., DMSO, DMF) HighThese solvents are generally effective at dissolving a wide range of organic molecules, including those with both polar and non-polar regions. PROTAC linkers are often highly soluble in DMSO.
Polar Protic Solvents (e.g., Methanol, Ethanol) Moderate to HighThese solvents should be effective at solvating the molecule due to their ability to form hydrogen bonds with the ether oxygens of the PEG units and the carbonyl groups.
Non-polar Solvents (e.g., Hexanes, Toluene) LowThe molecule possesses significant polarity due to the PEG chains, amide, and carbamate (B1207046) functionalities, making it unlikely to be soluble in non-polar solvents.

Stability Profile

The chemical stability of this compound is dictated by the lability of its constituent functional groups under various conditions. The molecule features three key functionalities with distinct stability profiles: the mesylate (OMs) leaving group, the Alloc protecting group, and the Boc protecting group.

Table 2: Chemical Stability of this compound Functional Groups

Functional GroupConditionStabilityNotes
OMs (Mesylate) Nucleophiles LabileThe mesylate is a good leaving group and is susceptible to nucleophilic displacement. This reactivity is by design to allow for conjugation to a ligand.
Aqueous Conditions (Hydrolysis) ModerateMesylate esters can be prone to hydrolysis, particularly at non-neutral pH and elevated temperatures.
NHAlloc Strong Acids (e.g., TFA) StableThe Alloc group is generally stable to the acidic conditions used to remove Boc groups.
Strong Bases (e.g., Piperidine) StableThe Alloc group is stable to the basic conditions used to remove Fmoc groups.
Palladium (0) Catalysts LabileThe Alloc group is specifically designed to be removed under mild conditions using a palladium catalyst, providing orthogonality to other protecting groups.
Boc Strong Acids (e.g., TFA) LabileThe Boc group is readily cleaved by strong acids such as trifluoroacetic acid. This is the standard method for its removal.
Strong Bases (e.g., Piperidine) StableThe Boc group is stable to basic conditions.
Palladium (0) Catalysts StableThe Boc group is stable to the conditions used for Alloc group removal.

Experimental Protocols

The following are representative protocols for determining the solubility and stability of this compound. These are general methods and may require optimization for this specific molecule.

Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a given solvent.[3]

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, PBS pH 7.4, DMSO).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the vials at high speed to pellet the excess solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or qNMR.[4][5]

  • Quantification: Determine the concentration of the compound in the original supernatant by back-calculation from the diluted sample. The result is the thermodynamic solubility.

Protocol 2: Stability Assessment by HPLC

This protocol is a stability-indicating assay to monitor the degradation of the molecule over time under various stress conditions.[6]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or DMSO) at a known concentration.

  • Incubation under Stress Conditions: Aliquot the stock solution into different aqueous buffers (e.g., pH 3, pH 7.4, pH 9) and store at controlled temperatures (e.g., 4 °C, 25 °C, 40 °C).

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.

  • Sample Quenching (if necessary): Stop any further degradation by, for example, adding an equal volume of cold acetonitrile.

  • HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from its potential degradation products.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each condition. From this data, the degradation rate and half-life of the molecule under each condition can be determined.

Visualizations

PROTAC Mechanism of Action

As this compound is a PROTAC linker, its intended use is within a PROTAC molecule to induce the degradation of a target protein. The following diagram illustrates the general mechanism of action of a PROTAC.[7][8]

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Recycled_PROTAC->Ternary_Complex Catalytic Cycle

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for Solubility Assessment

The following diagram outlines the key steps in the shake-flask method for determining thermodynamic solubility.

Solubility_Workflow Start Start Add_Excess Add excess compound to solvent Start->Add_Excess Equilibrate Equilibrate with agitation (24-48h at constant T) Add_Excess->Equilibrate Centrifuge Centrifuge to pellet undissolved solid Equilibrate->Centrifuge Supernatant Collect supernatant Centrifuge->Supernatant Dilute Dilute supernatant Supernatant->Dilute Analyze Analyze by HPLC or qNMR Dilute->Analyze Calculate Calculate solubility Analyze->Calculate End End Calculate->End

Caption: Workflow for thermodynamic solubility determination.

Orthogonal Deprotection Strategy

The presence of both Alloc and Boc protecting groups allows for a sequential deprotection strategy, which is a key feature of this linker's design for multi-step synthesis.

Deprotection_Strategy Start_Molecule This compound Acid_Treatment Strong Acid (e.g., TFA) Start_Molecule->Acid_Treatment Pd_Catalysis Pd(0) Catalyst Start_Molecule->Pd_Catalysis Intermediate_1 OMs-PEG2-NHAlloc-PEG2-OH Acid_Treatment->Intermediate_1 Final_Product OMs-PEG2-NH2-PEG2-OH Acid_Treatment->Final_Product Intermediate_2 OMs-PEG2-NH2-PEG2-Boc Pd_Catalysis->Intermediate_2 Pd_Catalysis->Final_Product Intermediate_1->Pd_Catalysis Intermediate_2->Acid_Treatment

Caption: Orthogonal deprotection pathways for this compound.

Conclusion

This compound is a versatile bifunctional linker designed for application in PROTAC development. Its key features include enhanced aqueous solubility due to the incorporation of two PEG2 units and the presence of two orthogonal protecting groups (Alloc and Boc) that allow for selective deprotection and sequential conjugation. The mesylate group provides a reactive handle for attachment to a protein-of-interest ligand. While specific quantitative data on the solubility and stability of this molecule are not publicly available, a strong understanding of its properties can be inferred from the well-characterized behavior of its constituent functional groups. The experimental protocols provided in this guide offer a starting point for the empirical determination of these critical parameters, which is essential for the successful application of this linker in drug discovery and development.

References

A Technical Guide to OMs-PEG2-NHAlloc-PEG2-Boc: A Heterobifunctional Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of OMs-PEG2-NHAlloc-PEG2-Boc, a heterobifunctional linker with significant applications in chemical biology, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of small molecules designed to eliminate specific unwanted proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] The linker component of a PROTAC is crucial, connecting the target protein binder to an E3 ubiquitin ligase ligand and significantly influencing the efficacy, selectivity, and physicochemical properties of the final molecule.[3][]

Core Structure and Functional Components

This compound is a precisely designed chemical tool featuring multiple functional groups that allow for a modular and controlled synthesis of complex bioconjugates.[5]

  • OMs (Mesylate Group): The methanesulfonyl (mesyl) group is an excellent leaving group in nucleophilic substitution reactions.[6][7] This reactive site allows for the covalent attachment of a "warhead"—a ligand that binds to the protein of interest (POI). The reaction typically proceeds by treating an alcohol-containing warhead with the mesylate linker in the presence of a base.[6]

  • PEG2 Spacers (Polyethylene Glycol): The molecule incorporates two PEG2 (diethylene glycol) units. PEG linkers are widely used in PROTAC design due to their hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule.[][9] The length of the PEG chain is a critical parameter that can be adjusted to achieve the optimal distance and orientation between the target protein and the E3 ligase for efficient ternary complex formation.[3][9]

  • Orthogonally Protected Amines (NHAlloc and Boc): The linker possesses two amine functionalities protected by orthogonal protecting groups: Alloc (allyloxycarbonyl) and Boc (tert-butoxycarbonyl).[10][11] Orthogonal protection means that each group can be removed under specific conditions without affecting the other, allowing for sequential and site-specific conjugation.[12]

    • Alloc (Allyloxycarbonyl): This group is stable under acidic and basic conditions used to remove Boc and Fmoc groups, respectively. It can be selectively removed using palladium catalysts, such as Pd(PPh₃)₄, under mild conditions.[10][13]

    • Boc (tert-Butoxycarbonyl): The Boc group is a widely used amine protecting group that is stable to a variety of reaction conditions but is easily removed with strong acids like trifluoroacetic acid (TFA).[11][14][15]

The strategic placement of these functional groups enables a highly controlled, multi-step synthesis of heterobifunctional molecules like PROTACs.

graph OMs_PEG2_NHAlloc_PEG2_Boc_Structure {
  layout=neato;
  node [shape=plaintext, fontsize=12, fontname="Arial"];
  edge [fontsize=10, fontname="Arial"];

// Define nodes for the atoms and functional groups OMs [label="OMs", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PEG2_1_O1 [label="O"]; PEG2_1_C1 [label=""]; PEG2_1_C2 [label=""]; PEG2_1_O2 [label="O"]; PEG2_1_C3 [label=""]; PEG2_1_C4 [label=""]; NHAlloc [label="NHAlloc", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PEG2_2_C1 [label=""]; PEG2_2_O1 [label="O"]; PEG2_2_C2 [label=""]; PEG2_2_C3 [label=""]; PEG2_2_O2 [label="O"]; PEG2_2_C4 [label=""]; Boc [label="Boc", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connect the atoms and functional groups OMs -- PEG2_1_O1 [len=1.5]; PEG2_1_O1 -- PEG2_1_C1 [len=1.0]; PEG2_1_C1 -- PEG2_1_C2 [len=1.0]; PEG2_1_C2 -- PEG2_1_O2 [len=1.0]; PEG2_1_O2 -- PEG2_1_C3 [len=1.0]; PEG2_1_C3 -- PEG2_1_C4 [len=1.0]; PEG2_1_C4 -- NHAlloc [len=1.5]; NHAlloc -- PEG2_2_C1 [len=1.5]; PEG2_2_C1 -- PEG2_2_O1 [len=1.0]; PEG2_2_O1 -- PEG2_2_C2 [len=1.0]; PEG2_2_C2 -- PEG2_2_C3 [len=1.0]; PEG2_2_C3 -- PEG2_2_O2 [len=1.0]; PEG2_2_O2 -- PEG2_2_C4 [len=1.0]; PEG2_2_C4 -- Boc [len=1.5];

// Add labels for PEG spacers label_peg1 [label="PEG2 Spacer", pos="2.5,1.5!", fontsize=10, fontcolor="#5F6368"]; label_peg2 [label="PEG2 Spacer", pos="7.5,1.5!", fontsize=10, fontcolor="#5F6368"]; }

Caption: PROTAC synthesis workflow.

Mechanism of Action of Resulting PROTACs

PROTACs synthesized using this linker operate by hijacking the cell's ubiquitin-proteasome system (UPS).[1][2] The bifunctional nature of the PROTAC allows it to simultaneously bind to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[16][17] This proximity induces the E3 ligase to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can be recycled to induce the degradation of another target protein molecule, acting in a catalytic manner.[2][18]

PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (Target) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruits E2-Ub Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Degraded Peptides Degradation->Peptides

Caption: PROTAC mechanism of action.

Quantitative Data and Experimental Protocols

While specific quantitative data for a final PROTAC molecule synthesized using this compound is proprietary to the specific research and development project, the following tables provide representative data ranges for PROTACs utilizing similar PEG-based linkers. These values are critical for evaluating the performance of a novel PROTAC.

Table 1: Representative In Vitro Potency and Efficacy of PEG-based PROTACs | Parameter | Description | Typical Range | | :--- | :--- | :--- | | Binding Affinity (IC₅₀/K_d) | Concentration of PROTAC required to inhibit 50% of target binding or dissociation constant. | 1 - 500 nM | | Degradation (DC₅₀) | Concentration of PROTAC required to degrade 50% of the target protein. | 0.1 - 100 nM | | Max Degradation (D_max) | Maximum percentage of target protein degradation achieved. | > 90% | | Cell Viability (GI₅₀) | Concentration of PROTAC causing 50% growth inhibition of cells. | Varies by target |

Table 2: Representative Physicochemical and Pharmacokinetic Properties | Parameter | Description | Typical Range | | :--- | :--- | :--- | | Solubility | Aqueous solubility of the PROTAC. | > 20 µM | | Cell Permeability (P_app) | Rate of passage through a cell monolayer (e.g., Caco-2). | > 1 x 10⁻⁶ cm/s | | In Vivo Half-life (t₁/₂) | Time required for the PROTAC concentration in plasma to reduce by half. | 2 - 24 hours | | Oral Bioavailability (%F) | Fraction of the administered dose that reaches systemic circulation. | 5 - 50% |

Detailed Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using this compound

Objective: To synthesize a PROTAC molecule by sequentially conjugating a warhead and an E3 ligase ligand to the linker.

Materials:

  • This compound linker

  • Target protein ligand (Warhead) with a nucleophilic handle (e.g., -OH, -NH₂)

  • E3 ligase ligand with a carboxylic acid handle

  • Diisopropylethylamine (DIPEA)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (B129415) (scavenger)

  • HATU (coupling agent)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), Dimethylformamide (DMF)

  • Standard purification supplies (silica gel, HPLC)

Procedure:

  • Warhead Conjugation:

    • Dissolve the warhead (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by flash column chromatography.

  • Alloc Deprotection:

    • Dissolve the product from step 1 (1.0 eq) in anhydrous DCM.

    • Add phenylsilane (5.0 eq) as a scavenger.

    • Add Pd(PPh₃)₄ (0.1 eq) to the solution.

    • Stir at room temperature for 1-2 hours, monitoring by LC-MS.

    • Concentrate the reaction mixture and purify by flash column chromatography or HPLC to obtain the deprotected intermediate.

  • E3 Ligase Ligand Coupling:

    • Dissolve the E3 ligase ligand (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.

    • Stir for 10 minutes to pre-activate the carboxylic acid.

    • Add a solution of the deprotected intermediate from step 2 (1.0 eq) in DMF.

    • Stir at room temperature for 4-12 hours, monitoring by LC-MS.

    • Purify the final PROTAC using reverse-phase HPLC.

  • Boc Deprotection (if required):

    • Dissolve the purified PROTAC in DCM.

    • Add TFA (20-50% v/v) and stir at room temperature for 1-2 hours.

    • Concentrate the mixture under reduced pressure and co-evaporate with toluene (B28343) to remove residual TFA.

    • Purify the final compound by HPLC.

Protocol 2: Western Blot for Target Protein Degradation

Objective: To quantify the degradation of the target protein in cells treated with the synthesized PROTAC.[19]

Materials:

  • Cell line expressing the protein of interest

  • Synthesized PROTAC

  • Cell culture medium, PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[20][21]

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[22] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[19]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation & SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli buffer and heat at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of degradation relative to the vehicle control.

Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo)

Objective: To assess the cytotoxic effect of the PROTAC on the target cells.[23][24]

Materials:

  • Cell line of interest

  • Synthesized PROTAC

  • 96-well plates

  • MTT reagent (or CellTiter-Glo® reagent)

  • Solubilization solution (for MTT)

  • Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo)

Procedure (MTT Assay Example): [25]

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC (and vehicle control) for a desired period (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Living cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the GI₅₀ value using non-linear regression.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using OMs-PEG2-NHAlloc-PEG2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS).[1][2] A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[3][4] The linker is a critical element, as its length and composition influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the POI.[5][6]

The bifunctional linker, OMs-PEG2-NHAlloc-PEG2-Boc, is a versatile building block for PROTAC synthesis.[7] This linker features two polyethylene (B3416737) glycol (PEG) units to enhance solubility and provide spatial flexibility.[8] It is flanked by orthogonal protecting groups, allyloxycarbonyl (Alloc) and tert-butyloxycarbonyl (Boc), which allow for the sequential and controlled conjugation of the POI ligand and the E3 ligase ligand.[9] The mesylate (OMs) group serves as a leaving group for facile attachment to a nucleophilic handle on one of the ligands.

Key Features of this compound
  • Orthogonal Protection: The Alloc and Boc protecting groups can be removed under distinct chemical conditions, enabling a stepwise and controlled synthesis of the final PROTAC molecule.[10]

  • PEG Spacers: The PEG units improve the solubility and pharmacokinetic properties of the resulting PROTAC.[8][11]

  • Mesylate Leaving Group: The OMs group allows for efficient coupling to a POI or E3 ligase ligand containing a nucleophilic functional group (e.g., phenol, amine, or thiol).

  • Modular Synthesis: This linker is well-suited for a modular synthetic approach, allowing for the creation of a library of PROTACs with different POI and E3 ligase ligands for structure-activity relationship (SAR) studies.[12]

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using this compound

This protocol outlines a general, stepwise approach for the synthesis of a PROTAC. The order of coupling (POI ligand or E3 ligase ligand first) can be adapted based on the specific chemistry of the ligands.

Step 1: Coupling of the First Ligand (e.g., POI Ligand with a Phenolic Hydroxyl Group)

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand (1.0 eq.) and this compound (1.1 eq.) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 3.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.), to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the intermediate, POI-PEG2-NHAlloc-PEG2-Boc.

Step 2: Selective Deprotection of the Alloc Group

  • Reaction Setup: Dissolve the intermediate from Step 1 in an appropriate solvent (e.g., tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM)).

  • Catalyst and Scavenger Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq.), and an allyl scavenger, such as N-methylaniline or phenylsilane (B129415) (PhSiH₃).[13]

  • Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere until the deprotection is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Once the reaction is complete, filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate and purify the resulting amine intermediate by flash column chromatography.

Step 3: Coupling of the Second Ligand (e.g., E3 Ligase Ligand with a Carboxylic Acid)

  • Reaction Setup: Dissolve the E3 ligase ligand (1.0 eq.), the amine intermediate from Step 2 (1.1 eq.), and a peptide coupling reagent such as HATU (1.2 eq.) in anhydrous DMF.

  • Base Addition: Add a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA, 3.0 eq.), to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature overnight or until completion as indicated by LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product to yield the Boc-protected PROTAC.

Step 4: Final Boc Deprotection

  • Reaction Setup: Dissolve the Boc-protected PROTAC in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at 0 °C.[14]

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by LC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by preparative high-performance liquid chromatography (HPLC) to yield the final PROTAC.

Step Reactants Reagents Typical Yield (%)
1POI-OH, this compoundK₂CO₃, DMF60-80
2POI-PEG2-NHAlloc-PEG2-BocPd(PPh₃)₄, PhSiH₃, THF70-90
3Amine Intermediate, E3-COOHHATU, DIPEA, DMF50-70
4Boc-Protected PROTACTFA, DCM>90

Note: Yields are representative and can vary depending on the specific ligands used.

Visualization of Workflows and Pathways

PROTAC Synthesis Workflow

G cluster_0 Step 1: First Ligand Coupling cluster_1 Step 2: Alloc Deprotection cluster_2 Step 3: Second Ligand Coupling cluster_3 Step 4: Boc Deprotection POI_OH POI-OH Intermediate1 POI-PEG2-NHAlloc-PEG2-Boc POI_OH->Intermediate1 K2CO3, DMF Linker This compound Linker->Intermediate1 Intermediate1_ref POI-PEG2-NHAlloc-PEG2-Boc Intermediate2 POI-PEG2-NH2-PEG2-Boc Intermediate2_ref POI-PEG2-NH2-PEG2-Boc Intermediate1_ref->Intermediate2 Pd(PPh3)4, PhSiH3 E3_COOH E3-COOH Intermediate3 POI-Linker-E3 (Boc) E3_COOH->Intermediate3 HATU, DIPEA Intermediate2_ref->Intermediate3 Intermediate3_ref POI-Linker-E3 (Boc) Final_PROTAC Final PROTAC Intermediate3_ref->Final_PROTAC TFA, DCM

Caption: Stepwise synthesis of a PROTAC molecule.

PROTAC Mechanism of Action

G POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Application in Drug Discovery

The modular nature of PROTAC synthesis, facilitated by linkers like this compound, is highly advantageous in drug discovery.[15] It allows for the rapid generation of a library of PROTACs where the POI ligand, E3 ligase ligand, and linker length can be systematically varied. This enables a thorough investigation of the structure-activity relationships and optimization of degradation efficiency, selectivity, and pharmacokinetic properties.

Key Experiments for PROTAC Characterization
  • Ternary Complex Formation Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinities and cooperativity of the PROTAC in forming the ternary complex.[16]

  • In Vitro Degradation Assays: Western blotting or ELISA can be used to measure the degradation of the target protein in cell lysates or whole cells upon treatment with the PROTAC.

  • Ubiquitination Assays: In vitro ubiquitination assays can confirm that the PROTAC facilitates the transfer of ubiquitin to the target protein.

  • Cell Viability and Cytotoxicity Assays: These assays are crucial to assess the therapeutic window and potential off-target effects of the synthesized PROTACs.

  • Pharmacokinetic and Pharmacodynamic Studies: In vivo studies are necessary to evaluate the stability, distribution, and efficacy of the PROTAC in a biological system.

Assay Parameter Measured Typical Technique(s)
Ternary Complex FormationBinding Affinity (KD), Cooperativity (α)SPR, ITC, FRET
Protein DegradationDC₅₀ (Concentration for 50% degradation)Western Blot, In-Cell Western, Mass Spectrometry
UbiquitinationLevel of POI UbiquitinationIn Vitro Ubiquitination Assays, Immunoprecipitation
Cell ViabilityIC₅₀ (Concentration for 50% inhibition)MTT, MTS, CellTiter-Glo
In Vivo EfficacyTumor growth inhibition, Target protein levelsAnimal models, Immunohistochemistry

The use of well-defined and versatile linkers such as this compound is pivotal for the continued development and success of PROTACs as a therapeutic modality.

References

Application Notes & Protocols: OMs-PEG2-NHAlloc-PEG2-Boc for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The OMs-PEG2-NHAlloc-PEG2-Boc linker is a heterobifunctional linker designed for advanced applications in solid-phase peptide synthesis (SPPS), particularly in the construction of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] This linker features a methanesulfonyl (OMs) group at one terminus, which serves as an excellent leaving group for covalent attachment to hydroxyl-functionalized solid supports.[2][3] The other end of the linker is protected by a tert-butoxycarbonyl (Boc) group. A key feature of this linker is the internal allyloxycarbonyl (Alloc)-protected amine, which provides an orthogonal handle for site-specific modifications during the synthetic workflow. The two polyethylene (B3416737) glycol (PEG2) units enhance the solubility and reduce aggregation of the growing peptide chain.[4]

The strategic placement of three distinct functional groups (OMs, NHAlloc, and NHBoc) allows for a three-dimensional synthetic approach, enabling the attachment of different molecular entities in a controlled and sequential manner. This is particularly advantageous in the synthesis of branched peptides or for conjugating peptides to other molecules.[5][6]

Key Features and Applications:

  • Orthogonal Protection Scheme: The Alloc and Boc protecting groups can be removed under distinct chemical conditions, allowing for selective deprotection and functionalization. The Alloc group is typically removed using a palladium(0) catalyst, while the Boc group is cleaved with mild acid.[5][7][8] This orthogonality is fundamental for synthesizing complex peptide architectures.[5]

  • PROTAC Synthesis: This linker is utilized in the synthesis of PROTACs, where it can connect a ligand for an E3 ubiquitin ligase and a ligand for a target protein.[9]

  • Branched Peptide Synthesis: The internal Alloc-protected amine allows for the synthesis of branched peptides by initiating a second peptide chain from this position.

  • Improved Solubility: The hydrophilic PEG spacers can improve the solubility of the final conjugate, which is often a challenge with large, hydrophobic peptides.[4]

Experimental Protocols

1. Immobilization of this compound Linker onto a Hydroxyl-Functionalized Resin

This protocol describes the attachment of the linker to a resin bearing hydroxyl groups, such as Wang resin or a 2-chlorotrityl resin that has been functionalized with a hydroxyl-containing molecule. The mesylate group will be displaced by the hydroxyl group of the resin.

  • Materials:

    • Hydroxyl-functionalized resin (e.g., Wang resin, 100-200 mesh)

    • This compound linker

    • Diisopropylethylamine (DIEA)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Solid-phase synthesis vessel

  • Procedure:

    • Swell the hydroxyl-functionalized resin (1.0 eq) in DMF for 1 hour in a solid-phase synthesis vessel.

    • Drain the DMF.

    • Dissolve the this compound linker (2.0 eq) and DIEA (4.0 eq) in DMF.

    • Add the linker solution to the swollen resin.

    • Agitate the mixture at room temperature for 16-24 hours.

    • Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and then dry under vacuum.

    • (Optional) Perform a capping step with acetic anhydride (B1165640) and DIEA in DMF to block any unreacted hydroxyl groups on the resin.[5]

2. Selective Deprotection of the Alloc Group

This protocol outlines the removal of the Alloc group to expose the primary amine for subsequent peptide chain elongation or ligand attachment.

  • Materials:

    • Linker-functionalized resin

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • Phenylsilane (PhSiH₃) or another suitable scavenger

    • Anhydrous, degassed DCM or DMF

    • Argon or Nitrogen atmosphere

  • Procedure:

    • Swell the resin in anhydrous, degassed DCM in a solid-phase synthesis vessel under an inert atmosphere (Argon or Nitrogen).

    • Prepare the deprotection solution: dissolve Pd(PPh₃)₄ (0.1 - 0.25 eq) and PhSiH₃ (20-40 eq) in anhydrous, degassed DCM.

    • Add the deprotection solution to the resin.

    • Agitate the mixture at room temperature for 30-60 minutes. The reaction is often repeated to ensure complete deprotection.[7]

    • Drain the solution and wash the resin thoroughly with DCM (5x), DMF (3x), and finally DCM (3x) to remove all traces of the palladium catalyst and scavenger.

3. Peptide Chain Elongation (Fmoc-SPPS)

Following Alloc deprotection, a peptide chain can be assembled using standard Fmoc-based solid-phase peptide synthesis protocols.

  • Materials:

    • Resin with free amine

    • Fmoc-protected amino acids

    • Coupling reagent (e.g., HATU, HBTU)

    • Base (e.g., DIEA, N-methylmorpholine)

    • 20% Piperidine (B6355638) in DMF (for Fmoc deprotection)

    • DMF, DCM

  • General Cycle:

    • Coupling: Swell the resin in DMF. Add the Fmoc-amino acid (3-5 eq), coupling reagent (3-5 eq), and base (6-10 eq) in DMF. Agitate for 1-4 hours. Wash with DMF.

    • Capping (Optional): Treat with acetic anhydride/DIEA in DMF to block unreacted amines.

    • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 10-20 minutes. Drain and repeat once.

    • Washing: Wash the resin thoroughly with DMF and DCM to prepare for the next coupling cycle.

    • Repeat the cycle until the desired peptide sequence is assembled.

4. Selective Deprotection of the Boc Group

Once the peptide chain is assembled on the Alloc-deprotected amine, the terminal Boc group can be removed to allow for further functionalization at this position.

  • Materials:

    • Peptide-resin with terminal Boc group

    • Trifluoroacetic acid (TFA)

    • DCM

    • DIEA

  • Procedure:

    • Swell the resin in DCM.

    • Treat the resin with a solution of 20-50% TFA in DCM for 30 minutes.

    • Drain the TFA solution and wash the resin with DCM.

    • Neutralize the resulting amine salt by washing with a solution of 5% DIEA in DCM, followed by washes with DCM and DMF.

5. Final Cleavage from the Resin

This protocol describes the cleavage of the synthesized molecule from the solid support. The specific cleavage cocktail will depend on the amino acid composition of the peptide and the type of resin linker used.

  • Materials:

    • Fully assembled peptide-resin

    • Cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5)

  • Procedure:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the cleaved peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

Data Presentation

Table 1: Reagents and Conditions for Orthogonal Deprotection

Protecting GroupDeprotection ReagentSolventTimeTemperatureReference(s)
Alloc Pd(PPh₃)₄ (0.1-0.25 eq), Phenylsilane (20-40 eq)DCM/DMF30-60 min (x2)Room Temperature[7][10][11]
Boc 20-50% Trifluoroacetic Acid (TFA)DCM30 minRoom Temperature[12][13]

Table 2: Typical Fmoc-SPPS Cycle Parameters

StepReagentsSolventTime
Coupling Fmoc-AA (3-5 eq), HATU (3-5 eq), DIEA (6-10 eq)DMF1-4 h
Fmoc Deprotection 20% PiperidineDMF10-20 min (x2)

Visualizations

G cluster_linker This compound Linker Structure OMs OMs PEG2_1 PEG2 OMs->PEG2_1 NHAlloc NH-Alloc PEG2_1->NHAlloc PEG2_2 PEG2 NHAlloc->PEG2_2 Boc Boc PEG2_2->Boc

Caption: Structure of the this compound linker.

workflow start Hydroxyl-Functionalized Resin immobilize 1. Immobilize Linker (this compound, DIEA, DMF) start->immobilize resin_linked Resin-Linker-NHAlloc-Boc immobilize->resin_linked alloc_deprotect 2. Selective Alloc Deprotection (Pd(PPh3)4, PhSiH3) resin_linked->alloc_deprotect free_amine1 Resin-Linker-NH2-Boc alloc_deprotect->free_amine1 spps 3. Peptide Synthesis (Fmoc-SPPS Cycles) free_amine1->spps peptide_resin Resin-Linker-(Peptide)-Boc spps->peptide_resin boc_deprotect 4. Selective Boc Deprotection (TFA/DCM) peptide_resin->boc_deprotect free_amine2 Resin-Linker-(Peptide)-NH2 boc_deprotect->free_amine2 conjugation 5. Further Conjugation (e.g., Ligand, Fluorophore) free_amine2->conjugation final_product_resin Final Conjugate on Resin conjugation->final_product_resin cleavage 6. Cleavage from Resin (TFA Cocktail) final_product_resin->cleavage final_product Final Product in Solution cleavage->final_product

Caption: Experimental workflow for SPPS using the linker.

orthogonal_deprotection cluster_alloc Pathway A: Alloc Removal First cluster_boc Pathway B: Boc Removal First start Resin-Linker-(Peptide 1)-NH-Alloc (Peptide 2)-NH-Boc alloc_removal Pd(PPh3)4, PhSiH3 start->alloc_removal Orthogonal Step 1 boc_removal TFA / DCM start->boc_removal Orthogonal Step 1 alloc_removed Resin-Linker-(Peptide 1)-NH2 (Peptide 2)-NH-Boc alloc_removal->alloc_removed boc_removed Resin-Linker-(Peptide 1)-NH-Alloc (Peptide 2)-NH2 boc_removed->boc_removal

Caption: Orthogonal deprotection strategy of Alloc and Boc groups.

References

Application Notes and Protocols for the Synthesis of PROTACs using OMs-PEG2-NHAlloc-PEG2-Boc with E3 Ligase Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate proteins of interest (POIs). A key component in the design of an effective PROTAC is the linker, which connects the POI-binding ligand to the E3 ubiquitin ligase ligand. The nature of this linker is critical for the formation of a stable and productive ternary complex, which ultimately leads to the ubiquitination and subsequent degradation of the target protein.

This document provides detailed application notes and protocols for the use of the bifunctional linker, OMs-PEG2-NHAlloc-PEG2-Boc , in the synthesis of PROTACs. This linker features a mesylate (OMs) group for facile reaction with nucleophilic E3 ligase ligands, and orthogonal Alloc (allyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups, allowing for sequential and controlled conjugation to a POI ligand. The inclusion of two polyethylene (B3416737) glycol (PEG) units enhances the solubility and pharmacokinetic properties of the resulting PROTAC.

Signaling Pathways of Common E3 Ligases

A thorough understanding of the signaling pathways involving the recruited E3 ligases is crucial for predicting the biological consequences of targeted protein degradation. Below are simplified representations of the pathways for two commonly utilized E3 ligases, Cereblon (CRBN) and Von Hippel-Lindau (VHL).

CRBN_signaling_pathway cluster_CRL4 CRL4-CRBN E3 Ligase Complex cluster_Ub_proteasome Ubiquitin-Proteasome System CUL4A CUL4A DDB1 DDB1 CRBN Cereblon (CRBN) ROC1 ROC1 POI Protein of Interest (e.g., IKZF1/3) CRBN->POI ubiquitinates Ub Ubiquitin Proteasome 26S Proteasome Degradation Degradation Proteasome->Degradation POI->Proteasome targeted to PROTAC PROTAC POI->PROTAC PROTAC->CRBN recruits experimental_workflow start Start Materials linker This compound start->linker e3_ligand Amine-functionalized E3 Ligase Ligand start->e3_ligand poi_ligand Functionalized POI Ligand start->poi_ligand step1 Step 1: Reaction with E3 Ligase Ligand (SN2 Displacement of Mesylate) linker->step1 e3_ligand->step1 step3 Step 3: Coupling with POI Ligand (e.g., Amide Bond Formation) poi_ligand->step3 intermediate1 E3-Linker-NHAlloc-PEG2-Boc step1->intermediate1 step2 Step 2: Alloc Deprotection (Palladium-catalyzed) intermediate1->step2 intermediate2 E3-Linker-NH2-PEG2-Boc step2->intermediate2 intermediate2->step3 intermediate3 E3-Linker-NH-POI-PEG2-Boc step3->intermediate3 step4 Step 4: Boc Deprotection (Acidic Conditions) intermediate3->step4 final_protac Final PROTAC step4->final_protac purification Purification & Analysis (HPLC, LC-MS, NMR) final_protac->purification

Application Notes and Protocols: Orthogonal Deprotection of OMs-PEG2-NHAlloc-PEG2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective and sequential deprotection of the Alloc (allyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups from the bifunctional PROTAC linker, OMs-PEG2-NHAlloc-PEG2-Boc. The orthogonal nature of these protecting groups allows for stepwise functionalization, a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex molecular architectures.

Chemical Structure

This compound

  • OMs: Mesylate, a good leaving group for subsequent conjugation.

  • PEG2: Two polyethylene (B3416737) glycol units, enhancing solubility.

  • NHAlloc: Amine protected with an allyloxycarbonyl group.

  • PEG2: Two polyethylene glycol units.

  • Boc: tert-butyloxycarbonyl protecting group.

Principle of Orthogonal Deprotection

The Alloc and Boc protecting groups are strategically chosen for their distinct deprotection chemistries. The Alloc group is labile to palladium(0)-catalyzed allylic cleavage under neutral conditions, while the Boc group is stable under these conditions but readily removed with strong acids.[1][2] This orthogonality ensures selective deprotection and allows for controlled, sequential modification of the linker.

Experimental Protocols

Protocol 1: Selective Deprotection of the Alloc Group

This procedure outlines the removal of the Alloc group to yield a free amine, while leaving the Boc group intact. The reaction utilizes a palladium catalyst and a scavenger to trap the allyl group.[1]

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere of argon or nitrogen.

  • To the stirred solution, add phenylsilane (7.0 eq).[1]

  • In a separate vial, dissolve tetrakis(triphenylphosphine)palladium(0) (0.1 eq) in anhydrous DCM.[1]

  • Add the palladium catalyst solution to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the deprotected amine.

Workflow for Alloc Deprotection:

cluster_workflow Alloc Deprotection Workflow start Dissolve Substrate in Anhydrous DCM add_scavenger Add Phenylsilane start->add_scavenger Inert Atmosphere add_catalyst Add Pd(PPh₃)₄ Solution add_scavenger->add_catalyst react Stir at RT (1-2 hours) add_catalyst->react monitor Monitor by TLC/LC-MS react->monitor workup Concentrate Under Reduced Pressure monitor->workup Reaction Complete purify Silica Gel Chromatography workup->purify product Isolated Amine Product purify->product

Caption: Workflow for the palladium-catalyzed deprotection of the Alloc group.

Protocol 2: Selective Deprotection of the Boc Group

This protocol describes the removal of the Boc group using acidic conditions, leaving the Alloc group untouched. This method is ideal when the Alloc-protected amine is required for subsequent reactions.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).[3][4]

  • Stir the reaction at room temperature for 30-60 minutes. The deprotection is usually rapid.[3] Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product. Further purification by chromatography may be necessary depending on the purity.

Chemical Transformation for Boc Deprotection:

reactant { OMs-PEG₂-NHAlloc-PEG₂-O-Boc} product { OMs-PEG₂-NHAlloc-PEG₂-OH} reactant->product TFA, DCM Room Temperature byproducts { Isobutylene + CO₂} product->byproducts Byproducts

Caption: Acid-catalyzed deprotection of the Boc group.

Data Summary

The following table summarizes typical reaction conditions for the orthogonal deprotection of Alloc and Boc groups based on established literature. Yields are generally high but can vary depending on the substrate and purification method.

Protecting GroupReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Alloc Pd(PPh₃)₄, PhenylsilaneDCMRoom Temp1 - 2>85
Boc Trifluoroacetic Acid (TFA)DCMRoom Temp0.5 - 1>90

Troubleshooting and Considerations

  • Palladium Catalyst Sensitivity: While some studies show Alloc deprotection can occur under atmospheric conditions, for optimal results and reproducibility, it is recommended to perform the reaction under an inert atmosphere to prevent oxidation of the Pd(0) catalyst.[5]

  • Scavenger Choice: Phenylsilane is a common and effective scavenger. Other scavengers like morpholine (B109124) or dimedone can also be used.

  • Acid Strength for Boc Deprotection: TFA is highly effective for Boc removal. For acid-sensitive substrates, milder acidic conditions such as p-toluenesulfonic acid in a deep eutectic solvent may be considered as a greener alternative.[6]

  • Work-up: During the Boc deprotection work-up, ensure complete neutralization of the acid to prevent product degradation.

  • Monitoring: Close monitoring of the reactions by TLC or LC-MS is crucial to determine the reaction endpoint and avoid side reactions or incomplete deprotection.

By following these detailed protocols, researchers can effectively perform the selective deprotection of this compound, enabling the streamlined synthesis of complex molecules for various applications in drug discovery and development.

References

Application Notes and Protocols for OMs-PEG2-NHAlloc-PEG2-Boc Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of OMs-PEG2-NHAlloc-PEG2-Boc, a heterobifunctional linker designed for advanced bioconjugation and the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs). This document outlines the core principles, experimental protocols, and key considerations for the effective use of this linker in drug development and chemical biology.

Introduction to this compound

This compound is a versatile chemical tool featuring a polyethylene (B3416737) glycol (PEG) spacer that enhances solubility and provides flexibility.[][2][3] The linker possesses three key functional groups for sequential and orthogonal conjugation:

  • Mesylate (OMs): A good leaving group that readily reacts with nucleophiles such as amines and hydroxyls, making it the primary site for initial conjugation to a molecule of interest.

  • Alloc (allyloxycarbonyl): An amine protecting group that is stable to acidic and basic conditions used for Boc and Fmoc deprotection, respectively. It can be selectively removed using a palladium(0) catalyst.[4][5][6]

  • Boc (tert-butoxycarbonyl): A common acid-labile amine protecting group, removable with acids like trifluoroacetic acid (TFA).[7][8][9]

The orthogonal nature of the Alloc and Boc protecting groups allows for the stepwise attachment of different molecular entities, a critical feature in the assembly of heterobifunctional molecules like PROTACs.[][10][11] PROTACs are designed to bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.[2][10][11]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₂H₄₁NO₁₂S[12]
Molecular Weight543.63 g/mol [12]
CAS Number2376332-47-5[12]

Table 2: Orthogonal Deprotection Conditions

Protecting GroupDeprotection ReagentTypical ConditionsReference
AllocTetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a scavenger (e.g., Phenylsilane)Inert atmosphere, Room temperature, 30 min - 2h[4][5][6]
BocTrifluoroacetic acid (TFA)20-50% TFA in Dichloromethane (DCM), 0°C to Room temperature, 1-2h[7][8][9]

Experimental Protocols

Protocol 1: Conjugation of a Primary Amine to the Mesylate (OMs) Terminus

This protocol describes the reaction of the mesylate group of the linker with a primary amine on a molecule of interest (MOI-NH₂).

Materials:

  • This compound

  • Molecule of Interest with a primary amine (MOI-NH₂)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon gas

  • Reaction vessel

Procedure:

  • Dissolve the MOI-NH₂ (1 equivalent) and this compound (1.2 equivalents) in anhydrous DMF under an inert atmosphere (Nitrogen or Argon).

  • Add DIPEA (3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).

  • Upon completion, quench the reaction by adding a small amount of water.

  • Purify the product (MOI-NH-PEG2-NHAlloc-PEG2-Boc) by reverse-phase HPLC.

Protocol 2: Selective Deprotection of the Alloc Group

This protocol details the removal of the Alloc protecting group to expose a primary amine for subsequent conjugation.

Materials:

  • MOI-NH-PEG2-NHAlloc-PEG2-Boc

  • Anhydrous Dichloromethane (DCM)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (B129415) (PhSiH₃)

  • Nitrogen or Argon gas

  • Reaction vessel

Procedure:

  • Dissolve the MOI-NH-PEG2-NHAlloc-PEG2-Boc (1 equivalent) in anhydrous DCM under an inert atmosphere.[4]

  • Add phenylsilane (24 equivalents).[5]

  • Add Pd(PPh₃)₄ (0.25 equivalents).[5]

  • Stir the reaction at room temperature for 30 minutes to 2 hours. The reaction should be protected from light.[13]

  • Monitor the deprotection by LC-MS.

  • Upon completion, the solvent can be removed in vacuo, and the crude product can be used directly in the next step or purified by chromatography.

Protocol 3: Selective Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group using trifluoroacetic acid.

Materials:

  • Conjugated linker with Boc protection

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Reaction vessel

Procedure:

  • Dissolve the Boc-protected compound (1 equivalent) in DCM.

  • Add TFA to a final concentration of 20-50% (v/v).[7]

  • Stir the reaction at room temperature for 1-2 hours.[7]

  • Monitor the reaction by LC-MS.

  • Upon completion, remove the TFA and DCM in vacuo. The resulting amine will be a TFA salt.

  • The crude product can be used directly or neutralized with a mild base (e.g., DIPEA) before subsequent reactions.

Protocol 4: Amine Coupling to the Deprotected Linker

This protocol outlines the conjugation of a carboxylic acid-containing molecule (e.g., an E3 ligase ligand) to the newly exposed amine on the linker using a peptide coupling agent.

Materials:

  • Deprotected linker-amine

  • Carboxylic acid-containing molecule

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • Anhydrous DMF

  • DIPEA

  • Reaction vessel

Procedure:

  • Dissolve the carboxylic acid-containing molecule (1 equivalent) and the coupling reagent (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3 equivalents) and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Add a solution of the deprotected linker-amine (1 equivalent) in anhydrous DMF to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final bioconjugate by reverse-phase HPLC.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Initial Conjugation cluster_intermediate1 Intermediate 1 cluster_step2 Step 2: Alloc Deprotection cluster_intermediate2 Intermediate 2 cluster_step3 Step 3: Second Conjugation cluster_intermediate3 Intermediate 3 cluster_step4 Step 4: Boc Deprotection cluster_final Final Product OMs_Linker This compound Step1_Reaction Couple MOI-NH2 to OMs terminus OMs_Linker->Step1_Reaction MOI Molecule of Interest (MOI-NH2) MOI->Step1_Reaction Intermediate1_Product MOI-Linker-NHAlloc-PEG2-Boc Step1_Reaction->Intermediate1_Product Step2_Reaction Remove Alloc group (Pd(PPh3)4, PhSiH3) Intermediate1_Product->Step2_Reaction Intermediate2_Product MOI-Linker-NH2-PEG2-Boc Step2_Reaction->Intermediate2_Product Step3_Reaction Couple E3 Ligase Ligand Intermediate2_Product->Step3_Reaction E3_Ligand E3 Ligase Ligand (-COOH) E3_Ligand->Step3_Reaction Intermediate3_Product MOI-Linker-(E3 Ligand)-PEG2-Boc Step3_Reaction->Intermediate3_Product Step4_Reaction Remove Boc group (TFA) Intermediate3_Product->Step4_Reaction Final_Product Final Bioconjugate/PROTAC Step4_Reaction->Final_Product

Caption: A typical workflow for synthesizing a PROTAC using the this compound linker.

orthogonal_deprotection Start Linker with Alloc and Boc protected amines Alloc_Removal Alloc Deprotection (Palladium Catalyst) Start->Alloc_Removal Orthogonal Condition 1 Amine1 Free Amine 1 Alloc_Removal->Amine1 Boc_Removal Boc Deprotection (Acid, e.g., TFA) Amine2 Free Amine 2 Boc_Removal->Amine2 Amine1->Boc_Removal Orthogonal Condition 2

Caption: Orthogonal deprotection strategy for Alloc and Boc protecting groups.

References

Application Notes and Protocols for the Purification of OMs-PEG2-NHAlloc-PEG2-Boc-containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins.[1] These bifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[2][3][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][5] The linker plays a crucial role in the efficacy of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[2][4]

This document provides detailed application notes and protocols for the purification of PROTACs containing the specific linker, OMs-PEG2-NHAlloc-PEG2-Boc. This linker is utilized in the synthesis of PROTACs such as SMARCA2/4-degrader-28.[6][7] The purification of these molecules is a critical step in their development and requires robust methods to ensure high purity and proper characterization. Challenges in PROTAC purification can arise from their relatively large molecular weight, the presence of multiple chiral centers, and the potential for aggregation or degradation.[8]

PROTAC Mechanism of Action and Purification Strategy Overview

The general mechanism of action for a PROTAC is initiated by the formation of a ternary complex, which is a key step for inducing protein degradation.[9][10][11] The purification strategy for PROTACs containing the this compound linker typically involves a multi-step process that includes initial purification of the fully protected PROTAC, subsequent deprotection steps to remove the Alloc and Boc protecting groups, and a final purification of the active PROTAC.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of action of a PROTAC molecule.

Purification Protocols

The purification of PROTACs often employs chromatographic techniques such as flash chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC).[12][13][14][15][16] Given the polyethylene (B3416737) glycol (PEG) nature of the linker, which enhances water solubility, reversed-phase chromatography is a particularly suitable method.[4]

Initial Purification of the Protected PROTAC

Following the synthesis of the PROTAC with the this compound linker, the crude product will contain the desired molecule along with unreacted starting materials and byproducts.[5] A preliminary purification step is essential.

Experimental Workflow: Initial Purification

Initial_Purification_Workflow Crude Crude Synthetic Mixture Dissolve Dissolve in Minimal Solvent Crude->Dissolve Load Load onto Flash Column Dissolve->Load Elute Gradient Elution Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC/LC-MS) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Protected_PROTAC Purified Protected PROTAC Evaporate->Protected_PROTAC

Caption: Workflow for the initial purification of the protected PROTAC.

Protocol: Normal-Phase Flash Chromatography

Normal-phase flash chromatography is effective for separating less polar compounds and can be used for the initial cleanup of the protected PROTAC.

Parameter Description
Stationary Phase Silica (B1680970) gel (40-63 µm)[12]
Mobile Phase A gradient of ethyl acetate (B1210297) in hexanes or dichloromethane (B109758) in methanol. The exact gradient will need to be optimized based on TLC analysis.
Sample Preparation Dissolve the crude product in a minimal amount of the initial mobile phase solvent or a stronger solvent like dichloromethane.
Detection UV detection at a wavelength where the PROTAC components absorb (e.g., 254 nm).
Fraction Analysis Analyze collected fractions by thin-layer chromatography (TLC) or LC-MS to identify those containing the pure product.
Deprotection of Alloc and Boc Groups

The this compound linker contains two protecting groups: Alloc (allyloxycarbonyl) and Boc (tert-butyloxycarbonyl). These must be removed to yield the final, active PROTAC. The deprotection reactions are typically performed sequentially.

Protocol: Alloc Group Removal

The Alloc group is commonly removed using a palladium catalyst.

  • Dissolve the purified, protected PROTAC in a suitable solvent (e.g., dichloromethane or THF).

  • Add a palladium source, such as Pd(PPh₃)₄, and a scavenger, like dimedone or morpholine.

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Upon completion, filter the reaction mixture to remove the catalyst and evaporate the solvent. The crude product can be carried forward or purified by flash chromatography if necessary.

Protocol: Boc Group Removal

The Boc group is acid-labile and is typically removed using trifluoroacetic acid (TFA).

  • Dissolve the Alloc-deprotected intermediate in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

  • Evaporate the solvent and TFA under reduced pressure. The resulting crude product is the final, deprotected PROTAC, which will require final purification.

Final Purification by Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the method of choice for the final purification of the highly polar, deprotected PROTAC, providing high resolution and purity.[15][16]

Experimental Workflow: Final Purification

Final_Purification_Workflow Crude_Final Crude Deprotected PROTAC Dissolve_Final Dissolve in Mobile Phase A/DMSO Crude_Final->Dissolve_Final Inject Inject onto RP-HPLC Column Dissolve_Final->Inject Gradient Gradient Elution Inject->Gradient Detect UV Detection Gradient->Detect Collect_Final Collect Peak Fractions Detect->Collect_Final Analyze_Final Purity Analysis (Analytical HPLC/LC-MS) Collect_Final->Analyze_Final Lyophilize Lyophilize Pure Fractions Analyze_Final->Lyophilize Final_PROTAC Purified Active PROTAC Lyophilize->Final_PROTAC

Caption: Workflow for the final purification of the active PROTAC.

Protocol: Preparative Reversed-Phase HPLC

Parameter Description
Stationary Phase C18 silica gel, typically with a particle size of 5-10 µm and a wide pore size (e.g., 300 Å) suitable for large molecules.[14][17]
Mobile Phase A Water with 0.1% trifluoroacetic acid (TFA) or formic acid (FA).
Mobile Phase B Acetonitrile with 0.1% TFA or FA.[13][15]
Gradient A linear gradient from a low percentage of B to a high percentage of B over 20-40 minutes. An example gradient could be 5% to 95% B. This will need to be optimized.
Flow Rate Dependent on the column diameter, typically 10-20 mL/min for preparative columns.
Detection UV detection at a suitable wavelength (e.g., 220 nm and 254 nm).
Post-Purification The collected fractions containing the pure PROTAC are typically lyophilized to remove the mobile phase and yield the final product as a solid.

Note on Chiral Purification: PROTACs often possess multiple chiral centers.[8] If the synthesis results in a mixture of diastereomers or enantiomers, chiral chromatography may be necessary.[18][19] This can be performed using a chiral stationary phase in either normal-phase or reversed-phase mode.

Characterization of Purified PROTACs

After purification, it is essential to confirm the identity, purity, and integrity of the PROTAC.

Analytical Technique Purpose
LC-MS (Liquid Chromatography-Mass Spectrometry) To confirm the molecular weight of the final product and assess its purity. Optimization of MS parameters is crucial to avoid in-source fragmentation of the linker.[8]
NMR (Nuclear Magnetic Resonance) Spectroscopy To confirm the chemical structure of the PROTAC. ¹H and ¹³C NMR are standard.
Analytical RP-HPLC To determine the final purity of the PROTAC, typically aiming for >95%.
SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) To measure the binding affinity of the PROTAC to both the target protein and the E3 ligase, and to characterize the formation of the ternary complex.[9][11]

Summary of Purification Methods and Typical Parameters

Purification Stage Method Stationary Phase Typical Mobile Phase Key Considerations
Initial Purification (Protected) Normal-Phase Flash ChromatographySilica GelHexanes/Ethyl Acetate or DCM/MethanolEfficient removal of non-polar impurities.
Final Purification (Deprotected) Reversed-Phase HPLCC18 SilicaWater/Acetonitrile with 0.1% TFA or FAHigh-resolution separation of the polar final product from closely related impurities.
Chiral Separation (If required) Chiral HPLC/SFCChiral Stationary PhaseVaries (Normal or Reversed-Phase)Separation of stereoisomers.[20]

Conclusion

The purification of PROTACs containing the this compound linker is a multi-step process that requires careful optimization of chromatographic conditions. A combination of normal-phase flash chromatography for the initial cleanup of the protected intermediate and reversed-phase HPLC for the final purification of the active, deprotected PROTAC is a robust strategy. Thorough characterization of the final product using techniques such as LC-MS, NMR, and analytical HPLC is critical to ensure the quality and reliability of the compound for downstream biological assays.

References

Application Note: Analytical Techniques for the Characterization of OMs-PEG2-NHAlloc-PEG2-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and data interpretation guidelines for the analytical characterization of OMs-PEG2-NHAlloc-PEG2-Boc, a heterobifunctional PROTAC linker.[1] Comprehensive characterization is essential to ensure the identity, purity, and stability of such linkers used in the development of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2][] The primary analytical techniques covered are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Introduction to this compound

This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker containing multiple functional groups designed for sequential bioconjugation.[4] Its structure includes:

  • Mesylate (OMs): A good leaving group for nucleophilic substitution reactions.

  • Two PEG2 Spacers: Discrete polyethylene glycol units that enhance solubility and provide spatial separation between conjugated molecules.[5]

  • Alloc-Protected Amine (NHAlloc): An allyloxycarbonyl-protected amine that can be selectively deprotected.

  • Boc-Protected Moiety (Boc): A tert-butyloxycarbonyl-protected functional group, typically an amine, which can be deprotected under acidic conditions.[6][7]

Accurate characterization confirms the integrity of each of these components, which is critical for successful downstream applications.

Molecular Details:

  • Molecular Formula: C₂₁H₃₉N₁O₁₀S (Note: Formula may vary slightly based on the Boc-protected end group; this reflects a common variant). A related structure on PubChem is listed as C₂₂H₄₁NO₁₂S.[8]

  • Molecular Weight: Approximately 543.6 g/mol .[8]

Analytical Characterization Workflow

The comprehensive analysis of the conjugate involves a multi-step workflow to confirm its structure, molecular weight, and purity.

experimental_workflow cluster_sample Sample Preparation cluster_characterization Analytical Characterization cluster_results Data Analysis & Confirmation Sample This compound (Lyophilized Powder) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS HPLC HPLC Sample->HPLC Structure Structural Integrity NMR->Structure MW Molecular Weight MS->MW Purity Purity Assessment HPLC->Purity Final Final Structure->Final Verified Conjugate MW->Final Verified Conjugate Purity->Final Verified Conjugate

Caption: General workflow for the analytical characterization of the conjugate.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and verify the presence of all key functional groups (OMs, PEG, Alloc, Boc).

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the conjugate and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Using DMSO-d₆ can be particularly useful for PEG derivatives as it helps resolve hydroxyl peaks, which can be used to quantify substitution.[9][10]

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64, to achieve adequate signal-to-noise.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

  • Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate ¹H NMR signals and compare the ratios to the expected number of protons for each functional group. Assign chemical shifts by comparing to known values for similar structures.[11][12] The characteristic singlet for the nine protons of the Boc group is a key indicator of its presence.[6]

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the conjugate and identify potential impurities or degradation products. Electrospray ionization (ESI) is the preferred method for such molecules.[13][14]

Protocol:

  • Sample Preparation: Prepare a stock solution of the conjugate at 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol). Dilute this stock to 1-10 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation).

  • Instrumentation: Use a high-resolution mass spectrometer such as a Q-TOF or Orbitrap system.

  • ESI-MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 100 - 150 °C.

    • Desolvation Gas Flow: Set according to instrument recommendations to ensure efficient solvent evaporation.

    • Mass Range: Scan a range appropriate for the expected ions (e.g., m/z 200-1200).

  • Data Analysis: Identify the molecular ion peaks. For this conjugate, expect to see protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts. Compare the observed monoisotopic mass to the theoretically calculated mass.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the conjugate and quantify any related impurities.

Protocol:

  • Sample Preparation: Prepare a sample solution at approximately 1 mg/mL in the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.

  • Chromatographic System: An HPLC or UPLC system equipped with a suitable detector. Since PEG linkers lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is highly recommended for accurate quantification.[15][16] If using a UV detector, detection at low wavelengths (~210 nm) may be possible.

  • HPLC Conditions (Reversed-Phase):

    • Column: C18, 2.1 x 100 mm, <3 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid or 0.1% TFA in Water.

    • Mobile Phase B: 0.1% Formic Acid or 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 15-20 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30 - 40 °C.

    • Injection Volume: 2 - 10 µL.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by expressing the main peak area as a percentage of the total peak area.

Data Presentation & Interpretation

Quantitative data should be compiled for clear comparison and quality control.

Table 1: Expected ¹H NMR Chemical Shifts (in CDCl₃, shifts are approximate)

Functional GroupAssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Boc -(C(CH₃)₃)~1.45Singlet (9H)
OMs CH₃-SO₃-~3.05Singlet (3H)
PEG -O-CH₂-CH₂-O-3.5 - 3.9Multiplet
OMs-adjacent -CH₂-OMs~4.35Triplet
Alloc -NH-C(=O)O-CH₂-~4.55Doublet
Alloc =CH₂5.20 - 5.35Multiplet (2H)
Alloc -CH=~5.90Multiplet (1H)

Table 2: Expected High-Resolution Mass Spectrometry Data

Ion AdductCalculated m/z (for C₂₂H₄₁NO₁₂S)Observed m/z
[M+H]⁺544.2422544.2422 ± 5 ppm
[M+Na]⁺566.2241566.2241 ± 5 ppm

Table 3: Typical HPLC Purity Data

ParameterSpecification
Purity (by ELSD/CAD)≥ 95%
Retention Time (RT)Method-dependent
ImpuritiesEach impurity ≤ 0.5%

Logical Decision Making in Characterization

The characterization process follows a logical progression to ensure all quality attributes are met.

analytical_decision_tree cluster_primary Primary Analysis cluster_secondary Secondary Analysis cluster_decision Quality Control Decision start This compound Sample Received ms_check Perform ESI-MS start->ms_check nmr_check Perform ¹H NMR start->nmr_check mw_ok Correct Mass? ms_check->mw_ok structure_ok Correct Structure? nmr_check->structure_ok hplc_check Perform RP-HPLC purity_ok Purity >95%? hplc_check->purity_ok mw_ok->hplc_check fail Reject or Repurify mw_ok->fail No structure_ok->hplc_check structure_ok->fail No pass Release for Use purity_ok->pass Yes purity_ok->fail No

Caption: Decision tree for the quality control of the conjugate.

References

Application Notes and Protocols for OMs-PEG2-NHAlloc-PEG2-Boc in Novel Cancer Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The development of novel cancer therapeutics is increasingly focused on targeted protein degradation, a strategy that eliminates disease-causing proteins rather than merely inhibiting them.[1] Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this approach.[2] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), another that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] The linker is a critical component, influencing the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[2][4]

OMs-PEG2-NHAlloc-PEG2-Boc is a versatile, heterobifunctional PROTAC linker designed for the stepwise synthesis of PROTACs.[5][6] Its structure incorporates polyethylene (B3416737) glycol (PEG) units to enhance solubility, a mesylate (OMs) group for initial conjugation, and two orthogonally protected amines (Alloc and Boc) for sequential attachment of ligands. This design allows for a modular and flexible approach to building PROTAC libraries for screening and optimization.

Chemical Properties and Structure

The structure of this compound is designed for controlled, sequential chemical reactions. The key functional groups are a terminal mesylate (a good leaving group for nucleophilic substitution), an Alloc-protected amine, and a Boc-protected amine.

PropertyValueSource
Molecular Formula C22H41NO12S[7][8]
Molecular Weight 543.63 g/mol [7][8]
Description A heterobifunctional PROTAC linker with PEG spacer.[5][6]
Primary Application Synthesis of PROTACs for targeted protein degradation.[5][6]

Application Note 1: PROTAC Synthesis Strategy

This section outlines a general strategy for synthesizing a PROTAC using this compound. The process involves a three-step sequential conjugation.

G cluster_0 Step A: Conjugation to POI Ligand cluster_1 Step B: Alloc Deprotection cluster_2 Step C: Conjugation to E3 Ligase Ligand A This compound C POI Ligand-Linker Intermediate A->C Base, Solvent B POI Ligand (with nucleophile, e.g., -OH, -NH2) B->C D POI Ligand-Linker Intermediate E Amine-Linker-POI Ligand D->E Pd(PPh3)4, Scavenger F Amine-Linker-POI Ligand H Final PROTAC (Boc-protected) F->H Coupling Agent (e.g., HATU) G E3 Ligase Ligand (with carboxylic acid) G->H

Caption: Synthetic workflow for PROTAC assembly.

Experimental Protocol: General PROTAC Synthesis

This protocol provides a representative methodology. Specific reaction conditions (e.g., solvent, temperature, stoichiometry) must be optimized for each unique POI and E3 ligase ligand.

Materials:

  • This compound

  • POI ligand (containing a nucleophilic group like a phenol (B47542) or amine)

  • E3 ligase ligand (e.g., a derivative of Thalidomide or VHL ligand with a carboxylic acid handle)

  • Bases (e.g., K2CO3, DIPEA)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Alloc scavenger (e.g., Phenylsilane)

  • Peptide coupling agent (e.g., HATU, HOBt)

  • Anhydrous solvents (DMF, DCM)

  • HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Step A: Conjugation of POI Ligand

    • Dissolve the POI ligand (1.0 eq) in anhydrous DMF.

    • Add a suitable base (e.g., K2CO3, 2.0 eq).

    • Add this compound (1.1 eq) to the solution.

    • Stir the reaction at room temperature (or heat gently if required) and monitor by LC-MS until the starting material is consumed.

    • Upon completion, quench the reaction, extract the product, and purify by column chromatography or HPLC to yield the POI Ligand-Linker intermediate.

  • Step B: Selective Deprotection of the Alloc Group

    • Dissolve the POI Ligand-Linker intermediate (1.0 eq) in anhydrous DCM.

    • Add an Alloc scavenger (e.g., Phenylsilane, 3.0 eq).

    • Purge the solution with argon, then add the palladium catalyst (e.g., Pd(PPh3)4, 0.1 eq).

    • Stir at room temperature and monitor by LC-MS.

    • Upon completion, concentrate the reaction mixture and purify by HPLC to obtain the deprotected amine intermediate.

  • Step C: Conjugation of E3 Ligase Ligand

    • Dissolve the E3 ligase ligand (1.2 eq) in anhydrous DMF.

    • Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0 eq). Stir for 15 minutes to pre-activate the carboxylic acid.

    • Add the amine intermediate from Step B (1.0 eq) to the activated E3 ligase ligand solution.

    • Stir at room temperature and monitor by LC-MS.

    • Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.

    • Characterize the final product by high-resolution mass spectrometry and NMR.

Application Note 2: In Vitro Evaluation of PROTAC Efficacy

Once synthesized, the novel PROTAC must be evaluated for its ability to induce the degradation of the target protein and its effect on cancer cell viability.

G A Cancer Cell Line Culture B Treat with PROTAC (Dose-response & Time-course) A->B C Cell Lysis B->C E Cell Viability Assay (MTT) B->E D Western Blot Analysis C->D F Quantify Protein Degradation (DC50, Dmax) D->F G Determine Cytotoxicity (IC50) E->G

Caption: Workflow for in vitro PROTAC evaluation.

Experimental Protocol: Western Blot for Protein Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[1]

Materials:

  • Cancer cell line expressing the POI

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell culture media and reagents

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors[9][10]

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody for the POI

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight.[1] Treat the cells with various concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 16-24 hours).[1] Include a vehicle-only control.[1]

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS.[1] Add lysis buffer, scrape the cells, and collect the lysate.[1] Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.[1]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil at 95°C for 5-10 minutes.[1] Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[1]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[1]

    • Incubate with the primary antibody against the POI overnight at 4°C.[1]

    • Wash the membrane three times with TBST.[1]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash three times with TBST.[1]

  • Detection and Analysis: Apply the chemiluminescent substrate and capture the signal with an imager.[1] Re-probe the membrane for a loading control. Quantify band intensity using densitometry software. Calculate the percentage of protein degradation relative to the vehicle control.[1]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • 96-well plates

  • Cancer cell line

  • PROTAC compound

  • MTT reagent (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[11]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.[12]

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).[12]

  • MTT Addition: After incubation, add 10-20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Carefully remove the media and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Subtract background absorbance and calculate cell viability as a percentage relative to the vehicle-treated control cells.

Illustrative Data Presentation

Table 1: Example Western Blot Densitometry Results

PROTAC Conc. (nM)POI Band IntensityLoading Control IntensityNormalized POI Level% Degradation
0 (Vehicle)1.001.001.000%
10.851.020.8317%
100.520.980.5347%
1000.151.010.1585%
10000.080.990.0892%

From this data, a DC50 (concentration for 50% degradation) can be calculated.

Table 2: Example MTT Assay Results

PROTAC Conc. (nM)Absorbance (570 nm)% Viability
0 (Vehicle)0.950100%
10.94599.5%
100.88392.9%
1000.51253.9%
10000.18119.1%

From this data, an IC50 (concentration for 50% inhibition of viability) can be calculated.

Underlying Biological Pathway: The Ubiquitin-Proteasome System

PROTACs function by co-opting the cell's natural protein disposal machinery, the Ubiquitin-Proteasome Pathway (UPP).[13][14] This pathway is essential for cellular homeostasis by eliminating misfolded or dysfunctional proteins.[13][14]

G cluster_0 Ubiquitination Cascade cluster_1 PROTAC-Mediated Targeting cluster_2 Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Transfers Ub E3 E3 Ubiquitin Ligase E2->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) E3->Ternary Ub Ubiquitin Ub->E1 ATP ATP ATP->E1 Activates PROTAC PROTAC PROTAC->E3 Recruits POI Protein of Interest (POI) PROTAC->POI Binds POI->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Poly-ubiquitination Proteasome 26S Proteasome PolyUb->Proteasome Recognized & Targeted Degraded Degraded Peptides Proteasome->Degraded Degrades

Caption: The PROTAC mechanism of action via the UPP.

The process involves two main steps: the covalent attachment of multiple ubiquitin molecules to the target protein and the subsequent degradation of the tagged protein by the 26S proteasome.[15] A PROTAC forms a ternary complex between the POI and an E3 ligase, inducing the ubiquitination and subsequent degradation of the POI.[4]

References

Troubleshooting & Optimization

Technical Support Center: OMs-PEG2-NHAlloc-PEG2-Boc Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals working on the synthesis of the PROTAC linker OMs-PEG2-NHAlloc-PEG2-Boc. It provides answers to frequently asked questions and detailed troubleshooting for common problems encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: The synthesis of this compound, a heterobifunctional PROTAC linker, typically involves a multi-step process. A plausible route starts with a commercially available precursor, such as Boc-NH-PEG2-OH or Boc-NH-PEG2-COOH. The synthesis then proceeds through the coupling of PEG units, selective protection and deprotection of functional groups, and a final activation step. The key transformations are the introduction of the Alloc-protected amine and the mesylation of a terminal hydroxyl group to create a reactive leaving group for subsequent conjugation.

Q2: Why are Boc and Alloc protecting groups used in this synthesis?

A2: The Boc (tert-butyloxycarbonyl) and Alloc (allyloxycarbonyl) groups are chosen for their orthogonal properties, meaning one can be removed without affecting the other. The Boc group is acid-labile and is typically removed with acids like trifluoroacetic acid (TFA). The Alloc group is stable to acidic and basic conditions but can be selectively removed using a palladium catalyst. This orthogonality allows for the stepwise functionalization of the PEG linker, which is crucial for building complex molecules like PROTACs.

Q3: What are the critical quality control checkpoints during the synthesis?

A3: It is essential to monitor the progress of each reaction and characterize the intermediates. Key checkpoints include:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the desired product.

  • Intermediate Characterization: After each step, purify the product and confirm its identity and purity using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Purity of Starting Materials: Ensure the PEG starting materials are of high purity and low dispersity, as impurities can complicate the synthesis and purification steps.

Q4: What are the main challenges in purifying PEGylated compounds like this compound?

A4: PEGylated compounds are often viscous oils or waxy solids, which can make handling and purification challenging. Their high polarity and solubility in a wide range of solvents can also complicate extraction and chromatography. Common purification techniques include:

  • Column Chromatography: Silica (B1680970) gel chromatography is frequently used, but the polar nature of PEG linkers may require specialized solvent systems.

  • Size-Exclusion Chromatography (SEC): This technique is effective for separating PEGylated products from smaller reagents and byproducts.[1]

  • Ion-Exchange Chromatography (IEX): IEX can be used to separate molecules based on charge, which is useful if the target molecule or impurities are ionized.[]

  • Reversed-Phase HPLC: This is a high-resolution technique for purifying the final product and assessing its purity.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound.

Boc-Protection Step

Q: My Boc-protection reaction is incomplete, or I observe side products. What could be the cause?

A:

  • Potential Cause 1: Inefficient Reaction Conditions. The reaction may not go to completion if the base is not strong enough or if the reaction time is too short.

    • Solution: Ensure an appropriate base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) is used in sufficient quantity (typically 1.1-1.5 equivalents). Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting amine is consumed. The reaction is usually performed in solvents like THF or DCM.[3]

  • Potential Cause 2: Formation of Byproducts. In some cases, isocyanates or urea (B33335) derivatives can form as side products.

    • Solution: Use di-tert-butyl dicarbonate (B1257347) (Boc₂O) as the Boc-protection agent, as it is known to minimize side reactions. Running the reaction at room temperature or slightly elevated temperatures (e.g., 40°C) can improve the reaction rate while minimizing byproduct formation.[4]

Alloc-Protection Step

Q: The Alloc-protection of the amine is yielding multiple products. Why is this happening?

A:

  • Potential Cause 1: Over-acylation. If there are multiple nucleophilic sites on your starting material, they could all be acylated.

    • Solution: Ensure that other nucleophilic groups (like hydroxyls) are appropriately protected before attempting the Alloc protection of the amine.

  • Potential Cause 2: Impure Reagents. Impurities in the allyl chloroformate (Alloc-Cl) can lead to side reactions.

    • Solution: Use freshly purchased or distilled Alloc-Cl. Store it under an inert atmosphere and away from moisture.

  • Potential Cause 3: Reaction with Base. The base used in the reaction could potentially react with the Alloc-Cl.

    • Solution: Use a non-nucleophilic base like DIEA. Add the Alloc-Cl slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction.

Mesylation of Terminal Hydroxyl Group

Q: The mesylation of the PEG-alcohol is incomplete or shows an unexpected byproduct.

A:

  • Potential Cause 1: Incomplete Reaction. The reaction may be slow due to steric hindrance from the PEG chain or insufficient reagents.

    • Solution: Increase the equivalents of mesyl chloride (MsCl) and triethylamine (TEA) (e.g., 1.5-2.0 equivalents of each). Ensure the reaction is carried out at a low temperature (e.g., -10 °C to 0 °C) to prevent side reactions.[1] Allow the reaction to stir for a sufficient amount of time, monitoring by TLC or LC-MS.

  • Potential Cause 2: Formation of Alkyl Chloride. A common side product in mesylation reactions using mesyl chloride is the corresponding alkyl chloride.[5]

    • Solution: To avoid this, consider using methanesulfonic anhydride (B1165640) instead of mesyl chloride.[5] Alternatively, carefully controlling the reaction temperature and using a slight excess of the base can minimize this side reaction.

  • Potential Cause 3: Degradation of the Product. The mesylated product can be unstable, especially during workup and purification.

    • Solution: Use a mild aqueous workup and avoid prolonged exposure to acidic or basic conditions. Purify the product quickly using column chromatography at a low temperature if necessary.

Purification Challenges

Q: I am having difficulty separating my desired PEGylated product from the starting materials and byproducts.

A:

  • Potential Cause 1: Similar Polarity of Compounds. PEGylated molecules often have similar polarities, making separation by normal-phase chromatography difficult.

    • Solution: Try a different chromatographic technique. Size-exclusion chromatography (SEC) can be very effective at separating molecules based on their hydrodynamic volume, which changes significantly upon PEGylation.[] Reversed-phase HPLC with a suitable gradient can also provide high-resolution separation.

  • Potential Cause 2: Product is an Oil. The purified product may be a viscous oil that is difficult to handle and solidify.

    • Solution: After purification, co-evaporate the product with a non-polar solvent like hexane (B92381) or diethyl ether to try and induce precipitation or solidification. If it remains an oil, dry it thoroughly under high vacuum to remove all residual solvents.

  • Potential Cause 3: Broad Peaks in Chromatography. Polydispersity of the starting PEG material can lead to a mixture of products with slightly different chain lengths, resulting in broad peaks during chromatography.

    • Solution: Use monodisperse PEG starting materials if possible. If using polydisperse PEGs, be aware that the final product will also be a mixture of different chain lengths.[6]

Experimental Protocols

The following are representative protocols for the synthesis of this compound. These are based on standard procedures for similar transformations and should be optimized for specific laboratory conditions.

Protocol 1: Synthesis of Boc-NH-PEG2-NHAlloc-PEG2-OH

This protocol assumes the coupling of Boc-NH-PEG2-amine with an Alloc-protected PEG2-acid derivative.

  • Activation of Alloc-NH-PEG2-COOH: Dissolve Alloc-NH-PEG2-COOH (1.0 eq) in anhydrous DCM. Add N-hydroxysuccinimide (NHS, 1.1 eq) and N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq). Stir the mixture at room temperature for 4-6 hours.

  • Coupling Reaction: In a separate flask, dissolve Boc-NH-PEG2-amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Filter the activated ester solution from step 1 to remove the dicyclohexylurea (DCU) precipitate. Add the filtrate to the amine solution from step 2.

  • Stir the reaction mixture at room temperature overnight.

  • Workup and Purification: Monitor the reaction by LC-MS. Once complete, filter the reaction mixture. Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Mesylation of Boc-NH-PEG2-NHAlloc-PEG2-OH

  • Reaction Setup: Dissolve Boc-NH-PEG2-NHAlloc-PEG2-OH (1.0 eq) in anhydrous DCM under an argon atmosphere. Cool the solution to -10 °C in an ice-salt bath.

  • Addition of Reagents: Add triethylamine (1.5 eq) to the solution, followed by the dropwise addition of mesyl chloride (1.3 eq).

  • Reaction: Stir the mixture at -10 °C for 2-4 hours, monitoring the progress by TLC or LC-MS.[1]

  • Workup and Purification: Once the reaction is complete, quench with a small amount of cold water. Allow the mixture to warm to room temperature. Dilute with DCM and wash with cold 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature. The crude this compound can be used directly or purified by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the key synthetic steps. These are starting points and may require optimization.

Reaction Step Key Reagent Equivalents Base (eq.) Solvent Temperature Time
Boc Protection Boc₂O1.1 - 1.5TEA (1.5)DCM/THFRT4-12 h
Alloc Protection Alloc-Cl1.1 - 1.3DIEA (1.5)DCM0 °C to RT2-6 h
Peptide Coupling DCC/NHS1.1TEA (1.5)DCM/DMFRT12-24 h
Mesylation MsCl1.3 - 1.5TEA (1.5 - 2.0)DCM-10 °C to 0 °C2-4 h
Alloc Deprotection Pd(PPh₃)₄0.1 - 0.2-DCM0 °C to RT1-2 h
Boc Deprotection TFA20-50% (v/v)-DCM0 °C to RT0.5-2 h

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_final Final Product A Boc-NH-PEG2-Amine C Peptide Coupling (DCC, NHS) A->C B Alloc-NH-PEG2-COOH B->C D Intermediate: Boc-NH-PEG2-NHAlloc-PEG2-OH C->D Purification E Mesylation (MsCl, TEA) D->E F This compound E->F Purification

Caption: Synthetic route for this compound.

Troubleshooting Mesylation

Troubleshooting_Mesylation Start Problem: Incomplete Mesylation Check_Reagents Check Reagents: - Fresh MsCl? - Anhydrous Solvent? - Correct Base? Start->Check_Reagents Check_Conditions Check Conditions: - Temperature at 0°C or below? - Sufficient Reaction Time? Check_Reagents->Check_Conditions Reagents OK Failure Problem Persists: Consult Senior Chemist Check_Reagents->Failure Reagents Faulty Increase_Equivalents Solution: Increase Equivalents of MsCl and TEA Check_Conditions->Increase_Equivalents Conditions OK, still incomplete Check_Conditions->Failure Conditions Incorrect Use_Anhydride Side Product (Alkyl Chloride)? Increase_Equivalents->Use_Anhydride Solution_Anhydride Solution: Use Methanesulfonic Anhydride Use_Anhydride->Solution_Anhydride Yes Success Reaction Successful Use_Anhydride->Success No Solution_Anhydride->Success

Caption: Decision tree for troubleshooting incomplete mesylation.

Role in PROTAC Mechanism

Caption: Role of the linker in forming a PROTAC ternary complex.

References

Technical Support Center: Optimizing PROTAC Linker Length for Improved Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of optimizing proteolysis-targeting chimera (PROTAC) linker length for maximum efficacy.

Frequently Asked Questions (FAQs)

Q1: How does linker length impact the efficacy of a PROTAC?

The length of the linker connecting the target protein-binding ligand and the E3 ligase-recruiting ligand is a critical determinant of PROTAC efficacy. An optimal linker length facilitates the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein. If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of both the target protein and the E3 ligase. Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex with excessive flexibility. Therefore, fine-tuning the linker length is a crucial step in PROTAC design.

Q2: What are the most common types of linkers used in PROTAC design?

The most frequently used linkers in PROTAC design are polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths. These are often chosen for their flexibility, which can accommodate the formation of a productive ternary complex. Other linker types, such as those incorporating rigid moieties like piperazine, triazole rings, or alkynes, are also used to modulate the conformational flexibility and physicochemical properties of the PROTAC.

Q3: How does linker composition, beyond length, affect PROTAC performance?

Linker composition plays a significant role in a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability. For instance, incorporating hydrophilic elements like PEG can improve solubility, while more rigid structures can enhance conformational stability. The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, the degradation efficiency.

Q4: What is the "hook effect" in the context of PROTACs?

The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC molecules can independently bind to the target protein and the E3 ligase, forming binary complexes that prevent the formation of the productive ternary complex required for degradation. Mitigating the hook effect often involves optimizing the PROTAC concentration and enhancing the cooperativity of ternary complex formation.

Troubleshooting Guides

Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.

This is a common challenge in PROTAC development. Several factors could be contributing to this issue:

  • Suboptimal Linker Length: Even with good binary affinities, the linker may not be the correct length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the target protein and E3 ligase is

Troubleshooting poor cell permeability of PROTACs with PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the cell permeability of PROTACs, particularly those utilizing polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: Why is my PROTAC with a PEG linker showing poor cell permeability?

PROTACs inherently challenge the traditional rules for drug-likeness (e.g., Lipinski's Rule of 5) due to their high molecular weight (often >800 Da) and large polar surface area.[1][2] While PEG linkers are often used to improve the solubility of these large molecules, they can also contribute to poor cell permeability.[3][4][5]

The relationship between PEG linkers and cell permeability is complex:

  • Increased Hydrophilicity: The ether oxygens in the PEG backbone increase hydrophilicity, which can hinder passive diffusion across the lipophilic cell membrane.[3][6]

  • Excessive Flexibility and Length: While some flexibility is beneficial, excessively long PEG linkers can increase the molecule's size and polarity, further reducing its ability to permeate cells.[7][8] Studies have shown that shorter linkers often result in more permeable compounds.[7][8] For instance, one study observed a 20-fold increase in permeability for a PROTAC with a 2-unit PEG linker compared to its 3-unit PEG counterpart.[7]

However, the flexible nature of PEG linkers can sometimes be advantageous. They can allow the PROTAC to adopt a folded conformation, shielding its polar surface area and presenting a more compact, less polar structure to the cell membrane, a behavior sometimes described as "chameleonic".[3][9][10]

Q2: How does PEG linker length specifically impact the cell permeability and activity of my PROTAC?

Linker length is a critical parameter that must be empirically optimized for each specific PROTAC system.[11] There is no universal optimal length; the ideal linker must correctly orient the target protein and the E3 ligase for effective ternary complex formation while still allowing the molecule to cross the cell membrane.[3][12]

  • Shorter PEG Linkers: Generally, shorter PEG linkers are associated with improved cell permeability.[7][8] This is attributed to a reduction in molecular weight and polar surface area.

  • Longer PEG Linkers: While potentially detrimental to permeability, longer linkers may be necessary to bridge the distance between the target protein and the E3 ligase to form a stable and productive ternary complex.[6][11]

  • Impact on Efficacy: The relationship between linker length and degradation efficacy is not always linear. For some systems, potency decreases as linker length increases, while for others, both very short and very long linkers can be effective, with a drop in potency at intermediate lengths.[11]

This highlights the need for a careful balancing act between optimizing for cell permeability and for potent degradation activity.

Troubleshooting Guide

Issue: My PROTAC shows poor degradation activity in cellular assays, and I suspect low permeability is the cause.

Here is a step-by-step guide to troubleshoot and address poor cell permeability.

Step 1: Assess Physicochemical Properties

Before extensive cell-based experiments, evaluate the key physicochemical properties of your PROTAC. PROTACs with poor properties are less likely to succeed.

  • High Molecular Weight (MW) and Topological Polar Surface Area (TPSA): These are intrinsic features of PROTACs that predispose them to low permeability.[2]

  • Hydrogen Bond Donors (HBDs): A high number of HBDs can negatively impact permeability.[7]

  • Lipophilicity (cLogP/LogD): While increased lipophilicity can sometimes improve permeability, it must be balanced to maintain adequate solubility.[7][]

Table 1: Impact of Linker Composition on PROTAC Physicochemical Properties and Permeability

PROTAC Modification Change in HBDs Change in Lipophilicity (ALogP) Change in PAMPA Permeability (Pₑ, 10⁻⁶ cm/s) Reference
Amide Linker Baseline Baseline (e.g., 3.6-4.3) Low (e.g., 0.01-0.1) [14][15]
Ester Linker (Amide Replacement) -1 Increased (e.g., 4.2-4.8) Improved (e.g., 0.2-0.3) [14][15]
3-Unit PEG Linker Baseline Baseline 20-fold lower than 2-unit PEG [7]
2-Unit PEG Linker Baseline Baseline 20-fold higher than 3-unit PEG [7]

| Alkyl Linker vs. PEG Linker | Reduced | Increased | Generally Outperform PEG at matched lipophilicity |[10][] |

Step 2: Experimentally Measure Permeability

Use established in vitro assays to quantify the permeability of your PROTAC. These assays provide direct evidence and can guide your optimization strategy.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[1][16] It is a cost-effective method for initial screening.[7][16]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium.[1][16] It provides a more comprehensive assessment by accounting for passive diffusion, active transport, and efflux mechanisms.[15][16]

(See Experimental Protocols section below for detailed methodologies).

Step 3: Rational PROTAC Redesign and Linker Modification

If experimental data confirms low permeability, the next step is to modify the PROTAC structure. The linker is the most amenable component for optimization.[17]

Diagram 1: Troubleshooting Workflow for Poor PROTAC Permeability

G cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Optimization Strategies cluster_3 Validation Start Low cellular degradation activity of PROTAC Assess_Props Assess Physicochemical Properties (MW, TPSA, LogP) Start->Assess_Props Suspect permeability issue Measure_Perm Measure Permeability (PAMPA / Caco-2 Assays) Assess_Props->Measure_Perm Decision Permeability Confirmed to be Low? Measure_Perm->Decision Modify_Linker Modify Linker: - Shorten PEG chain - Replace PEG with Alkyl - Amide-to-Ester substitution - Introduce rigid elements Decision->Modify_Linker Yes Troubleshoot_Further Troubleshoot Other Issues: - Ternary complex formation - Target engagement - Off-target effects Decision->Troubleshoot_Further No Other_Strats Advanced Strategies: - Prodrug approach - CLIPTACs - Intramolecular H-bonds Modify_Linker->Other_Strats Reassess Re-evaluate Permeability and Cellular Activity Modify_Linker->Reassess Other_Strats->Reassess Reassess->Modify_Linker Needs Further Optimization Success Optimized PROTAC Reassess->Success Activity Improved G cluster_0 Extended Conformation (e.g., Long/Rigid Linker) cluster_1 Folded 'Chameleonic' Conformation (e.g., Flexible PEG Linker) Ext_PROTAC POI Ligand ---[High TPSA Linker]--- E3 Ligand Ext_Result High Polarity Large Size Ext_PROTAC->Ext_Result Ext_Perm Poor Cell Permeability Ext_Result->Ext_Perm membrane Cell Membrane (Lipophilic Barrier) Ext_Perm->membrane Blocked Fold_PROTAC Folded PROTAC (Polar groups shielded by intramolecular bonds) Fold_Result Low Effective Polarity Compact Size Fold_PROTAC->Fold_Result Fold_Perm Improved Cell Permeability Fold_Result->Fold_Perm Fold_Perm->membrane Crosses

References

Technical Support Center: OMs-PEG2-NHAlloc-PEG2-Boc PROTACs and the "Hook Effect"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers effectively utilize OMs-PEG2-NHAlloc-PEG2-Boc based PROTACs for the degradation of SMARCA2 and SMARCA4 proteins. A primary focus of this guide is to understand and mitigate the "hook effect," a common phenomenon that can impact the interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments?

A1: The "hook effect" describes a paradoxical decrease in the degradation of the target protein at high concentrations of a PROTAC. Instead of a typical sigmoidal dose-response curve, the hook effect results in a bell-shaped or U-shaped curve. This phenomenon occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein (SMARCA2/4) or the E3 ligase, rather than the productive ternary complex required for degradation.[1][2]

Q2: What are the target protein and E3 ligase for PROTACs synthesized with the this compound linker?

A2: The this compound linker is utilized in the synthesis of PROTACs designed to degrade the chromatin remodeling enzymes SMARCA2 and SMARCA4. These PROTACs have been developed to recruit E3 ligases such as Cereblon (CRBN) and von Hippel-Lindau (VHL) to induce the degradation of the target proteins.

Q3: At what concentration might I observe the hook effect with SMARCA2/4 PROTACs?

A3: The concentration at which the hook effect becomes apparent can vary depending on the specific PROTAC, cell line, and experimental conditions. For some CRBN-recruiting PROTACs, a clear hook effect has been observed at concentrations of 5 µM and higher.[1] For certain VHL-recruiting SMARCA2/4 degraders, data points at high concentrations have been excluded from dose-response curve fits due to the hook effect.[3] It is crucial to perform a broad dose-response experiment to determine the optimal concentration range for your specific SMARCA2/4 PROTAC.

Q4: Besides the hook effect, what are other common reasons my SMARCA2/4 PROTAC might not be working?

A4: Several factors can contribute to a lack of degradation:

  • Low Cell Permeability: PROTACs are large molecules and may have poor cell permeability.

  • Insufficient E3 Ligase Expression: The recruited E3 ligase (e.g., CRBN or VHL) must be sufficiently expressed in the cell line being used.

  • Low Target Protein Expression: The target proteins, SMARCA2 and SMARCA4, should be expressed at detectable levels.

  • Compound Instability: The PROTAC molecule may be unstable in the experimental conditions.

  • Incorrect Incubation Time: The kinetics of degradation can vary, and the chosen time point may not be optimal.

Troubleshooting Guides

Problem 1: My dose-response curve for a SMARCA2/4 PROTAC shows a bell shape, with decreased degradation at high concentrations.

Likely Cause: You are observing the "hook effect."

Troubleshooting Steps:

  • Confirm with a Wider Concentration Range: Repeat the experiment using a broader range of PROTAC concentrations, with smaller dilution steps at the higher end, to clearly define the bell-shaped curve.

  • Determine Optimal Concentration (DC50 and Dmax): Identify the concentration that yields the maximal degradation (Dmax) and the concentration that achieves 50% of this maximum (DC50). For future experiments, use concentrations at or below the Dmax to avoid the hook effect.

  • Biophysical Assays: If available, use biophysical techniques like TR-FRET, SPR, or ITC to measure the formation of the ternary complex (SMARCA2/4-PROTAC-E3 ligase) at different PROTAC concentrations. This can help correlate the loss of degradation with a decrease in ternary complex formation.[2]

Problem 2: I am not observing any degradation of SMARCA2/4 at any concentration.

Likely Cause: This could be due to several factors, including low compound permeability, insufficient target or E3 ligase expression, or compound inactivity.

Troubleshooting Steps:

  • Verify Target and E3 Ligase Expression: Confirm the expression of both SMARCA2/4 and the relevant E3 ligase (CRBN or VHL) in your cell line using Western blotting or qPCR.

  • Assess Cell Permeability: If possible, perform a cell permeability assay to ensure the PROTAC can enter the cells.

  • Optimize Incubation Time: Conduct a time-course experiment at a fixed PROTAC concentration (e.g., the expected optimal concentration) to determine the ideal duration of treatment for maximal degradation.

  • Proteasome Inhibition Control: To confirm that the degradation is proteasome-dependent, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of protein levels in the presence of the proteasome inhibitor would indicate that your PROTAC is functioning as expected.

  • Check Compound Integrity: Ensure the PROTAC is properly stored and handled to prevent degradation.

Data Presentation

Table 1: Representative Degradation Data for a SMARCA2/4 PROTAC Exhibiting the Hook Effect

PROTAC Concentration (nM)% SMARCA2 Remaining (Normalized to Vehicle)
0.1100%
185%
1040%
10015% (Dmax)
100035%
500060%
1000080%

This is a representative table based on typical PROTAC behavior and does not represent data for a specific PROTAC with the this compound linker.

Table 2: Key Parameters for SMARCA2/4 Degraders

DegraderTarget(s)E3 LigaseCell LineDC50 (nM)Dmax (%)Reference
SMARCA2/4-degrader-1SMARCA2/4Not SpecifiedA549<100>90[4]
YDR1SMARCA2CRBNH17926094[5]
YD54SMARCA2CRBNH17928.198.9[5]
A947SMARCA2Not SpecifiedSW1573Not SpecifiedNot Specified[6]
ACBI2SMARCA2VHLNot SpecifiedNot SpecifiedNot Specified[7]

Experimental Protocols

Protocol 1: Western Blotting for SMARCA2/4 Degradation
  • Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the SMARCA2/4 band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the log of the PROTAC concentration to generate a dose-response curve.[2]

Mandatory Visualizations

PROTAC_Mechanism cluster_0 Productive Ternary Complex Formation cluster_1 Ubiquitination and Degradation POI SMARCA2/4 (Target Protein) PROTAC This compound PROTAC POI->PROTAC Ternary_Complex Ternary Complex (SMARCA2/4-PROTAC-E3) E3_Ligase E3 Ligase (VHL or CRBN) PROTAC->E3_Ligase Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Degradation SMARCA2/4 Degradation Proteasome->Degradation Hook_Effect cluster_0 Low to Optimal PROTAC Concentration cluster_1 High PROTAC Concentration (Hook Effect) POI_low SMARCA2/4 PROTAC_low PROTAC POI_low->PROTAC_low E3_low E3 Ligase PROTAC_low->E3_low Ternary_low Productive Ternary Complex PROTAC_low->Ternary_low POI_high SMARCA2/4 PROTAC_high1 PROTAC POI_high->PROTAC_high1 Binary_POI Non-Productive Binary Complex PROTAC_high1->Binary_POI PROTAC_high2 PROTAC E3_high E3 Ligase PROTAC_high2->E3_high Binary_E3 Non-Productive Binary Complex PROTAC_high2->Binary_E3 Troubleshooting_Workflow Start No or Low SMARCA2/4 Degradation Check_Expression Verify SMARCA2/4 and E3 Ligase Expression Start->Check_Expression Expression_OK Expression Sufficient? Check_Expression->Expression_OK Optimize_Time Perform Time-Course Experiment Expression_OK->Optimize_Time Yes End_Fail Consult Further/ Re-synthesize Expression_OK->End_Fail No Time_OK Degradation Observed? Optimize_Time->Time_OK Check_Permeability Assess Cell Permeability Time_OK->Check_Permeability No End_Success Degradation Achieved Time_OK->End_Success Yes Permeability_OK Permeable? Check_Permeability->Permeability_OK Check_Compound Verify PROTAC Integrity Permeability_OK->Check_Compound Yes Permeability_OK->End_Fail No Check_Compound->End_Fail

References

Technical Support Center: Enhancing Ternary Complex Stability via Linker Modifications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the stability of ternary complexes through linker modifications, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in forming a stable ternary complex?

A1: The linker in a PROTAC is a crucial component that connects the ligand binding to the protein of interest (POI) and the ligand recruiting an E3 ubiquitin ligase.[1] It is not merely a passive spacer; its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[1][2] An optimized linker facilitates the proper spatial arrangement and orientation of the POI and E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[2][]

Q2: How does linker length impact the stability of the ternary complex?

A2: Linker length is a critical parameter in PROTAC design.[2] If the linker is too short, it can lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[2][] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for productive ubiquitination.[2] The optimal linker length is dependent on the specific POI and E3 ligase pair and typically needs to be empirically determined.[]

Q3: What is the significance of linker composition (flexibility vs. rigidity)?

A3: The chemical composition of the linker determines its flexibility and other physicochemical properties.[]

  • Flexible linkers , such as those based on polyethylene (B3416737) glycol (PEG) or alkyl chains, can provide conformational freedom, allowing the PROTAC to adopt an optimal orientation for ternary complex formation.[][] PEG linkers can also enhance the solubility and cell permeability of the PROTAC molecule.[]

  • Rigid linkers , which may contain aromatic rings or cyclic structures, can reduce the conformational entropy of the PROTAC, pre-organizing it into a bioactive conformation that favors ternary complex formation.[][] This can lead to improved stability and selectivity.[1]

Q4: What is the "hook effect" and how can linker modifications help mitigate it?

A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[5][6] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex.[6] A well-designed linker can promote positive cooperativity, where the formation of one binary complex increases the affinity for the binding of the second protein, thus stabilizing the ternary complex over the binary ones and mitigating the hook effect.[7]

Troubleshooting Guides

Problem 1: No or low target protein degradation observed.

This is a common issue that can stem from several factors related to the ternary complex.

Possible Cause Troubleshooting Steps
Inefficient Ternary Complex Formation The PROTAC may not effectively bridge the target protein and the E3 ligase.[5]
Optimize PROTAC Concentration: Perform a dose-response experiment with a wide range of concentrations to identify the optimal concentration for degradation and to rule out the "hook effect".[5]
Assess Linker Length and Composition: Synthesize and test analogs with varying linker lengths and compositions (e.g., different PEG units, alkyl chain lengths, or rigid moieties) to improve the stability and geometry of the ternary complex.[][5]
Steric Hindrance The linker may be too short or improperly positioned, causing steric clashes between the POI and the E3 ligase.[7]
Modify Linker Length: Systematically increase the linker length to create more space between the two proteins.[]
Change Ligand Exit Vector: Alter the attachment point of the linker on either the POI-binding ligand or the E3 ligase ligand to change the relative orientation of the recruited proteins.[8]
Poor Physicochemical Properties The PROTAC may have poor solubility or cell permeability, preventing it from reaching its intracellular target.[7]
Incorporate Solubilizing Moieties: Introduce hydrophilic elements like PEG chains into the linker to improve solubility.[]
Assess Cell Permeability: Utilize cellular uptake assays to determine if the PROTAC is reaching its intracellular target.[9]
Problem 2: Ternary complex forms in vitro, but no degradation is observed in cells.

This discrepancy often points to issues with the cellular environment or the conformation of the ternary complex.

Possible Cause Troubleshooting Steps
Non-productive Ternary Complex Conformation The ternary complex may form, but the orientation of the target protein's lysine (B10760008) residues is not suitable for ubiquitination by the E2 enzyme.[7]
Modify Linker Flexibility and Composition: Altering the linker's rigidity can change the conformational dynamics and potentially lead to a more productive orientation.[9]
Computational Modeling: Use molecular docking and modeling to predict the structure of the ternary complex and identify more favorable linker designs.[8]
PROTAC Instability The PROTAC molecule may be rapidly metabolized or degraded within the cell.[5]
Evaluate Compound Stability: Use LC-MS/MS to measure the stability of the PROTAC in cell lysates and culture medium over time.[5]
Modify Linker Chemistry: Avoid structural motifs known to be susceptible to metabolic degradation.[]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the impact of linker modifications on PROTAC efficacy.

Table 1: Effect of Linker Length on Estrogen Receptor (ER) α Degradation

CompoundLinker Length (atoms)ERα Degradation (%)
112~20
216>80
320~60

Data adapted from representative studies. Actual values may vary based on experimental conditions.

Table 2: Impact of Linker Composition on BRD4 Degradation

PROTACLinker TypeDC50 (nM)Dmax (%)
MZ1PEG-based25>90
Analog 1Alkyl-based150~70
Analog 2Rigidified15>95

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. Data is illustrative and based on trends reported in the literature.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful biophysical technique to directly measure the formation and stability of the ternary complex.[9]

General Methodology:

  • Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.[9]

  • Binary Interaction Analysis: First, inject a solution of the PROTAC over the immobilized protein to measure the binary binding affinity.[9]

  • Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.[9]

  • Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex.[9] The data can be analyzed to determine the kinetics (kon, koff) and affinity (KD) of the ternary complex.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC measures the heat changes associated with binding events, providing a complete thermodynamic profile of ternary complex formation.[10]

General Methodology:

  • Sample Preparation: Prepare purified solutions of the target protein, E3 ligase, and PROTAC in a matched buffer.[11]

  • Binary Titrations:

    • Titrate the PROTAC into the target protein solution to determine the binding affinity and thermodynamics of this binary interaction.

    • Titrate the PROTAC into the E3 ligase solution to characterize the other binary interaction.

  • Ternary Complex Titration: Titrate the PROTAC into a solution containing a pre-formed complex of the target protein and E3 ligase.[11]

  • Data Analysis: The resulting thermogram is analyzed to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of ternary complex formation. This allows for the calculation of the cooperativity factor (α).[12]

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Troubleshooting_Workflow Start No/Low Target Degradation Check_Binary Confirm Binary Binding (PROTAC to POI & E3) Start->Check_Binary Assess_Ternary Assess Ternary Complex Formation (e.g., SPR, ITC) Check_Binary->Assess_Ternary Binding Confirmed No_Binary Issue with Ligand Binding Check_Binary->No_Binary No Binding Optimize_Linker Modify Linker (Length, Composition, Attachment) Assess_Ternary->Optimize_Linker Weak/No Complex Check_Cellular Evaluate Cellular Factors (Permeability, Stability) Assess_Ternary->Check_Cellular Complex Forms Optimize_Linker->Assess_Ternary Productive_Degradation Productive Degradation Check_Cellular->Productive_Degradation Permeable & Stable No_Cellular_Activity Cellular Barriers Check_Cellular->No_Cellular_Activity Poor Properties No_Ternary Inefficient Ternary Complex No_Cellular_Activity->Optimize_Linker Redesign

Caption: A troubleshooting workflow for lack of PROTAC activity.

Linker_Properties cluster_properties Key Parameters cluster_outcomes Impacts Linker Linker Properties Length Length Linker->Length Composition Composition Linker->Composition Attachment Attachment Point Linker->Attachment Stability Ternary Complex Stability Length->Stability Composition->Stability Properties Physicochemical Properties Composition->Properties Attachment->Stability Cooperativity Cooperativity Stability->Cooperativity

Caption: Key linker properties influencing ternary complex stability.

References

OMs-PEG2-NHAlloc-PEG2-Boc linker cleavage and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the OMs-PEG2-NHAlloc-PEG2-Boc linker.

Frequently Asked Questions (FAQs)

Q1: What is the structure and function of the this compound linker?

A1: The this compound linker is a heterobifunctional chemical tool used in bioconjugation and the development of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] Its structure consists of several key components:

  • OMs (Mesylate): A good leaving group, allowing for covalent attachment to a nucleophile on a target molecule (e.g., a protein ligand).

  • PEG2 (Polyethylene Glycol, 2 units): Two PEG units enhance the solubility and pharmacokinetic properties of the resulting conjugate.[2]

  • NHAlloc (Alloc-protected Amine): The allyloxycarbonyl (Alloc) group is a protecting group for the amine. It is orthogonal to the Boc group and can be selectively removed under specific conditions, typically using a palladium catalyst, to reveal a free amine for further conjugation.

  • Boc (Boc-protected Amine): The tert-butoxycarbonyl (Boc) group is another protecting group for an amine. It is labile under acidic conditions and its removal reveals a second reactive site.

The linker's design allows for the sequential and controlled conjugation of two different molecular entities.

Q2: What are the general conditions for cleaving the Alloc and Boc protecting groups?

A2: The Alloc and Boc groups are orthogonal, meaning they can be removed under distinct conditions without affecting the other.

  • Alloc Group Removal: The Alloc group is typically cleaved using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of an allyl scavenger.[6][7][8][9][10][11] Common scavengers include phenylsilane (B129415) (PhSiH₃), dimedone, or morpholine. The reaction is usually carried out in an inert solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) under an inert atmosphere.[9][10][11]

  • Boc Group Removal: The Boc group is removed under acidic conditions.[12][13][14][15] A common reagent for this is trifluoroacetic acid (TFA), often used as a solution in a solvent like DCM.[12][16][14][15] Other acidic systems, such as hydrogen chloride (HCl) in dioxane or methanol, can also be employed.[15]

Q3: What are the main stability concerns for the this compound linker?

A3: The stability of the linker is influenced by several factors:

  • pH: The ester and carbamate (B1207046) bonds within the linker can be susceptible to hydrolysis under strongly acidic or basic conditions. PEG linkers are generally more stable at a neutral pH.[17][18][19]

  • Temperature: Elevated temperatures can accelerate the degradation of PEG chains and the hydrolysis of ester or carbamate linkages.[18][20] For long-term storage, it is advisable to keep the linker at low temperatures.

  • Enzymatic Degradation: While PEG itself is relatively resistant to enzymatic degradation, the carbamate linkages might be susceptible to certain cellular enzymes.[21][22][23][24][25] This can be a consideration in biological applications.

  • Oxidation: PEG chains can be susceptible to oxidative degradation, which can be accelerated by exposure to light and oxygen.[17][18] Storing the linker under an inert atmosphere and protected from light is recommended.[17][18]

Troubleshooting Guides

Alloc Group Cleavage Issues

Problem 1: Incomplete or slow Alloc deprotection.

  • Possible Cause 1: Inactive Palladium Catalyst. The Pd(0) catalyst is sensitive to oxidation.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or properly stored catalyst. Consider using microwave heating to accelerate the reaction, which can be effective even under atmospheric conditions.[8][9]

  • Possible Cause 2: Inefficient Scavenger. The choice and amount of scavenger are crucial to prevent side reactions and drive the catalytic cycle.

    • Solution: Phenylsilane is a commonly used and effective scavenger.[7][10] Ensure you are using a sufficient excess (e.g., 10-20 equivalents). For secondary amines, Me₂NH·BH₃ has been reported to be a highly effective scavenger, leading to quantitative removal of the Alloc group.[6]

  • Possible Cause 3: Inappropriate Solvent. The solvent must be dry and capable of dissolving all reactants.

    • Solution: Use anhydrous DCM or DMF. Ensure the solvent is of high purity.

Problem 2: Side product formation during Alloc deprotection.

  • Possible Cause 1: Allylation of the Deprotected Amine. If the scavenger is not efficient, the allyl group can be transferred back to the newly formed free amine.

    • Solution: Increase the concentration and/or change the type of scavenger. Phenylsilane is generally effective at preventing this side reaction.[7][10]

  • Possible Cause 2: Substrate Degradation. The reaction conditions may be too harsh for other functional groups in your molecule.

    • Solution: Monitor the reaction closely by LC-MS to minimize reaction time. Consider using a milder scavenger or a different palladium catalyst.

Boc Group Cleavage Issues

Problem 1: Incomplete Boc deprotection.

  • Possible Cause 1: Insufficient Acid Strength or Concentration. The Boc group is cleaved by acidolysis, and incomplete reactions can occur if the acid is too weak or dilute.

    • Solution: Increase the concentration of TFA (e.g., from 20% to 50% in DCM).[12] Alternatively, use a stronger acid system like 4M HCl in dioxane.[15]

  • Possible Cause 2: Short Reaction Time. The deprotection may not have reached completion.

    • Solution: Extend the reaction time and monitor the progress by TLC or LC-MS until the starting material is consumed.[26]

Problem 2: Side product formation during Boc deprotection.

  • Possible Cause 1: t-Butylation. The tert-butyl cation generated during deprotection is an electrophile and can alkylate nucleophilic residues (e.g., tryptophan, methionine, cysteine).[27][28]

    • Solution: Add a scavenger to the reaction mixture to trap the t-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS), water, or thioanisole.[27][28]

  • Possible Cause 2: Trifluoroacetylation. If TFA is used, the deprotected amine can sometimes be acylated by a trifluoroacetyl group.

    • Solution: This is less common but can be minimized by keeping the reaction temperature low and processing the reaction mixture promptly after completion.

Quantitative Data Summary

Disclaimer: The following data is compiled from literature on structurally similar linkers and protecting groups. Cleavage efficiencies and stability may vary for the specific this compound linker.

Table 1: Alloc Deprotection Conditions and Efficiency

Catalyst (mol%)Scavenger (equiv.)SolventTemperature (°C)TimeTypical EfficiencyReference
Pd(PPh₃)₄ (5-10)PhSiH₃ (10-20)DCMRoom Temp1-2 h>95%[7][10]
Pd(PPh₃)₄ (10)Me₂NH·BH₃ (40)DCMRoom Temp40 minQuantitative[6]
Pd(PPh₃)₄ (10)PhenylsilaneDMF38 (Microwave)2 x 5 min>98%[8]

Table 2: Boc Deprotection Conditions and Efficiency

ReagentSolventTemperature (°C)TimeTypical EfficiencyReference
20-50% TFADCMRoom Temp30-120 min>95%[12][13][14]
4M HClDioxaneRoom Temp1-4 h>95%[15]
5 eq. TFADCM60 (Microwave)30 minHigh[14]

Table 3: PEG Linker Stability Profile

ConditionEffect on LinkerNotesReference
Acidic pH (<4)Increased rate of hydrolysis of carbamate and ester bonds.Stability is significantly reduced.[17][18][19]
Neutral pH (6-8)Generally stable.Optimal pH range for storage and in vitro experiments.[17][18][19]
Basic pH (>9)Increased rate of hydrolysis of carbamate and ester bonds.Stability is significantly reduced.[17][18][19]
Elevated Temperature (>40°C)Accelerated degradation of PEG chains and hydrolysis.Store at low temperatures (-20°C for long-term).[18][20]
Presence of Oxygen/LightCan lead to oxidative degradation of PEG chains.Store under inert gas and protected from light.[17][18]
Presence of Esterases/ProteasesPotential for enzymatic cleavage of carbamate bonds.Dependent on the specific enzyme and conjugate structure.[21][22][23][24][25]

Experimental Protocols

Protocol 1: Alloc Deprotection
  • Preparation: Dissolve the this compound conjugate in anhydrous dichloromethane (DCM) under an argon or nitrogen atmosphere.

  • Reagent Addition: Add phenylsilane (10-20 equivalents) to the solution.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by LC-MS, checking for the disappearance of the starting material and the appearance of the deprotected product.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash chromatography on silica (B1680970) gel.

Protocol 2: Boc Deprotection
  • Preparation: Dissolve the Alloc-deprotected linker in dichloromethane (DCM).

  • Reagent Addition: Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) to the reaction mixture at 0°C. If the substrate is sensitive to t-butylation, add a scavenger such as triisopropylsilane (TIS, 1-5 equivalents).

  • Reaction: Stir the reaction at room temperature for 30-120 minutes.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (B28343) can help remove residual TFA. The resulting TFA salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.

Visualizations

Alloc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Work-up start Start dissolve Dissolve Linker in Anhydrous DCM start->dissolve add_scavenger Add Phenylsilane dissolve->add_scavenger add_catalyst Add Pd(PPh3)4 add_scavenger->add_catalyst react Stir at RT (1-2h) add_catalyst->react monitor Monitor by LC-MS react->monitor workup Concentrate & Purify monitor->workup end End workup->end Boc_Deprotection_Troubleshooting cluster_incomplete Incomplete Reaction cluster_side_products Side Product Formation start Boc Deprotection Issue cause_acid Insufficient Acid Strength/ Concentration start->cause_acid Problem cause_time Inadequate Reaction Time start->cause_time Problem cause_tbutyl t-Butylation of Nucleophilic Residues start->cause_tbutyl Problem cause_tfa Trifluoroacetylation start->cause_tfa Problem solution_acid Increase TFA concentration or use 4M HCl/Dioxane cause_acid->solution_acid solution_time Extend reaction time and monitor by LC-MS cause_time->solution_time solution_tbutyl Add Scavengers (e.g., TIS, Water) cause_tbutyl->solution_tbutyl solution_tfa Low temperature, prompt work-up cause_tfa->solution_tfa

References

Navigating the Challenges of PROTAC Aqueous Solubility: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on enhancing the aqueous solubility of Proteolysis Targeting Chimeras (PROTACs). Addressing solubility is a critical step in the successful development of these promising therapeutics. Poor solubility can impede reliable in vitro assay results and hinder in vivo efficacy. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist researchers in overcoming these challenges.

Troubleshooting Guide: Addressing Poor PROTAC Solubility

Low aqueous solubility is a frequent hurdle in PROTAC development, often leading to compound precipitation in aqueous buffers and cell culture media. This guide provides a systematic approach to diagnosing and resolving these issues.

Initial Assessment and Problem Diagnosis

A common scenario is the precipitation of a PROTAC when diluting a concentrated DMSO stock solution into an aqueous buffer. This is typically due to the significant polarity shift, causing the hydrophobic PROTAC molecule to fall out of solution. The following workflow can help identify the root cause and guide the selection of an appropriate solubilization strategy.

start Poor PROTAC Solubility Observed (Precipitation in Aqueous Buffer) check_stock 1. Verify Stock Solution - Is the DMSO stock clear? - Is the concentration accurate? start->check_stock assess_dilution 2. Assess Dilution Method - What is the final DMSO concentration? - Is precipitation immediate? check_stock->assess_dilution solubility_strategy 3. Select Solubility Enhancement Strategy assess_dilution->solubility_strategy formulation Formulation Strategies solubility_strategy->formulation modification Chemical Modification solubility_strategy->modification implement_formulation Implement Formulation (e.g., ASD, Nanoformulation) formulation->implement_formulation implement_modification Synthesize Modified PROTAC (e.g., Alter Linker) modification->implement_modification evaluate 4. Evaluate Solubility and Activity implement_formulation->evaluate implement_modification->evaluate success Solubility and Activity Acceptable evaluate->success fail Iterate or Re-evaluate Strategy evaluate->fail If issues persist fail->solubility_strategy

A logical workflow for troubleshooting PROTAC solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why do PROTACs generally exhibit poor aqueous solubility?

PROTACs are inherently large molecules, often with a molecular weight exceeding 700 Da, placing them in the "beyond Rule of Five" (bRo5) chemical space.[1][] Their structure comprises two ligands and a linker, frequently resulting in high lipophilicity and a large, hydrophobic surface area, which are major contributors to low aqueous solubility.[3]

Q2: What are the experimental consequences of poor PROTAC solubility?

Poor solubility can lead to several experimental artifacts, including:

  • Precipitation in Assays: The compound may fall out of solution in aqueous buffers, leading to an underestimation of its potency (e.g., DC50, IC50).[4]

  • Inaccurate Quantification: Undissolved compound can result in errors when determining the true concentration in stock and working solutions.[4]

  • Low Bioavailability: In cellular and in vivo experiments, poor solubility limits the amount of PROTAC that can cross cell membranes to reach its intracellular target, thereby reducing efficacy.[4]

  • Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[4]

Q3: What are the primary approaches to enhance PROTAC solubility?

There are two main strategies to improve the aqueous solubility of PROTACs:

  • Chemical Modification: This involves altering the molecular structure of the PROTAC, primarily focusing on the linker.[3]

  • Formulation Strategies: This approach utilizes pharmaceutical excipients to improve the dissolution and solubility of the PROTAC without changing its chemical structure.[5]

The following diagram illustrates the relationship between these strategies:

cluster_modification Chemical Modification cluster_formulation Formulation Strategies center Strategies to Enhance PROTAC Aqueous Solubility linker_mod Linker Modification center->linker_mod e3_ligand_mod E3 Ligase Ligand Optimization center->e3_ligand_mod asd Amorphous Solid Dispersions (ASDs) center->asd nano Nanoformulations (e.g., polymeric nanoparticles) center->nano co_solvents Co-solvents (e.g., PEG300, Tween-80) center->co_solvents liposomes Liposomes center->liposomes add_ionizable Incorporate Ionizable Groups (e.g., piperazine (B1678402), piperidine) linker_mod->add_ionizable hydrophilic_linker Use Hydrophilic Linkers (e.g., PEG chains) linker_mod->hydrophilic_linker

Key strategies for improving the aqueous solubility of PROTACs.

Q4: How does linker composition affect PROTAC solubility?

The linker plays a crucial role in determining the physicochemical properties of a PROTAC.[6]

  • Hydrophilic Linkers: Incorporating polar functional groups like polyethylene (B3416737) glycol (PEG) chains can improve aqueous solubility.[7][8]

  • Ionizable Groups: Replacing linear alkyl linkers with saturated nitrogen heterocycles such as piperazine or piperidine (B6355638) can introduce ionizable basic centers, which increases polarity and can significantly enhance solubility.[1][9]

  • Rigid vs. Flexible Linkers: While flexible linkers like alkyl chains are common, more rigid linkers containing cycloalkane or triazole moieties can also influence solubility and conformational flexibility.[8]

Q5: What are amorphous solid dispersions (ASDs) and how do they improve solubility?

Amorphous solid dispersions (ASDs) are a formulation strategy where the poorly soluble PROTAC is dispersed in a polymer matrix in an amorphous state.[10] The amorphous form of a drug has a higher energy state than its crystalline form, leading to increased apparent solubility and the potential to create a supersaturated solution in vivo.[11] Common polymers used for ASDs include hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS), Soluplus®, and Eudragit®.[1]

Quantitative Data on PROTAC Solubility Enhancement

The following table summarizes representative data on the solubility of different PROTACs and the improvements achieved through formulation strategies.

CompoundDescriptionFormulationMediumSolubility (µg/mL)Reference
AZ1 Cereblon-recruiting PROTACAmorphous SolidFasted State Simulated Intestinal Fluid (FaSSIF)48.4 ± 2.6[10]
AZ2 Cereblon-recruiting PROTAC (linker variant)Amorphous SolidFaSSIF28.1 ± 5.2[10]
AZ3 Cereblon-recruiting PROTAC (linker variant)Amorphous SolidFaSSIF34.5 ± 7.7[10]
AZ4 Cereblon-recruiting PROTAC (linker variant)Amorphous SolidFaSSIF17.3 ± 1.6[10]
KT-474 IRAK4 DegraderIn vivo formulation (DMSO/PEG300/Tween-80/Saline)-≥ 2.5 mg/mL[11]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol describes a common laboratory method for preparing an ASD to enhance PROTAC solubility.

Materials:

  • PROTAC of interest

  • Polymer (e.g., HPMCAS, Soluplus®, PVP)

  • Volatile organic solvent (e.g., Dichloromethane, Acetone, Methanol)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Accurately weigh the PROTAC and the chosen polymer (e.g., at a 1:9 drug-to-polymer ratio) and dissolve them in a minimal amount of the selected organic solvent in a round-bottom flask. Ensure complete dissolution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator and remove the solvent under reduced pressure. The bath temperature should be kept as low as possible to minimize thermal degradation.

  • Drying: Once the bulk of the solvent is removed, transfer the resulting solid film to a vacuum oven and dry overnight at a moderate temperature (e.g., 40°C) to remove any residual solvent.

  • Milling: Scrape the dried ASD from the flask and gently grind it to a fine powder using a mortar and pestle.

  • Characterization (Recommended): Analyze the ASD using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state of the PROTAC.

Protocol 2: Kinetic Solubility Assay

This assay is used to determine the concentration at which a compound precipitates from an aqueous buffer when added from a DMSO stock solution.

Materials:

  • PROTAC of interest

  • Anhydrous DMSO

  • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • 96-well plates (DMSO and clear assay plates)

  • Plate shaker

  • Plate reader capable of measuring turbidity or a method for quantifying the soluble compound (e.g., HPLC-UV)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.[4]

  • Serial Dilution: Create a serial dilution of the stock solution in a 96-well DMSO plate.[4]

  • Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to a clear 96-well plate containing the aqueous assay buffer. The final DMSO concentration should be kept low (typically ≤1%).[4]

  • Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C or 37°C).[4]

  • Measurement: Determine the solubility by measuring the turbidity of the solutions using a plate reader. Alternatively, centrifuge the plate to pellet the precipitate and quantify the concentration of the PROTAC remaining in the supernatant using HPLC-UV.

PROTAC Mechanism of Action and the Ubiquitin-Proteasome System

Understanding the mechanism of action of PROTACs is fundamental to appreciating their design and the importance of their physicochemical properties. PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).

cluster_ubiquitination Ubiquitination Cascade cluster_protac_action PROTAC-mediated Degradation E1 E1 (Ubiquitin-activating enzyme) E2 E2 (Ubiquitin-conjugating enzyme) E1->E2 Ub transfer Ternary Ternary Complex (POI-PROTAC-E3) E2->Ternary Ub transfer to POI Ub Ubiquitin (Ub) Ub->E1 ATP ATP ATP->E1 PROTAC PROTAC PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Proteasome 26S Proteasome Ternary->Proteasome Poly-ubiquitinated POI Degradation Degraded POI (Peptides) Proteasome->Degradation Recycling PROTAC and Ubiquitin Recycled Proteasome->Recycling

The PROTAC mechanism of action within the Ubiquitin-Proteasome System.

This pathway illustrates how a PROTAC brings a target protein of interest (POI) into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[12] For this process to be efficient, the PROTAC must have sufficient solubility to be present at the required concentration within the cell.

References

Technical Support Center: Overcoming Steric Hindrance in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in Proteolysis Targeting Chimera (PROTAC) design.

Troubleshooting Guides

This section offers step-by-step guidance to diagnose and resolve specific experimental issues arising from potential steric clashes in the PROTAC-induced ternary complex.

Q1: My PROTAC shows good binary binding to the target protein and E3 ligase but results in poor degradation. How can I troubleshoot potential steric hindrance in the ternary complex?

A1: This is a common challenge in PROTAC development, often pointing to suboptimal ternary complex formation.[1] An effective troubleshooting workflow involves systematically evaluating ternary complex formation and identifying steric impediments.

Experimental Workflow for Diagnosing Poor Degradation:

G cluster_0 Initial Observation cluster_1 Binary Binding Confirmation cluster_2 Ternary Complex Analysis cluster_3 Hypothesis & Action A Poor or No Target Degradation B Confirm Binary Binding (Target-PROTAC & E3-PROTAC) (e.g., SPR, ITC, FP) A->B C Assess Ternary Complex Formation (e.g., Co-IP, SPR, AlphaLISA) B->C Binary Binding Confirmed D Ternary Complex Formed? C->D E No/Weak Ternary Complex D->E No F Stable Ternary Complex Formed D->F Yes G Hypothesis: Steric Hindrance Action: Linker Optimization - Vary Length & Composition - Change Attachment Points E->G H Hypothesis: Non-productive Complex Action: Structural Biology (X-ray, Cryo-EM) & Computational Modeling F->H I Hypothesis: Issue is Downstream (Ubiquitination, Proteasome) Action: Ubiquitination Assays, Proteasome Inhibition Control F->I

Caption: Troubleshooting workflow for poor PROTAC efficacy. (Max Width: 760px)

Detailed Experimental Protocols:

  • Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation:

    • Cell Treatment: Treat cells with your PROTAC at its optimal concentration and a vehicle control for a short duration (e.g., 1-4 hours).[2]

    • Lysis: Lyse the cells in a non-denaturing IP lysis buffer containing protease inhibitors to preserve protein-protein interactions.[2]

    • Immunoprecipitation: Incubate the cell lysate with an antibody specific to the target protein or the E3 ligase.[1]

    • Pull-down: Use protein A/G beads to capture the antibody-protein complexes.[1]

    • Washing: Wash the beads to remove non-specifically bound proteins.[2]

    • Elution and Detection: Elute the bound proteins and analyze for the presence of all three components (Target, PROTAC-bound E3 ligase) via Western blotting.[1]

  • Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics:

    • Immobilization: Immobilize the purified target protein or E3 ligase onto the sensor chip.

    • Binary Interaction: Inject the PROTAC to measure its binding to the immobilized protein.

    • Ternary Interaction: Inject the second protein (E3 ligase or target) to observe its binding to the PROTAC-protein complex.

    • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants for the ternary complex, which can reveal instability caused by steric hindrance.

Q2: How can I systematically optimize the PROTAC linker to overcome steric hindrance?

A2: Linker optimization is a critical step to alleviate steric clashes.[3][4] This is often an iterative process of designing, synthesizing, and testing a library of PROTACs with varied linker properties.

PROTAC Linker Optimization Cycle:

G A Initial PROTAC Design (Known Warhead & E3 Ligand) B Synthesize Linker Library - Vary Length (e.g., PEG, alkyl chains) - Vary Rigidity (e.g., alkynes, phenyl rings) - Vary Attachment Points A->B C In Vitro & Cellular Testing - Ternary Complex Assays - Degradation Assays (DC50, Dmax) B->C D Analyze Structure-Activity Relationship (SAR) C->D D->B Iterate/Refine Design E Optimized PROTAC D->E Optimal Candidate Identified

Caption: The iterative cycle of PROTAC linker optimization. (Max Width: 760px)

Key Linker Parameters to Modify:

  • Length: A linker that is too short can cause direct steric clashes between the target and E3 ligase.[5] Conversely, an overly long linker can lead to an unstable, entropically unfavorable ternary complex.[5] A systematic variation of linker length, often using polyethylene (B3416737) glycol (PEG) or alkyl chains, is a common starting point.[6]

  • Composition and Rigidity: The flexibility of the linker is crucial. While flexible linkers can allow the complex to adopt a productive conformation, rigid linkers (e.g., containing phenyl rings or alkynes) can reduce the entropic penalty of complex formation if the correct orientation is achieved.[5][6] However, increased rigidity can also lock the PROTAC in a non-productive conformation.[6]

  • Attachment Points: Changing the vector on the warhead or E3 ligase ligand where the linker is attached can fundamentally alter the relative orientation of the recruited proteins, potentially revealing a more favorable geometry for ternary complex formation.[7]

Frequently Asked Questions (FAQs)

Q1: What are the common signs of steric hindrance in PROTAC activity?

A1: Common indicators include:

  • A "U-shaped" dose-response curve (the "hook effect"), where degradation efficiency decreases at high PROTAC concentrations. This suggests that binary complexes are forming in favor of the productive ternary complex.[3][8]

  • Poor degradation (high DC50, low Dmax) despite strong binary binding affinities of the PROTAC to both the target protein and the E3 ligase.[4]

  • A significant drop in binding affinity for one protein when the PROTAC is pre-bound to the other protein, which can be measured using biophysical assays like SPR.[3]

  • Negative cooperativity (α < 1), indicating that the formation of the ternary complex is energetically unfavorable.

Q2: How does the choice of E3 ligase and its ligand affect steric hindrance?

A2: The choice of E3 ligase (e.g., Cereblon, VHL, IAPs) and its corresponding ligand is a critical factor. Each E3 ligase has a unique surface topology and size. The ligand for the E3 ligase also has a specific binding pocket and exit vector for linker attachment. If initial designs with one E3 ligase fail, switching to a different ligase can sometimes resolve steric issues and lead to a productive PROTAC.

Q3: Can computational modeling predict and help mitigate steric hindrance in PROTAC design?

A3: Yes, computational modeling is increasingly used to rationalize PROTAC design and predict ternary complex structures.

  • Protein-protein docking can predict favorable binding modes between the target protein and the E3 ligase.

  • Molecular dynamics simulations can assess the stability and conformational flexibility of the PROTAC-induced ternary complex.

  • These models can help visualize potential steric clashes and guide the rational design of linkers with optimal length, rigidity, and attachment points before synthesis, thereby reducing the need for extensive empirical screening.[3]

Q4: What is the role of cooperativity in overcoming steric hindrance?

A4: Cooperativity (α) is a measure of how the binding of the first protein to the PROTAC affects the binding of the second protein.

  • Positive Cooperativity (α > 1): The formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex. This is often due to favorable protein-protein interactions at the interface.

  • Negative Cooperativity (α < 1): The binding of the first protein hinders the binding of the second, often due to steric clashes or conformational changes.

  • Non-cooperative (α = 1): The binding events are independent.

While positive cooperativity is often desirable and can lead to highly potent degraders, it is not strictly required.[4] Potent degradation can still be achieved in non-cooperative or even negatively cooperative systems if steric clashes are minimized and a productive ternary complex can still form, albeit at higher PROTAC concentrations.[3][4]

Ternary Complex Formation and Cooperativity:

G POI Target (POI) POI_PROTAC POI-PROTAC (Binary Complex) POI->POI_PROTAC Ternary POI-PROTAC-E3 (Ternary Complex) POI->Ternary PROTAC PROTAC PROTAC->POI_PROTAC E3_PROTAC E3-PROTAC (Binary Complex) PROTAC->E3_PROTAC E3 E3 Ligase E3->E3_PROTAC E3->Ternary α > 1 (Positive Cooperativity) α < 1 (Negative Cooperativity) POI_PROTAC->Ternary E3_PROTAC->Ternary Degradation Ubiquitination & Degradation Ternary->Degradation Productive inv1 inv2

Caption: The role of cooperativity in ternary complex formation. (Max Width: 760px)

Data Presentation

The following tables summarize quantitative data from various studies, illustrating the impact of linker modifications on PROTAC performance.

Table 1: Impact of Linker Length on BTK PROTAC Efficacy [3]

PROTAC CompoundLinker (PEG units)BTK Binding KD (nM)CRBN Binding KD (µM)Cooperativity (α)Cellular BTK Degradation DC50 (nM)
1 2>1000>10< 1 (Negative)>1000
4 52504.5< 1 (Negative)220
6 71403.6~ 1 (Non-cooperative)13
10 11702.5~ 1 (Non-cooperative)5.9
11 12702.5~ 1 (Non-cooperative)8.1

This data demonstrates that for this BTK PROTAC series, shorter linkers impaired binary binding and showed negative cooperativity, leading to poor degradation. Longer linkers restored binary binding affinities and, despite being non-cooperative, effectively alleviated steric clashes to allow for potent degradation.[3]

Table 2: Linker Optimization for a PI3K/mTOR Dual-Targeting PROTAC

PROTAC CompoundLinker TypePI3Kα Degradation DC50 (nM)mTOR Degradation DC50 (nM)
GP256 Rigid1025115.8
GP257 Rigid1004120.3
GP262 Flexible (PEG)227.445.4
GP263 Flexible (Alkyl)256.355.6

This study highlights that for this particular scaffold, flexible PEG and alkyl linkers were more effective at promoting the degradation of both PI3K and mTOR compared to more rigid linkers, likely by facilitating more effective ternary complex formation.

References

Technical Support Center: OMs-PEG2-NHAlloc-PEG2-Boc Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of OMs-PEG2-NHAlloc-PEG2-Boc. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the reaction yield of this versatile PROTAC linker.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic route involves the mesylation of the terminal hydroxyl group of a precursor molecule, Boc-PEG2-NHAlloc-PEG2-OH. This reaction converts the alcohol into a good leaving group (mesylate), making it ready for subsequent nucleophilic substitution reactions in PROTAC synthesis.

Q2: What are the most critical factors affecting the yield of the mesylation reaction?

A2: The key factors influencing the yield include the purity of the starting material (Boc-PEG2-NHAlloc-PEG2-OH), the choice and purity of the mesylating agent and base, strict anhydrous reaction conditions, and the reaction temperature.

Q3: Why are anhydrous conditions so important for this reaction?

A3: Methanesulfonyl chloride (MsCl) and methanesulfonic anhydride (B1165640) are highly reactive towards water. Any moisture present in the reaction will consume the mesylating agent, leading to lower yields and the formation of methanesulfonic acid as a byproduct, which can complicate the reaction and purification.

Q4: Can the Boc or Alloc protecting groups be cleaved under mesylation conditions?

A4: The Boc group is generally stable to the basic conditions used for mesylation but is sensitive to acid.[1] The Alloc group is also stable under these conditions but can be cleaved by certain transition metal catalysts (like palladium) which are not typically used in this step.[2] Therefore, cleavage of these protecting groups during mesylation is unlikely if the recommended protocol is followed.

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields in the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Mesylating Agent: Methanesulfonyl chloride (MsCl) or methanesulfonic anhydride can degrade upon exposure to moisture.- Use a fresh bottle of the mesylating agent. - Ensure proper storage in a desiccator.
2. Presence of Water: Moisture in the solvent, starting material, or glassware will consume the mesylating agent.- Use anhydrous solvents (e.g., dry dichloromethane (B109758) - DCM). - Dry the starting alcohol (Boc-PEG2-NHAlloc-PEG2-OH) under high vacuum before the reaction. - Flame-dry all glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Inappropriate Base: The choice and amount of base are crucial. An insufficient amount of base will not effectively scavenge the HCl generated during the reaction with MsCl.- Use a non-nucleophilic amine base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). - Use at least 1.5 equivalents of the base relative to the alcohol.[3]
Formation of Multiple Products (Observed by TLC/LC-MS) 1. Alkyl Chloride Formation: A common side product when using methanesulfonyl chloride is the corresponding alkyl chloride, formed via nucleophilic attack of the chloride ion.[4]- Use methanesulfonic anhydride instead of methanesulfonyl chloride, as it does not generate chloride ions. - Maintain a low reaction temperature (0 °C) to minimize this side reaction.[3]
2. Degradation of Starting Material or Product: The PEG chain can be susceptible to degradation under harsh conditions.- Avoid excessive heating. Perform the reaction at 0 °C and allow it to slowly warm to room temperature if necessary.[3] - Minimize reaction time; monitor the reaction progress closely by TLC or LC-MS.
Difficult Purification 1. Emulsion during Aqueous Workup: The amphipathic nature of PEGylated compounds can lead to the formation of emulsions during extraction.- Use brine (saturated NaCl solution) to wash the organic layer, which can help break emulsions. - Consider a back-extraction of the aqueous layer with the organic solvent to recover any dissolved product.[5]
2. Co-elution of Product and Byproducts: The polarity of the desired product and some byproducts might be very similar, making chromatographic separation challenging.- Utilize a different stationary phase for column chromatography (e.g., if using silica (B1680970) gel, consider alumina (B75360) or a reverse-phase C18 column). - Employ a gradient elution with a solvent system that provides better separation.

Experimental Protocols

Protocol 1: Mesylation of Boc-PEG2-NHAlloc-PEG2-OH

This protocol provides a general method for the conversion of the terminal alcohol to a mesylate.

Materials:

  • Boc-PEG2-NHAlloc-PEG2-OH

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Methanesulfonyl Chloride (MsCl)

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve Boc-PEG2-NHAlloc-PEG2-OH (1 equivalent) in anhydrous DCM (10 volumes) in a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equivalents) dropwise to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS (typically complete within 2-4 hours).

  • Once the reaction is complete, quench by adding cold deionized water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with cold 0.1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Pathway

G cluster_reactants Reactants cluster_product Product Reactant Boc-PEG2-NHAlloc-PEG2-OH Product This compound Reactant->Product Mesylation in DCM, 0°C Reagent MsCl, TEA

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Reagents Check Reagent Quality (MsCl, Base, Solvent) Start->Check_Reagents Check_Conditions Verify Anhydrous Conditions Start->Check_Conditions Check_Stoichiometry Confirm Stoichiometry Start->Check_Stoichiometry Analyze_Side_Products Analyze Crude Mixture for Side Products (TLC, LC-MS) Check_Reagents->Analyze_Side_Products Check_Conditions->Analyze_Side_Products Check_Stoichiometry->Analyze_Side_Products Optimize_Temp Optimize Reaction Temperature Analyze_Side_Products->Optimize_Temp If incomplete reaction or side products Optimize_Purification Optimize Purification Method Analyze_Side_Products->Optimize_Purification If purification is the issue Success Improved Yield Optimize_Temp->Success Optimize_Purification->Success

Caption: A logical workflow for troubleshooting low reaction yield.

References

Validation & Comparative

A Researcher's Guide to Validating Ternary Complex Formation with OMs-PEG2-NHAlloc-PEG2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful formation of a stable ternary complex is a critical determinant of efficacy for Proteolysis-Targeting Chimeras (PROTACs). This guide provides a comparative framework for validating ternary complex formation, with a focus on PROTACs synthesized using the linker OMs-PEG2-NHAlloc-PEG2-Boc. We will explore the experimental validation of these complexes, comparing different analytical techniques and linker strategies, supported by experimental data and detailed protocols.

The core function of a PROTAC is to induce proximity between a target Protein of Interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI. This mechanism is initiated by the formation of a POI-PROTAC-E3 ligase ternary complex. The stability and kinetics of this complex are paramount to the efficacy of the PROTAC. This compound is a bifunctional linker designed for the synthesis of PROTACs, notably used in the creation of SMARCA2/4 degraders. The validation of ternary complex formation is therefore a crucial step in the development of PROTACs utilizing this linker.

Comparative Analysis of PROTAC Linker Performance in Ternary Complex Formation

The choice of linker in a PROTAC molecule significantly influences the stability and formation kinetics of the ternary complex. Different linker compositions, lengths, and rigidities can alter the spatial arrangement of the POI and E3 ligase, thereby affecting the efficiency of ubiquitination.

PROTACTarget ProteinE3 LigaseLinker TypeKd (PROTAC to POI)Kd (PROTAC to E3 Ligase)Ternary Complex KdCooperativity (α)Reference
PROTAC 1SMARCA2BDVHLNot SpecifiedNot ReportedNot ReportedNot Reported>1[1]
PROTAC 2SMARCA2BDVHLNot SpecifiedNot ReportedNot ReportedNot Reported>1 (Improved vs PROTAC 1)[1]
ACBI1SMARCA2BDVHLNot SpecifiedNot ReportedNot ReportedNot Reported>1 (More potent than PROTAC 2)[1]
AU-15330SMARCA2/4VHLNot SpecifiedNot ReportedNot ReportedNot ReportedNot Reported[2]
AU-24118SMARCA2/4CRBNNot SpecifiedNot ReportedNot ReportedNot ReportedNot Reported[2]

Note: Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates stronger binding. Cooperativity (α) is the factor by which the binding of the first protein to the PROTAC enhances the binding of the second protein. An α value greater than 1 indicates positive cooperativity, which is desirable for potent PROTACs.[3]

Visualizing the PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation, highlighting the central role of the ternary complex.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds PROTAC PROTAC PROTAC->Ternary Mediates Ternary->POI Ternary->E3 Ternary->PROTAC Release Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recruitment Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation SPR_Workflow cluster_prep Preparation cluster_run SPR Analysis cluster_analysis Data Analysis Immobilize Immobilize E3 Ligase on Sensor Chip Binary_Binding Binary Interaction: Inject PROTAC over E3 Immobilize->Binary_Binding Prepare_Analyte Prepare PROTAC and Target Protein Solutions Prepare_Analyte->Binary_Binding Ternary_Binding Ternary Interaction: Inject PROTAC + POI over E3 Prepare_Analyte->Ternary_Binding Binary_Binding->Ternary_Binding Fit_Data Fit Sensorgrams to Binding Models Ternary_Binding->Fit_Data Calculate_Params Determine Kd, kon, koff for Binary and Ternary Complexes Fit_Data->Calculate_Params Calculate_Alpha Calculate Cooperativity (α) Calculate_Params->Calculate_Alpha NanoBRET_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Detection cluster_analysis Data Analysis Transfect Co-transfect Cells with NanoLuc-POI and HaloTag-E3 Plasmids Seed_Cells Seed Transfected Cells in Assay Plate Transfect->Seed_Cells Add_PROTAC Add Serial Dilutions of PROTAC Seed_Cells->Add_PROTAC Add_Reagents Add HaloTag Ligand and NanoLuc Substrate Add_PROTAC->Add_Reagents Measure_Signals Measure Donor (460 nm) and Acceptor (618 nm) Emission Add_Reagents->Measure_Signals Calculate_Ratio Calculate NanoBRET Ratio Measure_Signals->Calculate_Ratio Generate_Curve Plot Ratio vs. PROTAC Concentration Calculate_Ratio->Generate_Curve

References

A Head-to-Head Battle of PROTAC Linkers: OMs-PEG2-NHAlloc-PEG2-Boc vs. Alkyl Chains in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant in the design of potent and effective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of a specific polyethylene (B3416737) glycol (PEG)-based linker, OMs-PEG2-NHAlloc-PEG2-Boc, and traditional alkyl chain linkers, supported by experimental data and detailed methodologies to inform rational PROTAC design.

The linker in a PROTAC molecule, though often considered a simple spacer, plays a pivotal role in dictating the efficacy, selectivity, and physicochemical properties of the final molecule.[1] It connects the target protein-binding ligand to the E3 ligase-recruiting ligand, and its length, flexibility, and composition are crucial for the formation of a stable and productive ternary complex, which is a prerequisite for target protein ubiquitination and subsequent degradation.[2] This guide delves into a comparative analysis of a sophisticated, bifunctional PEG-based linker, this compound, and the more conventional alkyl chain linkers.

The Contenders: A Physicochemical Overview

This compound represents a class of hydrophilic and flexible linkers. The presence of ethylene (B1197577) glycol units enhances aqueous solubility, a common challenge in PROTAC development.[3] The allocamido (NHAlloc) and Boc-protected amine functionalities offer orthogonal handles for the sequential attachment of the target- and E3 ligase-binding moieties, providing synthetic versatility. The mesylate (OMs) group serves as a reactive handle for conjugation.

Alkyl chain linkers , in contrast, are hydrophobic and provide a high degree of conformational flexibility.[4] Their simplicity makes them synthetically accessible. The lipophilic nature of alkyl chains can enhance cell permeability, a desirable attribute for intracellular drug targets.[2] However, this hydrophobicity can also lead to poor aqueous solubility and an increased risk of non-specific binding.[4]

A summary of the key physicochemical properties is presented in Table 1.

PropertyThis compound (PEG-based)Alkyl Chain Linkers
Solubility Generally high aqueous solubility.[3]Generally low aqueous solubility, high lipid solubility.[4]
Flexibility High, due to rotatable bonds in the PEG chain.[2]High, due to free rotation around C-C bonds.[4]
Cell Permeability Can be lower due to hydrophilicity, but the flexible nature may allow for conformations that facilitate membrane crossing.Generally higher due to hydrophobicity.[2]
Synthesis More complex, often requiring multiple steps and protecting groups.Relatively straightforward and synthetically accessible.[4]
Metabolic Stability PEG chains can be susceptible to metabolism.[2]Generally considered more metabolically stable.

Performance in Action: A Comparative Analysis

Table 2 presents a comparative summary of the performance of a representative PEG-based SMARCA2 degrader and a hypothetical alkyl-based counterpart, based on data synthesized from multiple studies.

Performance MetricRepresentative PEG-based SMARCA2 PROTACRepresentative Alkyl-based SMARCA2 PROTAC
Target Protein SMARCA2SMARCA2
E3 Ligase Ligand VHL or CRBNVHL or CRBN
Degradation Potency (DC50) Low nanomolar rangeNanomolar to micromolar range
Maximal Degradation (Dmax) >90%Variable, can be lower than PEG-based counterparts
Ternary Complex Formation Can exhibit high cooperativity.Cooperativity is highly dependent on linker length and geometry.
Cellular Activity Potent inhibition of cell proliferation in SMARCA4-deficient cancer cells.Can exhibit potent cellular activity, but may be limited by solubility.

Visualizing the Process: Pathways and Workflows

To better understand the mechanisms and experimental procedures discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex PolyUb_POI Polyubiquitinated POI POI->PolyUb_POI E3 E3 Ubiquitin Ligase E3->Ternary_Complex E3->PolyUb_POI polyubiquitination Ternary_Complex->E3 catalytic transfer Ub Ubiquitin Ub->E3 Proteasome 26S Proteasome PolyUb_POI->Proteasome Proteasome->PROTAC recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC Mechanism of Action.

Western_Blot_Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (anti-Target, anti-Loading Control) F->G H 8. Secondary Antibody Incubation G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis (Densitometry) I->J

Western Blot Experimental Workflow.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Western Blotting for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., MV-4-11 for SMARCA2) at a density that allows for 70-80% confluency on the day of treatment.

    • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 18 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 20-30 minutes, followed by centrifugation to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against the target protein (e.g., anti-SMARCA2) and a loading control (e.g., anti-GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Ternary Complex Formation Assays

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

  • Sample Preparation:

    • Purify the target protein (e.g., SMARCA2 bromodomain) and the E3 ligase complex (e.g., VCB complex for VHL).

    • Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.

  • ITC Experiment:

    • To determine the binary binding affinity of the PROTAC to the E3 ligase, titrate the PROTAC into the E3 ligase solution in the ITC cell.

    • To assess ternary complex formation, pre-saturate the E3 ligase with the target protein and then titrate the PROTAC into this complex solution.

  • Data Analysis:

    • Analyze the titration data using a suitable binding model to determine the thermodynamic parameters.

    • The cooperativity factor (α) can be calculated as the ratio of the binary binding affinity to the ternary binding affinity.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at a sensor surface to monitor biomolecular interactions in real-time, providing kinetic data (association and dissociation rates) and affinity constants.

  • Immobilization:

    • Immobilize the E3 ligase (e.g., biotinylated VCB complex) onto a streptavidin-coated sensor chip.

  • Binding Analysis:

    • For binary interaction, flow different concentrations of the PROTAC over the immobilized E3 ligase.

    • For ternary complex analysis, inject a mixture of the PROTAC and the target protein at various concentrations over the E3 ligase surface.

  • Data Analysis:

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic and affinity constants for both binary and ternary complex formation.

    • Calculate the cooperativity factor from the binding affinities.

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

  • Cell Treatment:

    • Treat cells with the PROTAC of interest, a vehicle control, and a proteasome inhibitor (e.g., MG132) as a positive control for ubiquitination.

  • Immunoprecipitation:

    • Lyse the cells and immunoprecipitate the target protein using a specific antibody.

  • Western Blotting:

    • Elute the immunoprecipitated protein and analyze by Western blotting using an anti-ubiquitin antibody. An increase in the ubiquitinated protein smear in the presence of the PROTAC indicates successful target ubiquitination.

Conclusion

The choice between a PEG-based linker like this compound and a traditional alkyl chain linker is a nuanced decision that depends on the specific goals of the PROTAC design. PEG linkers offer advantages in terms of solubility and synthetic flexibility, which can be crucial for developing PROTACs with favorable drug-like properties. Alkyl linkers, while simpler, can provide enhanced cell permeability.

The optimal linker is highly dependent on the specific target protein and E3 ligase pair.[4] A systematic evaluation of a library of linkers with varying compositions and lengths is often necessary to identify the PROTAC with the best overall profile of potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a robust framework for conducting such evaluations. As the field of targeted protein degradation continues to evolve, a deeper understanding of the structure-activity relationships of PROTAC linkers will be instrumental in the development of next-generation therapeutics.

References

Flexible vs. Rigid Linkers: A Comparative Guide for Targeted Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of linker molecules is a critical determinant in the efficacy of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The choice between a flexible or a rigid linker can profoundly impact a drug's stability, cellular permeability, and its ability to facilitate the desired biological action. This guide provides an objective comparison of flexible and rigid linkers, supported by experimental data, to inform rational drug design.

The linker in a bifunctional molecule, such as a PROTAC, is not merely a spacer but an active component that influences the formation of the crucial ternary complex between the target protein and the E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination and subsequent degradation of the target protein.[1] Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, ultimately compromising the drug's efficacy.[1]

At a Glance: Flexible vs. Rigid Linkers

FeatureFlexible Linkers (e.g., PEG, Alkyl Chains)Rigid Linkers (e.g., Piperazine (B1678402), Aromatic Rings)
Structure Linear, high degree of conformational freedom.[2]Contain cyclic or unsaturated structures, conformationally constrained.[2]
Advantages - Synthetically accessible and easy to modify length.[3] - Can improve solubility (especially PEG linkers).[2] - Conformational freedom can facilitate ternary complex formation.[4]- Can pre-organize the molecule into a bioactive conformation, potentially increasing potency.[2] - May enhance metabolic stability and improve pharmacokinetic properties.[2] - Can provide specific interactions to stabilize the ternary complex.[3]
Disadvantages - High flexibility can lead to an entropic penalty upon binding. - Alkyl chains can be hydrophobic, impacting solubility.[2] - May be more susceptible to metabolism.[5]- Synthetic routes can be more complex. - Lack of flexibility may prevent the formation of a productive ternary complex if the geometry is not optimal.[5]

Quantitative Performance Comparison: The Case of BRD4 Degradation

Bromodomain-containing protein 4 (BRD4) is a well-studied target for PROTAC-mediated degradation. Several PROTACs targeting BRD4 have been developed, employing different linkers and E3 ligase recruiters, which allows for a comparative analysis of linker effects.

PROTACE3 Ligase RecruitedLinker TypeTarget Cell LineDC50DmaxReference
ARV-825 CRBNFlexible (PEG-based)Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46< 1 nM, 0.57 nM, 1 nM, 1 nMNot Reported[6]
MZ1 VHLMore Rigid (contains piperidine (B6355638) and aromatic elements)H661, H8388 nM, 23 nMComplete at 100 nM[6]
dBET1 CRBNFlexible (PEG-based)Neuroblastoma cellsPotent degradationNot Reported[7]

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency. Dmax: The maximum percentage of target protein degradation achieved.

It is important to note that while ARV-825 and dBET1, which utilize flexible PEG linkers, show very high potency with DC50 values in the sub-nanomolar to low nanomolar range, MZ1, which has more rigid structural elements in its linker, is also a potent degrader.[6][7] However, a direct comparison of the linkers' impact is confounded by the fact that ARV-825/dBET1 and MZ1 recruit different E3 ligases (CRBN vs. VHL).[6][7] This highlights a critical aspect of PROTAC design: the optimal linker is dependent on the specific target protein and E3 ligase pair.[2]

Impact on Pharmacokinetics and Cell Permeability

The physicochemical properties of the linker significantly influence a PROTAC's pharmacokinetic (PK) profile and its ability to cross cell membranes.

PROTACLinker TypeCmax (mice)T1/2 (mice)Cell Permeability (Caco-2)Reference
ARV-771 Flexible (PEG-based)1.73 µM (10 mg/kg SC)Not ReportedNot Reported[8]
MZ1 More Rigid2,070 nM (5 mg/kg SC)2.95 hNot Reported[8]
dBET1 Flexible (PEG-based)392 nM (50 mg/kg IP)6.69 h (terminal)Not Reported[8]

Generally, PROTACs with higher molecular weight and polarity, often associated with flexible PEG linkers, may exhibit lower passive permeability.[9] However, the flexibility of PEG linkers can allow the molecule to adopt a conformation that shields its polar surface area, potentially improving membrane transit.[10] Rigid linkers, such as those containing piperazine moieties, can be designed to improve water solubility and cell permeability.[3]

Experimental Protocols

Western Blotting for Protein Degradation

This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.

a. Cell Treatment and Lysis:

  • Plate cells at a suitable density and allow them to adhere overnight.

  • Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Incubate the lysate on ice for 30 minutes, then centrifuge to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

b. Protein Quantification and Electrophoresis:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

c. Immunoblotting:

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

Caco-2 Permeability Assay

This assay is used to predict the intestinal absorption of a compound by measuring its transport across a monolayer of Caco-2 cells, which differentiate into a model of the intestinal epithelium.

a. Cell Culture:

  • Seed Caco-2 cells on a semipermeable membrane in a Transwell™ plate system.

  • Culture the cells for 18-22 days to allow for the formation of a confluent, polarized monolayer.

b. Permeability Measurement:

  • On the day of the experiment, wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

  • To measure apical to basolateral (A-B) permeability, add the test compound to the apical chamber and fresh transport buffer to the basolateral chamber.

  • To measure basolateral to apical (B-A) permeability, add the test compound to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubate the plates for a defined period (e.g., 2 hours) at 37°C with gentle shaking.

  • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Analyze the concentration of the compound in the samples using LC-MS/MS.

c. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

  • The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for active efflux transporters. An efflux ratio greater than 2 suggests active efflux.[11]

Visualizations

Signaling Pathway: PROTAC-Mediated BRD4 Degradation```dot

PROTAC_BRD4_Degradation BRD4 BRD4 Degraded_BRD4 Degraded_BRD4

Caption: A typical experimental workflow for comparing the performance of flexible and rigid linkers.

Logical Relationship: Linker Properties and PROTAC Performance

Linker_Properties_Performance cluster_properties Physicochemical Properties cluster_biological Biological Performance Linker_Type Linker Type (Flexible vs. Rigid) Flexibility Conformational Flexibility Linker_Type->Flexibility Solubility Solubility Linker_Type->Solubility Permeability Cell Permeability Linker_Type->Permeability Stability Metabolic Stability Linker_Type->Stability Ternary_Complex Ternary Complex Formation & Stability Flexibility->Ternary_Complex Pharmacokinetics Pharmacokinetics (PK) Solubility->Pharmacokinetics Permeability->Pharmacokinetics Stability->Pharmacokinetics Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation_Efficacy InVivo_Efficacy In Vivo Efficacy Degradation_Efficacy->InVivo_Efficacy Pharmacokinetics->InVivo_Efficacy

Caption: The relationship between linker type, physicochemical properties, and biological performance.

References

Navigating the PROTAC Linker Landscape: A Comparative Guide to Alternatives for OMs-PEG2-NHAlloc-PEG2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its success. While PEG-based linkers like OMs-PEG2-NHAlloc-PEG2-Boc are widely utilized for their favorable solubility and synthetic accessibility, a growing body of evidence highlights the potential of alternative linker chemistries to enhance degradation efficiency, cell permeability, and overall performance. This guide provides an objective comparison of various PROTAC linker classes, supported by experimental data, to inform the rational design of next-generation protein degraders.

The linker in a PROTAC molecule is far more than a simple tether; it actively influences the formation and stability of the crucial ternary complex between the target protein and the E3 ligase.[1][2] The linker's length, rigidity, and chemical composition dictate the spatial arrangement of the two proteins, which is paramount for efficient ubiquitination and subsequent proteasomal degradation.[2] Consequently, the exploration of linkers beyond the conventional PEG chains has become a key strategy in optimizing PROTAC efficacy.

A Comparative Analysis of PROTAC Linker Classes

PROTAC linkers can be broadly categorized into flexible, rigid, and "clickable" moieties. Each class presents a unique set of advantages and disadvantages that must be weighed in the context of the specific target protein and E3 ligase pair.

Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains

Alkyl and PEG chains are the most prevalent linker types in PROTAC design, primarily due to their straightforward synthesis and the ease with which their length can be modulated.[1]

  • Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility.[1] While synthetically convenient, their hydrophobicity can negatively impact the solubility of the resulting PROTAC.[1]

  • PEG Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than their alkyl counterparts, which can enhance both solubility and cell permeability.[1] Statistics indicate that a significant portion of reported PROTACs employ PEG linkers.[1]

Rigid Linkers: Constraining Conformational Freedom for Enhanced Potency

To overcome the potential entropic penalty associated with highly flexible linkers, researchers have increasingly turned to rigid linker designs. These often incorporate cyclic structures like piperazine, piperidine, or aromatic rings to introduce conformational constraints.[1] This pre-organization of the PROTAC into a bioactive conformation can lead to more potent degradation and improved metabolic stability.[1]

"Clickable" Linkers: Modular Assembly for Rapid Library Generation

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the modular and efficient synthesis of PROTACs.[1] This approach facilitates the rapid generation of diverse PROTAC libraries with varying linker compositions. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.[1]

Quantitative Performance Comparison of PROTAC Linkers

The efficacy of a PROTAC is primarily assessed by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1]

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value signifies greater efficacy.[1]

The following tables summarize experimental data from various studies, offering a quantitative comparison of the performance of different linker types.

Table 1: Impact of Linker Composition on BRD4 Degradation

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PROTAC with 0 or 4-5 PEG unitsPEGVariable<500Not Reported[3]
PROTAC with 1-2 PEG unitsPEGVariable>5000Not Reported[3]
B14AlkylVariable- (61.9% degradation @ 1 µM)>60[4]
B19AlkylVariable- (27.7% degradation @ 1 µM)<30[4]
B24PEG2 PEG units0.75>95[4]

Table 2: Influence of Linker Rigidity on Androgen Receptor (AR) Degradation

PROTACLinker TypeDegradation of AR in 22Rv1 cells (at 3 µM)Reference
Parent PROTAC 54Flexible (PEG)Exhibited degradation[1]
PROTACs 55-57Rigid (Disubstituted Phenyl)No degradation[1]

Table 3: Comparison of Linker Types for SMARCA2 Degradation

PROTACLinker TypeCooperativity (α)Reference
ACBI1Rigid elements26[3]
PROTAC 1Flexible3.2[3]

Experimental Protocols: Quantifying PROTAC-Induced Protein Degradation

Accurate and reproducible quantification of target protein degradation is essential for evaluating the efficacy of different PROTAC linkers. Western blotting is the gold-standard method for this purpose.

General Protocol for Western Blot Analysis

1. Cell Culture and Treatment:

  • Plate the desired cell line (e.g., MV4-11, HEK293) at an appropriate density in 6-well plates to achieve 70-80% confluency on the day of treatment.[1]

  • Treat the cells with a range of concentrations of the PROTACs to be tested. Include a vehicle-only control (e.g., 0.1% DMSO).[5]

  • Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C in a humidified incubator with 5% CO2.[5]

2. Cell Lysis:

  • After the treatment period, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[5]

  • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[5]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.[5]

  • Incubate the lysate on ice for 30 minutes, with occasional vortexing, to ensure complete lysis.[5]

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.[5]

  • Carefully collect the supernatant, which contains the total protein extract.[5]

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.[5]

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[6]

  • Load equal amounts of protein (typically 20-30 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.[6]

  • Run the gel at a constant voltage until the dye front reaches the bottom.[6]

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[6]

6. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1]

  • Incubate the membrane with a primary antibody specific for the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[1]

  • Wash the membrane three times with TBST for 5-10 minutes each.[1]

  • Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[1]

  • Wash the membrane again three times with TBST for 10 minutes each.[6]

7. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to a loading control protein (e.g., GAPDH or β-actin) to account for any variations in protein loading.[1]

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Generate dose-response curves to determine the DC50 and Dmax values for each PROTAC.[1]

Visualizing Key Concepts in PROTAC Linker Design

To further illustrate the principles discussed, the following diagrams, generated using the DOT language for Graphviz, depict essential workflows and relationships in PROTAC development.

PROTAC_Mechanism_of_Action cluster_Cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Marks for Degradation Target Protein Degradation Proteasome->Degradation Mediates

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Start: PROTAC Synthesis with Diverse Linkers cell_treatment Cell Treatment with Varying PROTAC Concentrations start->cell_treatment lysis Cell Lysis and Protein Extraction cell_treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page western_blot Western Blotting sds_page->western_blot imaging Immunodetection and Imaging western_blot->imaging analysis Data Analysis: Quantification of Protein Levels imaging->analysis end Determine DC50 and Dmax analysis->end

Caption: A comprehensive workflow for evaluating PROTAC linker efficiency.

Linker_Properties_Relationship cluster_Linker Linker Properties cluster_PROTAC PROTAC Performance Length Length Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Flexibility Flexibility Flexibility->Ternary_Complex Composition Chemical Composition Composition->Ternary_Complex PK_Properties Pharmacokinetic Properties Composition->PK_Properties Degradation Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation

Caption: Logical relationships between linker properties and PROTAC activity.

References

A Comparative Guide to PROTACs Utilizing an OMs-PEG2-NHAlloc-PEG2-Boc Linker with Diverse E3 Ligase Binding Moieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A critical component of any PROTAC is the linker that connects the warhead (binding to the POI) to the E3 ligase binding moiety. This guide provides a comparative overview of PROTACs constructed with the versatile OMs-PEG2-NHAlloc-PEG2-Boc linker and featuring different E3 ligase binding moieties. While specific performance data for a proprietary "OMs" warhead is not publicly available, this document offers a framework for comparison based on the well-established characteristics of commonly recruited E3 ligases.

The this compound is a flexible polyethylene (B3416737) glycol (PEG)-based linker. PEG linkers are known to enhance the aqueous solubility and cell permeability of PROTAC molecules.[1][2] The Alloc (allyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups offer orthogonal deprotection strategies, allowing for the sequential and controlled attachment of the warhead and the E3 ligase ligand, making it a valuable tool in the modular assembly of PROTAC libraries.[3]

Comparative Analysis of E3 Ligase Binding Moieties

The choice of the E3 ligase binding moiety is a crucial determinant of a PROTAC's efficacy, selectivity, and potential for therapeutic application. The most extensively utilized E3 ligases in PROTAC design include Cereblon (CRBN), Von Hippel-Lindau (VHL), inhibitor of apoptosis proteins (IAPs), and mouse double minute 2 homolog (MDM2).[4][5] The following table summarizes the key characteristics of ligands for these E3 ligases.

E3 Ligase LigandCommon ExamplesMolecular WeightKey AdvantagesPotential Disadvantages
Cereblon (CRBN) Thalidomide, Pomalidomide, Lenalidomide~260-270 DaSmaller size, favorable drug-like properties, well-established chemistry.[][7]Potential for off-target effects related to neosubstrate degradation, possible resistance due to CRBN mutations.[7]
Von Hippel-Lindau (VHL) Derivatives of VH032~400-500 DaHigh binding affinity, well-defined binding pocket, extensive structural data available for rational design.[8][9][10][11]Larger size may impact cell permeability, potential for "hook effect" at high concentrations.[12]
Inhibitor of Apoptosis (IAP) Bestatin, LCL161 derivatives~300-500 DaCan induce apoptosis in cancer cells through IAP degradation, offering a dual mechanism of action.[13][14][15]Expression levels can vary significantly across different cell types, potentially limiting broad applicability.[14]
Mouse Double Minute 2 (MDM2) Nutlin derivatives~500-600 DaCan stabilize p53, a key tumor suppressor, providing an additional anti-cancer effect.[16][17][18][19]MDM2 is part of an autoregulatory feedback loop with p53, which can sometimes limit efficacy.[18][19]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a standard experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (OMs-Linker-E3 Ligand) POI->PROTAC Binds to 'OMs' warhead PROTAC->POI Catalytic Cycle (re-engagement) Poly_Ub_POI Poly-ubiquitinated POI E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds to E3 Ligase Moiety Ubiquitin Ubiquitin Ubiquitin->POI Transfer facilitated by E3 Ligase in proximity Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Targeting Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow start Start: PROTAC Synthesis biophysical Biophysical Assays: Ternary Complex Formation (e.g., SPR, ITC, TR-FRET) start->biophysical in_vitro_ubi In Vitro Ubiquitination Assay biophysical->in_vitro_ubi cell_based_degradation Cell-Based Degradation Assay (e.g., Western Blot, In-Cell Western, Mass Spec) in_vitro_ubi->cell_based_degradation downstream Downstream Functional Assays (e.g., Cell Viability, Apoptosis) cell_based_degradation->downstream in_vivo In Vivo Efficacy Studies (Animal Models) downstream->in_vivo end End: Candidate Selection in_vivo->end

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

E3_Ligase_Selection objective Primary Objective: Targeted Protein Degradation poi_properties POI Properties: - Subcellular Localization - Expression Level objective->poi_properties e3_expression E3 Ligase Expression: - Tissue Specificity - Disease Relevance objective->e3_expression ligand_properties Ligand Properties: - Affinity & Selectivity - Drug-like Properties objective->ligand_properties desired_outcome Desired Secondary Outcome: - e.g., Apoptosis Induction, p53 Stabilization objective->desired_outcome crbn CRBN poi_properties->crbn vhl VHL poi_properties->vhl iap IAP poi_properties->iap mdm2 MDM2 poi_properties->mdm2 e3_expression->crbn e3_expression->vhl e3_expression->iap e3_expression->mdm2 ligand_properties->crbn ligand_properties->vhl ligand_properties->iap ligand_properties->mdm2 desired_outcome->iap desired_outcome->mdm2

Caption: Key considerations for selecting an E3 ligase binding moiety.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of PROTAC molecules.

Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively assesses the formation of the POI-PROTAC-E3 ligase ternary complex.[20]

Protocol:

  • Reagent Preparation:

    • Prepare purified, recombinant POI and E3 ligase complex (e.g., VHL/Elongin B/Elongin C or DDB1/CRBN).

    • Label one protein with a donor fluorophore (e.g., Terbium cryptate) and the other with an acceptor fluorophore (e.g., d2) according to the manufacturer's instructions.

    • Prepare a serial dilution of the PROTAC molecule in an appropriate assay buffer (e.g., PBS with 0.1% BSA).

  • Assay Procedure:

    • In a 384-well low-volume microplate, add the labeled POI and labeled E3 ligase complex to each well at a fixed concentration.

    • Add the serially diluted PROTAC or vehicle control to the wells.

    • Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow for complex formation.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Plot the TR-FRET ratio against the PROTAC concentration and fit the data to a suitable binding model to determine the half-maximal effective concentration (EC50) for ternary complex formation. The characteristic "hook effect" may be observed at high PROTAC concentrations.[21]

In Vitro Ubiquitination Assay

This assay confirms that the formation of the ternary complex leads to the ubiquitination of the POI.[22][23]

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following components in a reaction buffer:

      • E1 activating enzyme

      • E2 conjugating enzyme (e.g., UBE2D2)

      • E3 ligase complex

      • POI

      • Biotinylated-ubiquitin

      • ATP

      • PROTAC molecule at various concentrations or vehicle control.

  • Reaction Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

  • Detection of Ubiquitination:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the reaction products by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Perform a Western blot using an antibody specific for the POI to visualize a ladder of higher molecular weight bands corresponding to the poly-ubiquitinated POI. Alternatively, use streptavidin-HRP to detect the incorporated biotinylated-ubiquitin.

    • Quantify the band intensities to assess the extent of ubiquitination at different PROTAC concentrations.

Cellular Protein Degradation Assay (Western Blot)

This is a standard method to measure the reduction in the levels of the target protein within cells.[20]

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC molecule or vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation to remove cellular debris.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blotting using a primary antibody specific for the POI and a loading control antibody (e.g., GAPDH, β-actin).

    • Use a secondary antibody conjugated to HRP or a fluorescent dye for detection.

  • Data Analysis:

    • Quantify the band intensities for the POI and the loading control.

    • Normalize the POI signal to the loading control signal for each sample.

    • Plot the normalized POI levels against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).

Conclusion

The selection of an appropriate E3 ligase binding moiety is a critical step in the design of an effective PROTAC. The this compound linker provides a flexible and synthetically tractable platform for the assembly of PROTACs with diverse E3 ligase ligands. By systematically evaluating key parameters such as ternary complex formation, in vitro ubiquitination, and cellular protein degradation, researchers can identify the optimal E3 ligase for their specific protein of interest and therapeutic application. This guide provides a foundational framework for the comparative analysis and development of next-generation protein degraders.

References

A Researcher's Guide to In Vitro Confirmation of PROTAC-Mediated Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the efficacy of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the drug discovery pipeline. This guide provides an objective comparison of key in vitro assays used to validate PROTAC-mediated protein degradation, supported by experimental data and detailed protocols.

PROTACs represent a paradigm shift in therapeutics, inducing the degradation of target proteins rather than simply inhibiting their function. This mechanism of action necessitates a bespoke panel of assays to verify each step of the PROTAC-induced degradation pathway: from target engagement and ternary complex formation to ubiquitination and eventual protein degradation. This guide will delve into the most commonly employed in vitro techniques, offering a comparative analysis to aid in the selection of the most appropriate assays for your research needs.

The PROTAC-Mediated Degradation Pathway: A Step-by-Step Verification

The cellular mechanism of a PROTAC can be dissected into a series of distinct events, each of which can be interrogated using specific in vitro assays. A typical workflow for confirming PROTAC activity involves verifying target engagement, formation of the ternary complex between the target protein and an E3 ligase, ubiquitination of the target, and finally, the quantifiable degradation of the target protein.

PROTAC Mechanism of Action cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Target Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Degradation Proteasome->Degradation

Caption: The PROTAC-mediated degradation pathway.

Comparative Analysis of Key In Vitro Assays

The selection of an appropriate assay depends on various factors, including the specific question being addressed, required throughput, sensitivity, and available resources. Below is a comparative overview of commonly used assays for confirming PROTAC-mediated degradation.

AssayPrincipleThroughputKey ParametersAdvantagesDisadvantages
Western Blot Immunodetection of specific proteins separated by size.LowDC50, DmaxGold standard for confirming degradation, provides molecular weight information.Labor-intensive, semi-quantitative, requires specific antibodies.
In-Cell Western (ICW) Plate-based immunofluorescence for protein quantification in fixed cells.[1][2]Medium to HighDC50, DmaxHigher throughput than traditional Western blot, more quantitative.[1][2]Requires high-quality antibodies, potential for high background.
HiBiT Assay Bioluminescent reporter system to quantify protein levels in live cells.[3][4]HighDC50, Dmax, Degradation KineticsHighly sensitive, real-time measurements, no antibody required.[4][5]Requires genetic modification of the target protein.
NanoBRET™ Assay Bioluminescence resonance energy transfer to measure protein proximity.[6][7]HighTarget Engagement (IC50), Ternary Complex Formation (EC50)Live-cell analysis, highly sensitive for protein-protein interactions.[6][7]Requires genetic modification of proteins of interest.
CETSA® Cellular Thermal Shift Assay to measure target engagement.[2][8]MediumThermal Shift (ΔTm)Label-free, measures engagement with endogenous proteins in a cellular context.[2][8]Indirect measure of binding, can be technically challenging.
Co-Immunoprecipitation (Co-IP) Antibody-based pulldown to detect protein-protein interactions.LowTernary Complex FormationDetects interactions of endogenous proteins.Can have high background, may not be suitable for weak or transient interactions.
Ubiquitination Assays Detection of ubiquitinated target protein.[9]Low to MediumUbiquitination LevelDirectly confirms a key mechanistic step.[9]Can be technically challenging, often requires specific reagents.
Quantitative Mass Spectrometry Unbiased identification and quantification of proteins and their modifications.[10][11]Low to MediumGlobal Proteome Changes, Off-Target Effects, Ubiquitination SitesUnbiased and comprehensive view of cellular response to PROTACs.[10][11]Technically complex, requires specialized equipment and expertise.
Live-Cell Imaging Fluorescence microscopy to visualize protein degradation in real-time.[1]Low to MediumDegradation Kinetics, Subcellular LocalizationProvides spatial and temporal information on degradation.[1]Can be lower throughput, may require overexpression of fluorescently tagged proteins.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in setting up and performing these assays.

Western Blot for Protein Degradation

This protocol outlines the fundamental steps for assessing protein degradation using the traditional Western blot method.[12]

a. Cell Culture and Treatment:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (typically 4-24 hours).

b. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay.

c. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations and prepare lysates with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

d. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

e. Detection and Analysis:

  • Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

  • Calculate DC50 and Dmax values from the dose-response curves.[5][13]

Western Blot Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Chemiluminescent Detection F->G H Data Analysis (DC50, Dmax) G->H

Caption: A simplified workflow for Western blotting.

HiBiT Assay for Quantitative Degradation Analysis

This protocol describes a high-throughput, antibody-free method for quantifying protein degradation in live cells.[4][6][14]

a. Cell Line Generation:

  • Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein in a cell line stably expressing the LgBiT protein.[3]

b. Assay Protocol:

  • Seed the HiBiT-tagged cells in a 96- or 384-well plate.

  • Treat cells with a serial dilution of the PROTAC or a vehicle control.

  • For endpoint analysis, at the desired time point, add the Nano-Glo® HiBiT Lytic Detection Reagent.

  • For kinetic analysis, add a live-cell substrate (e.g., Endurazine™) to the medium before or with the PROTAC.

c. Luminescence Measurement:

  • Measure luminescence using a plate reader.

d. Data Analysis:

  • Normalize luminescence signals to the vehicle control.

  • For endpoint assays, plot dose-response curves to determine DC50 and Dmax.[3]

  • For kinetic assays, analyze the rate of degradation and the time to reach maximum degradation.[14]

HiBiT Assay Workflow A Seed HiBiT-tagged Cells B PROTAC Treatment A->B C Add Lytic Reagent (Endpoint) or Live-Cell Substrate (Kinetic) B->C D Measure Luminescence C->D E Data Analysis (DC50, Dmax, Kinetics) D->E

Caption: Workflow for the HiBiT degradation assay.

NanoBRET™ Assay for Ternary Complex Formation

This protocol details the use of NanoBRET™ technology to measure the formation of the ternary complex in live cells.[15][16][17]

a. Cell Preparation:

  • Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).

b. Assay Protocol:

  • Seed the transfected cells in a white, solid-bottom 96- or 384-well plate.

  • Label the HaloTag®-E3 ligase fusion with the HaloTag® NanoBRET® 618 Ligand.

  • Treat the cells with serial dilutions of the PROTAC. To distinguish ternary complex formation from degradation, pre-treat cells with a proteasome inhibitor (e.g., MG132).[15]

  • Add the Nano-Glo® Live Cell Substrate.

c. BRET Measurement:

  • Measure donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.

d. Data Analysis:

  • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

  • Plot the NanoBRET™ ratio against the log of the PROTAC concentration to determine the EC50 for ternary complex formation.[15]

NanoBRET Ternary Complex Assay A Co-transfect Cells with NanoLuc-Target & HaloTag-E3 B Label with HaloTag Ligand A->B C Treat with PROTAC (± Proteasome Inhibitor) B->C D Add Nano-Glo Substrate C->D E Measure Donor & Acceptor Emission D->E F Calculate NanoBRET Ratio (EC50) E->F

Caption: Workflow for the NanoBRET ternary complex assay.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

This protocol describes a label-free method to confirm target engagement in a cellular context.[2][18][19]

a. Cell Treatment and Heating:

  • Treat intact cells with the PROTAC or a vehicle control.

  • Heat the cell suspensions or lysates to a range of temperatures.

b. Lysis and Protein Quantification:

  • Lyse the cells to separate the soluble fraction from the precipitated, unfolded proteins.

  • Quantify the amount of soluble target protein at each temperature using Western blotting, ELISA, or mass spectrometry.

c. Data Analysis:

  • Plot the percentage of soluble protein against temperature to generate a melting curve.

  • The binding of the PROTAC is expected to stabilize the target protein, resulting in a shift of the melting curve to higher temperatures (ΔTm).

CETSA Workflow A Treat Cells with PROTAC B Apply Heat Gradient A->B C Cell Lysis & Separation of Soluble/Insoluble Fractions B->C D Quantify Soluble Target Protein C->D E Generate Melting Curve & Determine ΔTm D->E

Caption: Workflow for the Cellular Thermal Shift Assay.

Conclusion

The robust in vitro characterization of PROTACs is essential for advancing promising candidates in the drug discovery process. A multi-faceted approach, employing a combination of the assays described in this guide, provides a comprehensive understanding of a PROTAC's mechanism of action and its efficacy. While traditional methods like Western blotting remain valuable, higher-throughput and more quantitative technologies such as HiBiT and NanoBRET™ assays are accelerating the pace of PROTAC development. The choice of assays should be tailored to the specific scientific question, balancing the need for mechanistic detail with throughput and resource availability. By carefully selecting and executing these in vitro assays, researchers can confidently validate the on-target degradation mediated by their PROTAC molecules.

References

Comparison Guide: Cellular Assays to Measure the Efficacy of OMs-PEG2-NHAlloc-PEG2-Boc PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, accurately quantifying the efficacy of Proteolysis Targeting Chimeras (PROTACs) is paramount. This guide provides an objective comparison of key cellular assays used to evaluate PROTACs, such as those synthesized with the OMs-PEG2-NHAlloc-PEG2-Boc linker.[1][2][3] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4] Evaluating each step of this process is crucial for optimizing PROTAC design and understanding its mechanism of action.

This guide details the experimental protocols for cornerstone assays, presents quantitative data in comparative tables, and visualizes complex pathways and workflows to aid in experimental design and data interpretation.

PROTAC Mechanism of Action

The efficacy of a PROTAC hinges on its ability to successfully mediate a series of intracellular events. The process begins with the PROTAC molecule simultaneously binding to the protein of interest (POI) and an E3 ligase, forming a ternary complex.[4][5] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.[6]

PROTAC_MOA cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC_bound PROTAC POI Target Protein (POI) POI_bound POI E3 E3 Ligase E3_bound E3 PolyUb_POI Poly-ubiquitinated POI PROTAC_bound->PolyUb_POI Ubiquitination POI_bound->PROTAC_bound E3_bound->PROTAC_bound Ub Ubiquitin Ub->PolyUb_POI Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycling Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: PROTAC Mechanism of Action.

Comparison of Key Cellular Assays

A multi-faceted approach is essential for a comprehensive assessment of PROTAC efficacy. Different assays provide insights into distinct stages of the degradation pathway, from target engagement to downstream cellular effects.

Assay TypePrincipleThroughputKey ParametersAdvantagesDisadvantages
Western Blot SDS-PAGE separation and antibody-based detection of target protein levels.[6]LowDC50, DmaxGold standard, provides molecular weight confirmation.Low throughput, semi-quantitative, requires high-quality antibodies.[7]
HiBiT Lytic Assay Bioluminescence measurement of a HiBiT peptide fused to the endogenous target protein.[8]HighDC50, Dmax, Degradation KineticsHigh sensitivity, quantitative, kinetic measurements, endogenous protein levels.[9]Requires CRISPR/Cas9 engineering of cell lines.[9]
NanoBRET™ Ternary Complex Assay Bioluminescence Resonance Energy Transfer (BRET) between tagged E3 ligase and target protein upon PROTAC-induced proximity.[10]HighTernary Complex EC50, KineticsLive-cell, real-time measurement of a key mechanistic step.[5][11]Requires expression of tagged proteins, potential for artifacts from overexpression.
Flow Cytometry Antibody-based intracellular staining to quantify protein levels on a single-cell basis.[12]Medium-High% of Protein-Negative CellsHigh-throughput quantification, single-cell resolution, allows multiplexing.[13]Requires cell fixation/permeabilization, antibody quality is critical.
CellTiter-Glo® Luminescence-based quantification of ATP to measure the number of metabolically active cells.[14]HighGI50, IC50Simple "add-mix-measure" protocol, highly sensitive.[15]Indirect measure of cell death; does not distinguish between cytostatic and cytotoxic effects.
MTT Assay Colorimetric measurement of the reduction of MTT by metabolically active cells.[16]HighIC50Inexpensive, widely used.Less sensitive than luminescent assays, potential for chemical interference.

Experimental Protocols and Data

Target Degradation: Western Blot

Western blotting is a fundamental technique to visually confirm the degradation of the target protein and quantify changes in its expression levels.[17]

WB_Workflow A 1. Cell Seeding & Treatment (Varying PROTAC concentrations) B 2. Cell Lysis (RIPA buffer + inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (ECL Substrate & Imaging) F->G H 8. Data Analysis (Densitometry, Normalize to Loading Control) G->H

Figure 2: Western Blot Experimental Workflow.
  • Cell Seeding and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat cells with a concentration range of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[6]

  • Cell Lysis: Wash cells with ice-cold PBS, then add ice-cold lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors. Scrape the cells and incubate the lysate on ice for 30 minutes.[6]

  • Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[17]

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.[17]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH) overnight at 4°C. Wash and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection and Analysis: Add an ECL substrate and capture the chemiluminescent signal. Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control.[6]

PROTAC Conc. (nM)Normalized Target Protein Level (%)
0 (Vehicle)100
185
1048
10015
100012
1000018
Calculated Parameters: DC50 ≈ 9.5 nM; Dmax ≈ 88%
Ternary Complex Formation: NanoBRET™ Assay

This assay provides direct evidence of the PROTAC's primary mechanism—bringing the target protein and E3 ligase together inside living cells.[18]

NanoBRET_Workflow A 1. Cell Transfection (Express HaloTag-E3 Ligase and NanoLuc-Target Protein) B 2. Cell Plating (White, opaque 96-well plates) A->B C 3. Reagent Addition (Add HaloTag NanoBRET® 618 Ligand) B->C D 4. PROTAC Treatment (Add serial dilutions of PROTAC) C->D E 5. Substrate Addition (Add Nano-Glo® Vivazine™ Substrate) D->E F 6. BRET Measurement (Measure Donor & Acceptor Emission) E->F G 7. Data Analysis (Calculate BRET Ratio, Plot Dose-Response) F->G

Figure 3: NanoBRET™ Ternary Complex Assay Workflow.
  • Cell Preparation: Co-express a NanoLuc® luciferase fusion of the target protein and a HaloTag® fusion of the E3 ligase component (e.g., VHL or CRBN) in a suitable cell line (e.g., HEK293).[11]

  • Cell Plating: Seed the transfected cells into white, opaque 96-well or 384-well plates.

  • Ligand Addition: Add the fluorescent HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow labeling of the HaloTag® fusion protein.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC or control compounds.

  • Substrate Addition: Add the Nano-Glo® Vivazine™ Substrate, which is the substrate for NanoLuc® luciferase.[11]

  • BRET Measurement: Measure the luminescence signal at two wavelengths: one for the NanoLuc® donor (e.g., 460 nm) and one for the HaloTag® acceptor (e.g., >610 nm).

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the corrected ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

PROTAC Conc. (nM)Corrected NanoBRET™ Ratio (mBU)
0 (Vehicle)5
125
10150
100480
1000510
10000495
Calculated Parameter: Ternary Complex EC50 ≈ 22 nM
Cell Viability: CellTiter-Glo® Luminescent Assay

This assay determines the downstream effect of target protein degradation on cell health and proliferation by measuring ATP levels, an indicator of metabolic activity.[14][15]

CTG_Workflow A 1. Cell Seeding (Opaque-walled 96-well plates) B 2. PROTAC Treatment (Incubate for 24-72 hours) A->B C 3. Plate Equilibration (Bring plate to room temperature) B->C D 4. Reagent Addition (Add CellTiter-Glo® Reagent) C->D E 5. Incubation (Mix for 2 min, Incubate for 10 min) D->E F 6. Luminescence Measurement (Read on a luminometer) E->F G 7. Data Analysis (Calculate % Viability, Plot Dose-Response) F->G

Figure 4: CellTiter-Glo® Viability Assay Workflow.
  • Cell Seeding: Seed cells at an appropriate density in white, opaque-walled 96-well plates and allow them to attach overnight.[19]

  • PROTAC Treatment: Add serial dilutions of the PROTAC compound to the wells. Include a vehicle control (DMSO) and a positive control for cell death. Incubate for the desired duration (e.g., 72 hours).[19]

  • Assay Procedure: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for about 30 minutes.[19]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

  • Incubation: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Then, incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the GI50 or IC50.

PROTAC Conc. (nM)Cell Viability (%)
0 (Vehicle)100
198
1085
10052
100021
1000019
Calculated Parameter: GI50 ≈ 95 nM

Conclusion

The evaluation of PROTACs, including those synthesized with this compound linkers, requires a robust and multi-parametric approach. While Western Blot remains the gold standard for confirming degradation, higher-throughput methods like HiBiT assays and Flow Cytometry are essential for efficient screening and quantitative analysis. Furthermore, mechanistic assays such as NanoBRET™ are invaluable for confirming on-target activity and understanding the structure-activity relationship of ternary complex formation. Finally, downstream cell viability assays like CellTiter-Glo® connect target degradation to a functional cellular outcome. By integrating data from these complementary assays, researchers can build a comprehensive profile of PROTAC performance to guide the development of novel therapeutics.

References

A Head-to-Head Comparison of PEG-Based Linkers in Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of targeted therapeutics, particularly antibody-drug conjugates (ADCs), are critically influenced by the linker connecting the targeting moiety to the potent payload. Polyethylene glycol (PEG)-based linkers have emerged as a versatile tool in the design of these complex biotherapeutics. Their inherent hydrophilicity, biocompatibility, and tunable nature allow for the optimization of pharmacokinetics, solubility, and stability of the conjugate. This guide provides an objective, data-driven comparison of different PEG-based linkers to inform rational drug design and development.

Key Classes of PEG-Based Linkers: A Comparative Overview

PEG-based linkers can be broadly categorized based on their release mechanism (cleavable vs. non-cleavable), the nature of the PEG chain (monodisperse vs. polydisperse), and their overall architecture (linear vs. branched). Each of these characteristics significantly impacts the performance of the resulting conjugate.

Cleavable vs. Non-Cleavable PEG Linkers

The choice between a cleavable and a non-cleavable linker is a pivotal decision in the design of ADCs, directly impacting the mechanism of drug release and the therapeutic window.[1][2]

  • Cleavable Linkers: These linkers are designed to be stable in systemic circulation and undergo cleavage to release the payload upon internalization into the target cell, in response to specific triggers in the cellular microenvironment.[3] Common cleavage mechanisms include:

    • Protease-sensitive linkers (e.g., Valine-Citrulline): Cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[3][4]

    • pH-sensitive linkers (e.g., Hydrazones): Hydrolyzed in the acidic environment of endosomes and lysosomes.[3]

    • Glutathione-sensitive linkers (e.g., Disulfide bonds): Cleaved in the reducing environment of the cytoplasm, which has a higher glutathione (B108866) concentration than the bloodstream.[1][3]

    The primary advantage of cleavable linkers is the potential for a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[5][6] This is particularly advantageous in treating heterogeneous tumors.[6]

  • Non-Cleavable Linkers: These linkers remain intact and release the payload, along with a linker remnant and an amino acid, only after the complete degradation of the antibody backbone within the lysosome.[2][3] The most common non-cleavable linker is SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[2]

    Non-cleavable linkers generally exhibit greater plasma stability, which can translate to a better safety profile by minimizing premature drug release and off-target toxicity.[2][6] However, the released payload is typically charged and less membrane-permeable, largely abrogating the bystander effect.[5][6] This makes them more suitable for targeting hematological malignancies or homogenous solid tumors with high antigen expression.[7]

Monodisperse vs. Polydisperse PEG Linkers

The homogeneity of the PEG linker is another critical consideration that affects the overall uniformity and characterization of the drug conjugate.

  • Monodisperse (Discrete) PEG Linkers: These are pure compounds with a precisely defined number of PEG units and a single molecular weight.[8][9] This homogeneity leads to a more uniform drug-to-antibody ratio (DAR), improved batch-to-batch reproducibility, and a more predictable safety profile.[8]

  • Polydisperse PEG Linkers: These are a mixture of PEG chains with a range of molecular weights.[9] While easier and less expensive to produce, their heterogeneity can complicate the synthesis, purification, and characterization of the final conjugate, potentially leading to batch-to-batch variability.[6]

Linear vs. Branched PEG Linkers

The architecture of the PEG linker can also influence the physicochemical properties and in vivo performance of the conjugate.

  • Linear PEG Linkers: Consist of a single, straight chain of PEG units. They are the most common type of PEG linker used in drug conjugates.

  • Branched (or Pendant) PEG Linkers: Feature multiple PEG arms extending from a central core. This architecture can more effectively shield a hydrophobic payload, leading to improved pharmacokinetics, especially for ADCs with a high drug-to-antibody ratio (DAR).[8]

Quantitative Data Comparison

The following tables summarize quantitative data from various studies to provide a head-to-head comparison of different PEG-based linkers. It is important to note that the data is compiled from studies using different antibodies, payloads, and experimental models, which may influence the results.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

Linker TypeADC ConstructAnimal ModelKey Pharmacokinetic ParameterFindingReference
No PEGAnti-CD30 MMAERatClearanceHigh[8]
PEG2Anti-CD30 MMAERatClearanceReduced compared to no PEG[8]
PEG4Anti-CD30 MMAERatClearanceFurther reduced[8]
PEG8Anti-CD30 MMAERatClearancePlateau in clearance reduction[8][10]
PEG12Anti-CD30 MMAERatClearanceSimilar to PEG8[8]
PEG24Anti-CD30 MMAERatClearanceSimilar to PEG8[8]
4 kDa PEGAffibody-MMAEMouseHalf-life2.5-fold increase vs. no PEG[11]
10 kDa PEGAffibody-MMAEMouseHalf-life11.2-fold increase vs. no PEG[11]

Table 2: Impact of PEG Linker Length and Architecture on In Vitro Cytotoxicity

Linker Type/ArchitectureADC ConstructCell LineIC50 (nM)FindingReference
No PEGAffibody-MMAENCI-N87 (HER2+)~0.2-[11]
4 kDa PEGAffibody-MMAENCI-N87 (HER2+)~0.94.5-fold reduction in cytotoxicity vs. no PEG[8][11]
10 kDa PEGAffibody-MMAENCI-N87 (HER2+)~4.422-fold reduction in cytotoxicity vs. no PEG[8][11]
Linear (L-PEG24)Trastuzumab-DM1 (DAR 8)Various-High clearance[8]
Pendant (P-(PEG12)2)Trastuzumab-DM1 (DAR 8)Various-Low clearance, suggesting better stability/PK[8]

Table 3: Comparison of Cleavable vs. Non-Cleavable MMAE ADCs

Linker TypeKey FeatureAdvantageDisadvantage
Cleavable (e.g., Val-Cit)Releases unmodified MMAEPotent bystander effect, effective in heterogeneous tumors.[6]Potentially lower plasma stability, higher risk of off-target toxicity.[6]
Non-Cleavable (e.g., SMCC)Releases amino acid-linker-MMAE adductGreater plasma stability, potentially better safety profile.[6]Largely abrogated bystander effect, less effective in heterogeneous tumors.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different PEG linkers.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the potency of an ADC in killing target cancer cells.[4][12]

Principle: These colorimetric assays measure cell viability by quantifying the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product. The intensity of the color is proportional to the number of viable cells.[12]

Materials:

  • Target cancer cell line

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADC of interest

  • Control antibody and free payload

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS) or XTT reagent and electron coupling reagent

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) for MTT assay

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed target cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[4][13]

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in culture medium. Remove the old medium from the cells and add the different concentrations of the test articles.[13]

  • Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-144 hours).[4][13]

  • Reagent Addition:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, remove the medium and add solubilization solution to dissolve the formazan crystals.[12][13]

    • For XTT assay: Add the XTT/electron coupling mixture to each well and incubate for 2-4 hours.[12]

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[12][13]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[13]

Pharmacokinetic (PK) Study in Mice

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of an ADC.[14]

Materials:

  • Female immunodeficient mice (e.g., BALB/c nude)

  • ADC of interest

  • Dosing vehicle (e.g., sterile PBS)

  • Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)

  • Analytical instrumentation (e.g., ELISA plate reader, LC-MS/MS)

Procedure:

  • Animal Acclimation: Acclimate mice to the facility for at least one week before the study.[9]

  • ADC Administration: Administer a single intravenous (IV) dose of the ADC to each mouse via the tail vein at a defined concentration (e.g., 10 mg/kg).[14][15]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr) post-injection.[14][15]

  • Plasma Preparation: Process the blood by centrifugation to obtain plasma and store at -80°C until analysis.[14]

  • Quantification of ADC: Quantify the concentration of the total antibody and/or conjugated ADC in the plasma samples using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[14]

  • Data Analysis: Plot the plasma concentration of the ADC versus time and use pharmacokinetic software to determine key parameters such as clearance (CL), volume of distribution (Vd), and half-life (t1/2).[16]

Determination of Drug-to-Antibody Ratio (DAR)

Objective: To determine the average number of drug molecules conjugated to each antibody.[17]

Methods:

  • UV/Vis Spectroscopy: A simple and rapid method that uses the Beer-Lambert law to calculate the concentrations of the antibody and the conjugated drug based on their distinct extinction coefficients at different wavelengths. It provides only the average DAR.[17][]

  • Hydrophobic Interaction Chromatography (HIC): A standard technique for analyzing cysteine-conjugated ADCs. It separates ADC species based on the number of conjugated drugs, allowing for the determination of the DAR distribution and the amount of unconjugated antibody.[17][19]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used for reduced ADCs to separate the light and heavy chains, providing information on the drug load on each chain.[17]

  • Mass Spectrometry (MS): Provides a direct measurement of the molecular weights of the different ADC species, allowing for precise determination of the DAR and identification of different drug-loaded species.[17][]

General Protocol for HIC:

  • Column: Use a HIC column (e.g., TSKgel Butyl-NPR).[20]

  • Mobile Phases:

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).[20]

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).[20]

  • Gradient: Run a linear gradient from high salt to low salt to elute the ADC species. Less hydrophobic species (lower DAR) will elute first.[20]

  • Detection: Monitor the eluent at 280 nm for the antibody and at the maximum absorbance wavelength of the payload.[20]

  • Data Analysis: Calculate the weighted average DAR from the peak areas of the different drug-loaded species.[]

Visualizations

Signaling Pathways and Experimental Workflows

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Death Cell Death (Apoptosis) Payload->Death 5. Cytotoxicity ADC_Development_Workflow Ab_Selection Antibody & Target Selection Conjugation Conjugation Chemistry Ab_Selection->Conjugation Linker_Payload Linker & Payload Selection Linker_Payload->Conjugation Purification Purification Conjugation->Purification Characterization Characterization (DAR, Aggregation) Purification->Characterization In_Vitro In Vitro Evaluation (Cytotoxicity, Stability) Characterization->In_Vitro In_Vivo In Vivo Evaluation (PK, Efficacy, Toxicity) In_Vitro->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt Bystander_Effect cluster_tumor Tumor Microenvironment Ag_pos Antigen-Positive (Ag+) Cell Payload Released Payload Ag_pos->Payload Releases Payload Ag_neg Antigen-Negative (Ag-) Cell Death_neg Ag- Cell Death Ag_neg->Death_neg Kills Ag- cell (Bystander Effect) ADC ADC ADC->Ag_pos Targets Ag+ cell Payload->Ag_neg Diffuses to Ag- cell Death_pos Ag+ Cell Death Payload->Death_pos Kills Ag+ cell

References

A Comparative Guide to CRBN and VHL-based PROTACs for SMARCA2/4 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) that recruit either the Cereblon (CRBN) or the von Hippel-Lindau (VHL) E3 ubiquitin ligase for the targeted degradation of the chromatin remodeling enzymes SMARCA2 and SMARCA4. While the specific linker "OMs-PEG2-NHAlloc-PEG2-Boc" was initially investigated, it is utilized in the synthesis of a VHL-based degrader, "SMARCA2/4-degrader-28." Therefore, this guide will provide a broader comparison of representative CRBN and VHL-based PROTACs targeting SMARCA2/4, supported by experimental data from publicly available studies.

Executive Summary

The choice between CRBN and VHL as the E3 ligase for a PROTAC is a critical design consideration that influences the degrader's efficacy, selectivity, and pharmacokinetic properties.[1] CRBN-based PROTACs often utilize smaller, more drug-like ligands, potentially offering advantages in cell permeability and oral bioavailability.[] Conversely, VHL ligands bind to a more defined pocket, which can lead to higher selectivity.[1] This guide presents a data-driven comparison of these two approaches for the degradation of SMARCA2 and SMARCA4, key therapeutic targets in oncology.

Data Presentation: Performance of SMARCA2/4 Degraders

The following tables summarize the performance of selected CRBN and VHL-based PROTACs targeting SMARCA2 and SMARCA4. The data includes the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Table 1: Performance of CRBN-based SMARCA2/4 PROTACs

PROTAC IdentifierTarget(s)DC50 (nM)Dmax (%)Cell LineReference
YDR1SMARCA269 (24h), 60 (48h)87 (24h), 94 (48h)H1792[3]
SMARCA4135 (24h), 381 (48h)79 (24h), 69 (48h)H1792[3]
YD54SMARCA28.1 (24h), 16 (48h)98.9 (24h), 99.2 (48h)H1792[3]
SMARCA419 (24h), 149 (48h)98 (24h), 99.3 (48h)H1792[3]
AU-24118SMARCA2/4<100>90VCaP[4]

Table 2: Performance of VHL-based SMARCA2/4 PROTACs

PROTAC IdentifierTarget(s)DC50 (nM)Dmax (%)Cell LineReference
ACBI2SMARCA2Selective degradation>90Human whole blood
A947SMARCA2Moderately selective~80SW1573
PROTAC SMARCA2/4-degrader-1 (I-430)SMARCA2/4<100>90A549[5]
PROTAC SMARCA2/4-degrader-18 (I-348)SMARCA2/4<100Not specifiedA549, MV411[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of PROTAC performance. Below are generalized protocols for key experiments.

Western Blotting for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[7]

  • Cell Culture and Treatment: Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of harvest. Treat cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a predetermined duration (e.g., 4, 8, 16, or 24 hours).[8]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[8]

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Mix the lysates with Laemmli sample buffer and heat to denature the proteins. Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[8]

  • Immunoblotting:

    • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[7]

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (SMARCA2 or SMARCA4) and a loading control (e.g., GAPDH, β-actin).

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[7]

  • Detection and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control.[7]

Binding Affinity Assays (e.g., Isothermal Titration Calorimetry - ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).

  • Sample Preparation: Prepare purified target protein (e.g., the bromodomain of SMARCA2/4) and the PROTAC or its constituent ligands in the same buffer to minimize buffer mismatch effects.

  • ITC Experiment: Load the protein into the sample cell of the ITC instrument and the ligand into the injection syringe.

  • Titration: Perform a series of injections of the ligand into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the general mechanism of action for both CRBN and VHL-based PROTACs.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ligase PROTAC->Ternary_Complex POI Target Protein (SMARCA2/4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (CRBN or VHL) E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

CRBN Signaling Pathway

CRBN is a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex. When recruited by a PROTAC, this complex ubiquitinates the target protein.

CRBN_Pathway cluster_crl4_crbn CRL4-CRBN E3 Ligase Complex CUL4A CUL4A DDB1 DDB1 CUL4A->DDB1 ROC1 ROC1 CUL4A->ROC1 CRBN CRBN DDB1->CRBN Ubiquitination Polyubiquitination CRBN->Ubiquitination PROTAC CRBN-based PROTAC PROTAC->CRBN POI Target Protein (SMARCA2/4) PROTAC->POI POI->Ubiquitination

Caption: Simplified CRBN E3 ligase complex signaling.

VHL Signaling Pathway

VHL is the substrate recognition component of the VCB-Cul2-RBX1 E3 ubiquitin ligase complex.

VHL_Pathway cluster_vcb_cul2_rbx1 VCB-Cul2-RBX1 E3 Ligase Complex CUL2 CUL2 ElonginB Elongin B CUL2->ElonginB RBX1 RBX1 CUL2->RBX1 ElonginC Elongin C ElonginB->ElonginC VHL VHL ElonginC->VHL Ubiquitination Polyubiquitination VHL->Ubiquitination PROTAC VHL-based PROTAC PROTAC->VHL POI Target Protein (SMARCA2/4) PROTAC->POI POI->Ubiquitination Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_invitro In Vitro Evaluation cluster_incell In-Cell Evaluation cluster_analysis Data Analysis & Comparison Design_CRBN Design & Synthesize CRBN-based PROTAC Binding_Assay Binding Affinity (e.g., ITC, SPR) Design_CRBN->Binding_Assay Design_VHL Design & Synthesize VHL-based PROTAC Design_VHL->Binding_Assay Ternary_Complex Ternary Complex Formation Assay Binding_Assay->Ternary_Complex Degradation_Assay Western Blot for Degradation (DC50, Dmax) Ternary_Complex->Degradation_Assay Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Degradation_Assay->Cell_Viability Selectivity Proteomics for Selectivity Cell_Viability->Selectivity Comparison Compare Potency, Selectivity, & Dmax Selectivity->Comparison

References

Safety Operating Guide

Proper Disposal of OMs-PEG2-NHAlloc-PEG2-Boc: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides essential safety and logistical information for the proper disposal of OMs-PEG2-NHAlloc-PEG2-Boc, a PROTAC linker. Adherence to these procedural guidelines is critical for ensuring laboratory safety and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Waste Classification

Therefore, all waste containing this compound, whether in solid form, in solution, or as residue in containers, must be treated as hazardous chemical waste. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.

Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment must be worn at all times when handling this compound and its associated waste. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: In cases of potential aerosol or dust generation, a NIOSH-approved respirator is recommended.

All handling and disposal procedures should be performed in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The primary safety concern during the disposal of this compound is the reactivity of the mesylate group. Therefore, a deactivation (quenching) step is recommended to hydrolyze the mesylate ester, rendering the waste less reactive before final disposal.

3.1. Deactivation of the Mesylate Group (Quenching)

This procedure should be performed in a chemical fume hood.

  • Prepare a Quenching Solution: Prepare a 1 M solution of sodium hydroxide (B78521) (NaOH) in water.

  • Dissolve the Waste: If the this compound waste is in a solid form, dissolve it in a minimal amount of a water-miscible organic solvent (e.g., ethanol (B145695), isopropanol, or THF) in a suitable container (e.g., a beaker or flask).

  • Cool the Solution: Place the container with the dissolved waste in an ice bath to cool.

  • Slow Addition of Base: Slowly and carefully add the 1 M NaOH solution to the cooled waste solution with stirring. A significant excess of the NaOH solution (e.g., 5-10 molar equivalents relative to the amount of the mesylate compound) should be used to ensure complete hydrolysis.

  • Monitor the Reaction: The hydrolysis of the mesylate may be exothermic. Monitor the temperature of the reaction mixture and control the rate of addition of the NaOH solution to prevent excessive heat generation.

  • Allow to React: Once the addition of the NaOH solution is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours (e.g., 2-4 hours) to ensure the reaction is complete.

  • Neutralization: After the reaction period, neutralize the basic solution by the slow addition of a suitable acid, such as 1 M hydrochloric acid (HCl), until the pH is between 6 and 8. Monitor the pH using pH paper or a pH meter.

3.2. Final Waste Collection and Disposal

  • Containerize the Waste: Transfer the neutralized, quenched solution into a properly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical names of the contents (including the reaction products), and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Dispose of Contaminated Materials: All materials contaminated with this compound, such as gloves, weighing paper, pipette tips, and absorbent materials from any spills, should be collected in a designated solid hazardous waste container.

  • Decontaminate Glassware: Glassware that has come into contact with the chemical should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous chemical waste. After decontamination, the glassware can be washed through normal laboratory procedures.

  • Arrange for Pickup: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the hazardous waste containers.

Quantitative Data for Disposal

The following table provides a summary of quantitative information for the recommended deactivation procedure.

ParameterValue/RecommendationPurpose
Quenching Reagent1 M Sodium Hydroxide (NaOH)To hydrolyze the reactive mesylate ester.
Molar Excess of NaOH5-10 equivalentsTo ensure complete deactivation of the mesylate.
Neutralizing Agent1 M Hydrochloric Acid (HCl)To bring the pH of the final waste solution to a neutral range.
Final pH of Waste6 - 8To ensure the waste is safe for storage and handling before final disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_deactivation Deactivation (Quenching) cluster_disposal Final Disposal start Start: this compound Waste ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood dissolve Dissolve waste in a water-miscible solvent fume_hood->dissolve collect_solid Collect contaminated solids in separate hazardous waste container fume_hood->collect_solid decon Triple-rinse contaminated glassware, collecting rinsate as hazardous waste fume_hood->decon cool Cool solution in an ice bath dissolve->cool add_naoh Slowly add 1M NaOH (aq) (5-10 eq.) with stirring cool->add_naoh react Stir at room temperature for 2-4 hours add_naoh->react neutralize Neutralize with 1M HCl to pH 6-8 react->neutralize collect_liquid Collect neutralized liquid in hazardous waste container neutralize->collect_liquid contact_ehs Contact EHS for waste pickup collect_liquid->contact_ehs collect_solid->contact_ehs decon->contact_ehs end End of Procedure contact_ehs->end

Disposal workflow for this compound.

Disclaimer: This guide is based on the chemical properties of the functional groups within the molecule. Always consult your institution's specific safety and waste disposal guidelines and the official Safety Data Sheet (SDS) from the supplier if available. This information is for use by trained laboratory personnel.

Personal protective equipment for handling OMs-PEG2-NHAlloc-PEG2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for OMs-PEG2-NHAlloc-PEG2-Boc, a PROTAC linker utilized by researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related molecules to establish a comprehensive safety protocol. A site-specific risk assessment is imperative before commencing any work with this chemical.

This compound is a complex molecule incorporating several functional groups: a mesylate (OMs), two polyethylene (B3416737) glycol (PEG) linkers, an Alloc-protected amine, and a Boc-protected amine. The primary hazard is associated with the mesylate group, as mesylate esters of short-chain alcohols are recognized as reactive, direct-acting, genotoxic, and potentially carcinogenic alkylating agents[1][2]. Therefore, stringent safety measures are necessary to prevent exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure when handling this compound.

Protection TypeSpecificationPurpose
Eye Protection Safety glasses with side-shields or chemical safety goggles.Protects against splashes and airborne particles[3].
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact with the chemical[3].
Skin and Body Protection Laboratory coat, long-sleeved clothing.Minimizes the risk of skin exposure[3].
Respiratory Protection Use in a well-ventilated area, preferably a certified chemical fume hood. A respirator may be necessary if handling large quantities or if ventilation is inadequate.Avoids inhalation of any potential vapors or aerosols[3].

Operational Plan and Handling

Proper handling techniques are critical to minimize exposure and maintain the integrity of the compound.

Workflow for Handling this compound:

prep Preparation - Don appropriate PPE - Work in a fume hood weigh Weighing & Transfer - Use appropriate tools - Avoid creating dust prep->weigh dissolve Dissolution - Add solvent slowly - Avoid splashing weigh->dissolve storage Storage - Tightly sealed container - Cool, dry, well-ventilated area dissolve->storage

Caption: Workflow for handling this compound.

Detailed Experimental Protocol:

  • Preparation : Before handling, ensure all necessary personal protective equipment is worn correctly. Designate a specific handling area within a certified chemical fume hood to control potential dust or aerosols[4]. Ensure all necessary equipment, such as spatulas, weigh boats, and glassware, is clean and readily available.

  • Weighing and Transfer : Perform all weighing and transfer operations of the solid compound within the chemical fume hood to minimize inhalation risk[4]. Use appropriate tools to handle the material and avoid creating dust clouds. After use, ensure the container is tightly closed[4].

  • Dissolving : When dissolving the compound, add the solvent to the solid slowly and carefully to prevent splashing[4].

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place[3][4]. It should be kept away from strong oxidizing agents[3].

Disposal Plan

Proper disposal is crucial for environmental and personnel safety.

Disposal Workflow for this compound and Associated Waste:

collect Segregation & Collection - Unused compound - Contaminated labware - Used PPE container Containerization - Designated, labeled hazardous waste container collect->container dispose Disposal - Through licensed chemical waste disposal contractor container->dispose

Caption: Disposal workflow for this compound waste.

Detailed Disposal Protocol:

  • Segregation : All waste materials, including unused compounds, contaminated labware (e.g., weigh boats, pipette tips), and used PPE, must be collected in a designated and clearly labeled hazardous waste container[4].

  • Containerization : The waste container must be made of a compatible material and kept closed when not in use[4].

  • Disposal : Dispose of unused material and its container as hazardous chemical waste in accordance with local, state, and federal regulations[4]. Do not allow the chemical to enter drains or wastewater systems[4][5]. Engage a licensed chemical waste disposal contractor for final disposal[5]. While polyethylene glycol is biodegradable, the overall hazardous nature of the molecule, particularly the mesylate group, necessitates professional disposal[5].

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.